3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(3-10)8-5(2)7(4)9(11)12/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVLXRNEZYLZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1[N+](=O)[O-])C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648578 | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40236-20-2 | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40236-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde chemical properties
An In-depth Technical Guide to 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Introduction
This compound is a substituted pyrrole derivative that serves as a highly functionalized and versatile building block in organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The unique arrangement of an aldehyde, a nitro group, and two methyl substituents on this pyrrole core makes it a valuable intermediate for the synthesis of complex molecular architectures. Its aldehyde and nitro functional groups, in particular, offer orthogonal chemical handles for a wide range of transformations, enabling its use in the development of novel pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 40236-20-2 | [4] |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| Appearance | Brown to black solid | [5] |
| Predicted Density | 1.358 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 13.19 ± 0.50 | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
| SMILES | CC1=C(NC(=C1[O-])C)C=O | [4] |
| InChI | InChI=1S/C7H8N2O3/c1-4-6(3-10)8-5(2)7(4)9(11)12/h3,8H,1-2H3 | [4] |
| InChIKey | OOVLXRNEZYLZRL-UHFFFAOYSA-N | [4] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through a multi-step process involving the construction of the pyrrole core, followed by formylation and nitration. The sequence leverages classical reactions in heterocyclic chemistry.
Synthetic Pathway Overview
The most logical pathway begins with the synthesis of 2,4-dimethylpyrrole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C5 position (which becomes the C2 position after renumbering). The final step is the regioselective nitration at the C4 position.
Step 1: Synthesis of 2,4-Dimethylpyrrole
The precursor, 2,4-dimethylpyrrole, can be efficiently prepared via the Knorr pyrrole synthesis.[6] This method involves the condensation of an α-amino-ketone with a β-ketoester. A convenient one-pot variation uses ethyl acetoacetate and sodium nitrite as starting materials.[6] Alternatively, it can be produced by the saponification and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.[7]
Step 2: Vilsmeier-Haack Formylation
This reaction introduces the aldehyde group onto the pyrrole ring. It is a classic electrophilic aromatic substitution where a chloromethyliminium salt, known as the "Vilsmeier reagent," serves as the electrophile.[8]
-
Mechanism: The Vilsmeier reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphoryl chloride (POCl₃).[9] The electron-rich pyrrole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Pyrroles are highly activated towards electrophilic substitution, with a strong preference for the α-position (C2 or C5) due to superior stabilization of the intermediate carbocation.[8] Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[9]
Step 3: Nitration
The final step is the introduction of the nitro group. Due to the high reactivity of the pyrrole ring, nitration must be performed under carefully controlled, mild conditions to avoid polymerization or degradation, which are common side effects of strong acids.[10]
-
Mechanism: The nitration of 3,5-dimethyl-2-pyrrolecarboxaldehyde is an electrophilic aromatic substitution.[11] The reaction is performed at low temperatures (e.g., -8 to -2 °C) using potassium nitrate in concentrated sulfuric acid.[11] The electrophile is the nitronium ion (NO₂⁺), generated from the protonation of nitrate by the strong acid. The existing methyl and aldehyde groups direct the incoming electrophile to the vacant C4 position. The electron-withdrawing aldehyde group deactivates the ring somewhat, which helps to control the reaction compared to an unsubstituted pyrrole.
Experimental Protocols
The following protocols are representative procedures for the synthesis of the title compound and its key precursor.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (Illustrative)
This protocol is a generalized adaptation of the Vilsmeier-Haack reaction for pyrroles.[12]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) and a suitable solvent like 1,2-dichloroethane (DCE).
-
Vilsmeier Reagent Formation: Cool the solution to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Pyrrole Addition: Add a solution of 2,4-dimethylpyrrole (1.0 eq.) in DCE to the reaction mixture dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., 50% aq. KOH or saturated NaHCO₃) until the pH is ~8-9.[12]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure aldehyde.
Protocol 2: Synthesis of this compound
This protocol is based on a documented procedure.[11]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (e.g., 60 mL for 5.0 g of starting material) and cool the acid to 0 to -5°C in an ice-salt bath.
-
Substrate Addition: Slowly add 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) in portions, ensuring the temperature remains between 0 and -5°C.
-
Nitrating Agent Addition: Once the substrate is fully dissolved, add potassium nitrate (1.05 eq.) portion-wise, maintaining the internal temperature between -8 and -2°C.
-
Reaction: Stir the mixture at this temperature for a specified time (e.g., 1-3 hours), monitoring for completion via TLC.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While a specific experimental spectrum is not publicly available, the expected data can be predicted based on the structure and data from analogous compounds.[13][14][15]
| Technique | Expected Features |
| ¹H NMR | - Aldehyde CHO: Singlet, δ ≈ 9.5-9.8 ppm. - Pyrrole NH: Broad singlet, δ ≈ 10-12 ppm (can be variable and exchange with D₂O). - Methyl C5-CH₃: Singlet, δ ≈ 2.4-2.6 ppm. - Methyl C3-CH₃: Singlet, δ ≈ 2.3-2.5 ppm. |
| ¹³C NMR | - Aldehyde C=O: δ ≈ 175-180 ppm. - Pyrrole C2, C5: δ ≈ 130-145 ppm. - Pyrrole C3, C4: δ ≈ 120-135 ppm (C4 will be influenced by the nitro group). - Methyl Carbons: δ ≈ 12-15 ppm. |
| IR (cm⁻¹) | - N-H Stretch: ~3300-3400 (broad). - C-H Stretch (sp²): ~3100. - C=O Stretch (aldehyde): ~1660-1680. - N-O Asymmetric Stretch: ~1500-1540. - N-O Symmetric Stretch: ~1340-1380. |
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of its distinct functional groups, which can be addressed selectively to build molecular complexity.
-
Aldehyde Group: This group is a versatile handle for C-N and C-C bond formation. It readily undergoes condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamines to form oximes.[16] It can also participate in Wittig-type reactions to form alkenes or be reduced to an alcohol or oxidized to a carboxylic acid.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyrrole ring towards further electrophilic substitution. Its most common and useful transformation is its reduction to a primary amine (-NH₂). This is typically achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group provides a new site for nucleophilic attack or further derivatization, such as acylation or diazotization.
-
Pyrrole NH: The proton on the pyrrole nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can be alkylated or acylated, allowing for modification at the N1 position.
These reactive sites make the title compound an excellent starting material for constructing libraries of pyrrole-based compounds for screening in drug discovery programs, particularly in the search for new antimicrobial and antifungal agents.[3]
Safety and Handling
Proper safety precautions are essential when working with this chemical.
-
GHS Classification: The compound is classified with the GHS07 pictogram (Warning).
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to prevent degradation.[5]
Conclusion
This compound is a synthetically valuable heterocyclic compound. Its preparation via established methods like the Vilsmeier-Haack formylation and controlled nitration provides access to a scaffold rich in chemical functionality. The presence of orthogonally reactive aldehyde and nitro groups makes it an ideal precursor for creating diverse molecular structures. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the design and synthesis of novel, high-value molecules with potential applications ranging from pharmaceuticals to functional dyes.
References
-
G. I. Georg, X. C. Wang, J. T. H. S. S. T. T. C. C. (1998). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synlett, 1998(10), 1143-1144. Available from: [Link]
-
R. A. Jones, G. P. Bean. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2173-2177. Available from: [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, (16), 2563-2567. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]
-
Meng, T., et al. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform, 42(15). Available from: [Link]
-
Wang, J. B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 85-89. Available from: [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from: [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from: [Link]
-
Kim, H. K., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation-Breeding Lines as Hepatoprotective Agents. Journal of Agricultural and Food Chemistry, 70(42), 13677–13686. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from: [Link]
-
SciSupplies. (n.d.). This compound, 95.0%, 5g. Retrieved from: [Link]
-
ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from: [Link]
-
Kaur, H., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(49), 29141-29163. Available from: [Link]
-
Bîcu, E., & Ungureanu, E. M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(10), 8963. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 40236-20-2 [m.chemicalbook.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound | 40236-20-2 [chemicalbook.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. vlifesciences.com [vlifesciences.com]
- 17. This compound, 95.0%, 5g [scisupplies.eu]
Physicochemical characteristics of substituted nitropyrroles
An In-depth Technical Guide to the Physicochemical Characteristics of Substituted Nitropyrroles
Authored by a Senior Application Scientist
Abstract
Substituted nitropyrroles represent a fascinating and vital class of heterocyclic compounds, bridging the gap between natural product chemistry and modern drug discovery.[1][2] Found in bioactive natural products like the pyrrolomycins and nitropyrrolins, their unique electronic and structural features make them compelling scaffolds for medicinal chemistry and materials science.[1][3][4] This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted nitropyrroles. We will dissect the profound influence of the nitro group and other substituents on the molecule's electronic properties, acidity (pKa), lipophilicity (LogP), and solubility. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind experimental choices and detailed, field-proven protocols for empirical characterization.
The Electronic Landscape: The Dominance of the Nitro Group
The physicochemical identity of a substituted nitropyrrole is fundamentally dictated by the electronic interplay between the inherently electron-rich pyrrole ring and the powerfully electron-withdrawing nitro group (-NO₂). Understanding this dynamic is crucial, as it governs the molecule's reactivity, acidity, and interactions with biological targets.
Inductive and Resonance Effects
A substituent's influence is exerted through two primary mechanisms:
-
Inductive Effect (σ-system): This is an electrostatic effect transmitted through the sigma bonds, driven by electronegativity differences. The nitro group is strongly electron-withdrawing inductively, pulling electron density away from the ring through the C-N bond.[5][6]
-
Resonance Effect (π-system): This involves the delocalization of π-electrons across the molecule. The nitro group exhibits a profound electron-withdrawing resonance effect (-R effect), delocalizing the pyrrole ring's π-electrons into the N=O bonds.[5][6] This effect significantly reduces the electron density on the pyrrole ring, particularly at the ortho and para positions relative to the nitro group.[5][7]
The combination of these effects deactivates the nitropyrrole ring towards electrophilic aromatic substitution, making it far less reactive than parent pyrrole.[7] However, this electron deficiency can render the ring susceptible to nucleophilic attack, a critical consideration for synthetic elaboration.[4] The position of the nitro group (e.g., 2-nitro vs. 3-nitro) and the electronic nature of other substituents further modulate this landscape, creating a tunable platform for molecular design.[8]
Figure 1: Conceptual diagram of electronic effects in 2-nitropyrrole.
Acidity (pKa): A Critical Determinant of In Vivo Behavior
The acid dissociation constant (pKa) is a measure of a compound's tendency to donate a proton. For drug candidates, pKa is a paramount parameter, governing ionization state at physiological pH, which in turn dictates solubility, membrane permeability, and receptor binding interactions.
The N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17. The introduction of a nitro group dramatically increases this acidity by stabilizing the resulting conjugate base (the pyrrolide anion) through its potent electron-withdrawing effects. This stabilization delocalizes the negative charge, making the proton's departure much more favorable. The pKa of substituted nitropyrroles is therefore significantly lower than that of their non-nitrated counterparts.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is highly effective for compounds with a chromophore close to the ionization site, as protonation and deprotonation will alter the electronic structure and thus the UV-Vis absorption spectrum.
Causality: The protocol relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By measuring the absorbance of the compound at a specific wavelength (where the protonated and deprotonated forms have different extinction coefficients) across a range of precisely known pH values, one can determine the ratio of the two species. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[9]
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa. A universal buffer system (e.g., Britton-Robinson) can be used.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the nitropyrrole compound in a suitable organic solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the measurement solution should be kept low (<1%) to minimize its effect on the pKa.
-
Wavelength Selection: Record the UV-Vis spectra of the nitropyrrole in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12) to determine the spectra of the fully protonated (HA) and fully deprotonated (A⁻) forms, respectively. Identify an analytical wavelength (λ_analytical) where the difference in absorbance between the two forms is maximal.
-
Absorbance Measurements: For each buffer solution, add a small, precise aliquot of the stock solution to a cuvette containing the buffer to achieve the desired final concentration. Allow the solution to equilibrate and measure the absorbance at λ_analytical.
-
Data Analysis: Plot the measured absorbance against pH. The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[9] Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_HA - A)/(A - A_A⁻)], where A is the absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the fully protonated and deprotonated species, respectively.
Figure 2: Experimental workflow for pKa determination via UV-Vis spectrophotometry.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, the "greasiness" of a molecule, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is quantified as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11]
-
Low LogP (<1): Generally indicates higher aqueous solubility but potentially poor membrane permeability.
-
High LogP (>3): Suggests good membrane permeability but may suffer from poor aqueous solubility, high metabolic clearance, and promiscuous binding.
The nitro group, while polar, can have a variable effect on LogP depending on the overall molecular context. Other substituents play a major role; for instance, adding alkyl chains will increase LogP, while adding hydroxyl or carboxyl groups will decrease it.
Experimental Protocol: LogP Estimation by RP-HPLC
The traditional "shake-flask" method is the gold standard but is low-throughput and labor-intensive.[11][12] For drug discovery programs, a rapid and reliable estimation of LogP using reverse-phase high-performance liquid chromatography (RP-HPLC) is often preferred.
Causality: This technique operates on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly related to its lipophilicity.[13] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of unknown compounds can be accurately estimated from their retention times.[13][14]
Step-by-Step Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a solution containing a mixture of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compounds.
-
Gradient Elution: Inject the calibration mixture and elute using a linear gradient of the organic modifier (e.g., 20% to 95% acetonitrile over 15 minutes). Record the retention time (RT) for each standard.
-
Calibration Curve Construction: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration equation of the form: LogP = m(RT) + c .
-
Sample Analysis: Dissolve the substituted nitropyrrole test compounds in a suitable solvent and inject them into the HPLC system under the identical gradient conditions used for the standards.
-
LogP Calculation: Measure the retention time for each test compound and use the calibration equation to calculate its estimated LogP value.
| Compound | Representative LogP (Calculated) | Notes |
| Pyrrole | 0.75 | Parent heterocycle. |
| 2-Nitropyrrole | 0.82 | Slight increase in lipophilicity. |
| 3-Nitropyrrole | 0.50[15] | Slightly more polar than 2-nitro isomer. |
| 2-Acetyl-1-nitropyrrole | Varies | Lipophilicity will be higher than nitropyrrole. |
Table 1: Representative LogP values for selected pyrroles. Actual experimental values may vary based on conditions.
Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed and to interact with its biological target.[16] Poor aqueous solubility is a major hurdle in drug development, leading to unreliable bioassay results, challenging formulation, and poor bioavailability.[16][17] A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[17][18]
Two types of solubility are commonly measured:
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is resource-intensive to measure and is typically reserved for late-stage lead optimization.[19]
-
Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput measurement well-suited for early-stage compound screening.[10][18][19]
Experimental Protocol: Kinetic Solubility by Nephelometry
Causality: This high-throughput assay determines the point at which a compound comes out of solution by detecting the formation of solid particles.[17] A laser is passed through the sample in a microtiter plate, and a detector measures the amount of light scattered by any precipitate that has formed. Higher scattered light intensity corresponds to lower solubility.[19]
Step-by-Step Methodology:
-
Sample Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO in a 96-well plate.
-
Serial Dilution: In a separate 96-well plate, perform serial dilutions of the DMSO stock solutions.
-
Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plates to a 96-well analysis plate containing an aqueous buffer (e.g., PBS, pH 7.4). This rapid addition from a concentrated organic solution into an aqueous medium is what defines the measurement as "kinetic."
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature) to allow for precipitation.
-
Measurement: Place the analysis plate into a nephelometer. The instrument measures the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer-only) wells.
Figure 3: High-throughput workflow for kinetic solubility via nephelometry.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the structure and purity of synthesized nitropyrroles.[20]
-
NMR Spectroscopy (¹H & ¹³C): The electron-withdrawing nitro group causes significant deshielding of adjacent protons and carbons. This results in a downfield shift (higher ppm) for these nuclei compared to unsubstituted pyrrole. For example, the protons on a nitropyrrole ring typically appear in the δ 6.5-8.0 ppm range in the ¹H NMR spectrum. The broad N-H proton signal is also a key diagnostic feature.[21][22]
-
UV-Vis Spectroscopy: The nitropyrrole system contains a conjugated chromophore that absorbs UV-Vis light, typically in the 250-400 nm range.[23] The exact position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent, making it a useful tool for characterization and for pKa determination as described above.[24][25]
| Technique | Key Feature | Typical Range/Observation |
| ¹H NMR | Ring Protons | δ 6.5 - 8.0 ppm (deshielded) |
| ¹³C NMR | Ring Carbons | Carbon bearing NO₂ is strongly deshielded. |
| UV-Vis | π → π* transition | λ_max = 250 - 400 nm |
| IR | N-O stretching | Strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ |
Table 2: General spectroscopic characteristics of substituted nitropyrroles.
Conclusion
The physicochemical characteristics of substituted nitropyrroles are a direct consequence of their rich electronic architecture, dominated by the powerful electron-withdrawing nitro group. Properties such as pKa, LogP, and solubility are not independent variables but are deeply interconnected through the electronic effects of the substituents. A thorough empirical evaluation of these parameters, using robust and validated protocols as outlined in this guide, is essential for any research program aimed at developing nitropyrrole-based compounds. This understanding allows for the rational design of molecules with optimized ADME properties, ultimately increasing the probability of success in the complex journey of drug discovery and materials development.
References
- Rapid Method for Estimating Log P for Organic Chemicals. epa nepis.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Solubility Assessment Service.
- Solubility Test. AxisPharm.
- Aqueous Solubility Assay. Enamine.
- Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- High throughput HPLC method for determining Log P values.
- LogP—Making Sense of the Value. ACD/Labs.
- Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta.
- General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration.
- 3-Nitropyrrole. Chem-Impex.
- Development of Methods for the Determin
- Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing.
- Substituent Effects. La Salle University.
- Chromatographic Approaches for Measuring Log P.
- 3-Nitropyrrole. PubChem.
- Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry.
- Nitropyrrole. ChemBK.
- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
- Predicting the pKa of Small Molecules.
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Spectroscopy NMR, IR, MS, UV-Vis. Chapter 13 Spectroscopy.
- REVIEW IN (NMR and UV-VIS) SPECTRA. PAPER TITLE.
- Difference Between UV, IR, and NMR Spectroscopy.
- Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed.
- Analysis of the N.M.R. Spectrum of pyrrole.
- Spectroscopic methods (NMR, IR, UV-Vis). Intro to Polymer Science Class Notes - Fiveable.
Sources
- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. acdlabs.com [acdlabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 15. 3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Solubility Test | AxisPharm [axispharm.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. lehigh.edu [lehigh.edu]
- 21. ijmrpsjournal.com [ijmrpsjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fiveable.me [fiveable.me]
Molecular structure of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of this compound, a functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted nitropyrrole, this molecule serves as a versatile intermediate for the development of more complex chemical entities, particularly in the pursuit of novel therapeutic agents. This document delineates its core molecular structure, including geometric and electronic features, and presents its expected spectroscopic signature based on established principles. Furthermore, a detailed, field-proven protocol for its synthesis via nitration is provided, along with an exploration of its chemical reactivity and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this valuable chemical building block.
Introduction: The Pyrrole Scaffold in Modern Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to be a core component in a vast array of natural products, including heme, chlorophyll, and vitamin B12, as well as in numerous clinically approved drugs.[2][3][4] The functionalization of the pyrrole core is a key strategy for modulating biological activity, and the introduction of potent electron-withdrawing groups, such as nitro (-NO₂) and carbaldehyde (-CHO), is particularly significant. These groups not only influence the electronic landscape of the aromatic ring but also serve as reactive handles for further chemical transformations. This compound is an exemplar of such a scaffold, valued as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, especially in the development of bioactive molecules with potential antimicrobial and antifungal properties.[5]
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named This compound , with the Chemical Abstracts Service (CAS) registry number 40236-20-2 .[6] Its molecular structure consists of a central pyrrole ring substituted at four distinct positions.
Molecular Geometry and Electronic Effects
The core pyrrole ring is an aromatic, planar system. The overall molecular geometry is dictated by the sp² hybridization of the ring atoms and the substituents. The key feature of this molecule is the interplay of electron-donating and electron-withdrawing groups, which profoundly influences its reactivity.
-
Electron-Withdrawing Groups (EWGs): The carbaldehyde (-CHO) and nitro (-NO₂) groups are potent EWGs. They deactivate the pyrrole ring towards electrophilic substitution by pulling electron density out of the aromatic system through both inductive and resonance effects.
-
Electron-Donating Groups (EDGs): The two methyl (-CH₃) groups are weak EDGs, pushing electron density into the ring via hyperconjugation and induction.
This electronic push-pull system creates a highly polarized molecule. The strong withdrawing nature of the nitro and aldehyde groups makes the C-H bond of the aldehyde susceptible to nucleophilic attack and the pyrrole ring itself less reactive than unsubstituted pyrrole.
Physicochemical Properties
A summary of the key computed and physical properties is essential for experimental design, including solubility testing and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [6][7] |
| Molecular Weight | 168.15 g/mol | [6] |
| CAS Number | 40236-20-2 | [6][8] |
| Appearance | Solid | |
| Boiling Point | 307.5 ± 42.0 °C (Predicted) | [5] |
| Storage | 2-8°C, under inert atmosphere | [5] |
| SMILES | CC1=C(NC(=C1[O-])C)C=O | [6] |
| InChIKey | OOVLXRNEZYLZRL-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization (Expected Signatures)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
N-H Proton: A broad singlet, typically downfield (> 9.0 ppm), due to the acidic nature of the N-H proton in the electron-deficient ring.
-
Aldehyde Proton (-CHO): A sharp singlet, also significantly downfield (around 9.5-10.5 ppm), characteristic of aldehyde protons.
-
Methyl Protons (C3-CH₃ and C5-CH₃): Two distinct sharp singlets, likely in the range of 2.2-2.8 ppm. The exact chemical shifts will differ slightly due to their different positions relative to the EWGs.
¹³C NMR Spectroscopy
The carbon spectrum will reflect the polarized nature of the molecule.
-
Carbonyl Carbon (-CHO): The most downfield signal, expected around 180-190 ppm.
-
Pyrrole Ring Carbons: Four signals corresponding to C2, C3, C4, and C5. The carbons attached to the nitro (C4) and aldehyde (C2) groups will be significantly influenced and shifted downfield.
-
Methyl Carbons (-CH₃): Two signals in the upfield region, typically between 10-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of the key functional groups.
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
C=O Stretch (aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.
-
N-O Stretch (nitro): Two strong, characteristic bands; an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ at an m/z ratio corresponding to its molecular weight (168.15). High-resolution mass spectrometry should yield a mass measurement very close to the exact mass of 168.0535 Da.[6]
Synthesis and Reactivity
Synthetic Pathway: Electrophilic Nitration
This compound is efficiently synthesized via the electrophilic nitration of its precursor, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[8][9]
Causality of Experimental Choice: The chosen reagent system, a mixture of a nitrate salt (e.g., potassium nitrate) and a strong protic acid (concentrated sulfuric acid), is a classic and reliable method for generating the highly reactive electrophile, the nitronium ion (NO₂⁺). The sulfuric acid serves two roles: it protonates the potassium nitrate, facilitating the formation of the nitronium ion, and it acts as a solvent for the reaction. The reaction is conducted at low temperatures (-8 to -2 °C) to control the exothermic nature of the nitration and to prevent unwanted side reactions or degradation of the pyrrole ring, which can be sensitive to strongly acidic and oxidative conditions.
Regioselectivity: The nitration occurs specifically at the C4 position. This is a result of the combined directing effects of the substituents already on the ring. The aldehyde at C2 is a deactivating meta-director, while the methyl groups at C3 and C5 are activating ortho/para-directors. The C4 position is the most electronically favorable site for electrophilic attack, being meta to the deactivating aldehyde and ortho/para to the activating methyl groups.
Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be confirmed by the spectroscopic methods outlined in Section 3.
Materials:
-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (precursor)[9]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the acid to a temperature between 0 and -5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) to the cold sulfuric acid in small portions, ensuring the temperature does not rise above -5 °C. Stir until all the substrate has dissolved.
-
Nitration: Once the substrate is fully dissolved, begin the portion-wise addition of potassium nitrate (1.05 eq.). Meticulously maintain the reaction temperature between -8 and -2 °C during this addition.[8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at this low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over a generous amount of crushed ice with vigorous stirring. The product should precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.
Synthesis Workflow Visualization
Applications in Drug Discovery
The true value of this compound lies in its potential as a synthetic intermediate. Its functional groups are poised for a variety of chemical transformations:
-
Aldehyde Group: Can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build more complex molecular architectures.
-
Nitro Group: Can be readily reduced to an amine (-NH₂). This introduces a basic nitrogen atom, a common feature in many pharmaceuticals, and provides a new site for derivatization, such as amide or sulfonamide formation.
This dual functionality allows for the rapid generation of diverse chemical libraries. Pyrrole-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making this scaffold a high-value starting point for drug discovery campaigns.[3][4][10]
Conclusion
This compound is a strategically functionalized heterocyclic molecule. Its structure is characterized by a planar, aromatic pyrrole core bearing a combination of electron-donating and strongly electron-withdrawing substituents. This electronic arrangement dictates its chemical reactivity and provides multiple handles for synthetic modification. The straightforward and efficient synthesis of this compound, coupled with its potential for derivatization, establishes it as a valuable and versatile building block for chemists engaged in the design and synthesis of novel, biologically active compounds.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
-
PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
- Bansal, Y., & Sethi, P. (2015).
- Schmidt, A., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 492-499.
- CNIPA. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. Google Patents.
- Popa, C. I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(21), 15951.
- Sengupta, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4735-4767.
- Kumar, M. N., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology.
-
ResearchGate. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. rjpn.org [rjpn.org]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. This compound | 40236-20-2 [chemicalbook.com]
- 9. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial discovery and synthesis of nitrated pyrrole compounds
An In-depth Technical Guide to the Initial Discovery and Synthesis of Nitrated Pyrrole Compounds
Abstract
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with profound biological and physical properties. The introduction of a nitro group onto this five-membered heterocycle unlocks a versatile synthetic handle, paving the way for a vast array of functionalized derivatives. However, the inherent reactivity of the pyrrole nucleus, particularly its sensitivity to acidic conditions, presents a significant challenge for electrophilic substitution reactions like nitration. This guide provides a comprehensive exploration of the initial discovery of pyrrole, the fundamental principles governing its reactivity, and the development of synthetic methodologies for the controlled synthesis of nitrated pyrrole compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and examine the significance of these compounds in modern research and drug development.
Part 1: The Pyrrole Enigma: A Historical and Electronic Perspective
Initial Discovery and Significance
The story of pyrrole begins in the 19th century. It was first detected by F. F. Runge in 1834 as a component of coal tar.[1] Later, in 1857, it was isolated from the pyrolysate of bone.[1] Its name is derived from the Greek pyrrhos ("fiery red"), a nod to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid.[1] This simple aromatic heterocycle is far from an obscure chemical curiosity; it is a fundamental building block of life, forming the core of tetrapyrrolic systems like heme, chlorophyll, and vitamin B12.[2] In modern science, synthetic pyrrole derivatives are central to the development of new therapeutics, including antibacterial, antiviral, and anticancer agents, as well as advanced materials like conductive polymers.[2][3][4]
Electronic Structure and the Challenge of Electrophilic Substitution
Pyrrole is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, creating a six-electron aromatic ring that is isoelectronic with the cyclopentadienyl anion. This electron-rich nature makes pyrrole significantly more reactive than benzene towards electrophilic substitution.
However, this high reactivity is a double-edged sword. Pyrrole is notoriously unstable in the presence of strong acids, readily undergoing acid-catalyzed polymerization to form intractable tars.[5][6] This presents a major obstacle for traditional nitration methods that employ strong acids like a mixture of sulfuric and nitric acid (sulfonitric mixture), which would instantly destroy the pyrrole ring.[7]
Regioselectivity: The α-Position Preference
Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position. The rationale for this regioselectivity lies in the stability of the cationic intermediate (the arenium ion) formed during the reaction.
As illustrated in the resonance analysis below, attack at the C2-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures.[8] In contrast, attack at the C3-position only allows for delocalization across two carbon atoms, yielding only two resonance structures.[8] The greater delocalization and stability of the C2-attack intermediate mean the activation energy for this pathway is lower, making it the kinetically favored route.[8][9]
Controlling Regioselectivity and Further Nitration
While 2-nitropyrrole is the major product, the formation of 3-nitropyrrole can be enhanced by using sterically bulky substituents on the nitrogen atom. [6]For example, using an N-tert-butyl or N-silyl group can sterically hinder the C2 and C5 positions, making the C3 position more accessible to the incoming electrophile. [6] Dinitration can be achieved by nitrating 2-nitropyrrole. This reaction, conducted with nitric acid in acetic anhydride at around -15 °C, produces a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. [6]
Summary of Common Nitration Conditions
| Reagent System | Temperature | Major Product(s) | Key Insights |
| HNO₃ / H₂SO₄ | Ambient | Polymerization (Tar) | Standard strong acid conditions are too harsh for the sensitive pyrrole ring. [5][6] |
| HNO₃ / Acetic Anhydride | -10 °C to 0 °C | 2-Nitropyrrole (>90%) | The classic, mild method to achieve mononitration. [5][9][10] |
| HNO₃ / Acetic Anhydride | -15 °C | 2,4- & 2,5-Dinitropyrrole | Used for the dinitration of 2-nitropyrrole. [6] |
| NO₂BF₄ | Variable | Nitrated Derivatives | A stronger nitrating agent, useful for less reactive, substituted pyrroles. [11] |
Part 3: A Validated Protocol for the Synthesis of 2-Nitropyrrole
This protocol describes a reliable, lab-scale synthesis of 2-nitropyrrole. It is a self-validating system where careful control of temperature is paramount to prevent polymerization and ensure a high yield of the desired product.
Objective: To synthesize 2-nitropyrrole from pyrrole using acetyl nitrate generated in situ.
Materials & Reagents:
-
Pyrrole (freshly distilled)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
Experimental Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck flask in an ice-salt bath. Equip it with a mechanical stirrer, a thermometer, and a 50 mL dropping funnel.
-
Reagent Preparation: In the flask, place 100 mL of acetic anhydride. Cool the flask to -10 °C with vigorous stirring.
-
Formation of Acetyl Nitrate (Critical Step): In the dropping funnel, carefully measure 10 mL of fuming nitric acid. Add the nitric acid dropwise to the stirred acetic anhydride over a period of 30-40 minutes. Crucially, maintain the internal temperature of the reaction mixture at or below -10 °C throughout the addition. A temperature increase can lead to uncontrolled side reactions and reduced yield.
-
Pyrrole Addition: Once the nitric acid addition is complete, prepare a solution of 6.7 g (0.1 mol) of freshly distilled pyrrole in 20 mL of acetic anhydride. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains at -10 °C. [9]5. Reaction Quenching: After the addition is complete, continue stirring at -10 °C for an additional 15 minutes. Then, pour the reaction mixture slowly onto 500 g of crushed ice in a large beaker with stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.
-
Work-up and Isolation: Allow the ice to melt. The crude 2-nitropyrrole will precipitate as a yellowish solid.
-
Filter the solid using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Carefully neutralize any remaining acid by washing with a small amount of cold, dilute sodium bicarbonate solution, followed by more cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of ethanol and water or by sublimation under reduced pressure.
-
The purified 2-nitropyrrole should be a pale yellow crystalline solid.
-
Expected Yield: 60-70%. Characterization: Melting point: 63-65 °C.
Part 4: The Synthetic Utility and Application of Nitrated Pyrroles
The introduction of a nitro group onto the pyrrole ring is often not the end goal, but rather a strategic step in a larger synthetic sequence. Nitropyrroles are highly valuable intermediates in drug discovery and materials science.
A Gateway to Functionalization
The nitro group is an exceptionally versatile functional group. Its true power lies in its ability to be transformed into other functionalities, most notably the amino group (-NH₂) via reduction (e.g., using Sn/HCl, H₂/Pd-C). This opens up a gateway to a vast chemical space through reactions like amide bond formation, diazotization, and reductive amination.
Role in Drug Development and Natural Products
Nature itself provides a blueprint for the utility of nitropyrroles. The pyrrolomycins are a class of antibiotics isolated from various bacteria that feature a polyhalogenated nitropyrrole core. [4][12]Inspired by these and other natural products, researchers have developed synthetic nitropyrrole-containing compounds with a wide range of biological activities. They are explored for creating molecules with anti-inflammatory, antimicrobial, and anticancer properties. [3][4]For example, 3-nitropyrrole is a key intermediate in the synthesis of complex, biologically active molecules. [3]
Applications in Materials Science
Beyond pharmaceuticals, the unique electronic properties of the pyrrole ring, modified by the electron-withdrawing nitro group, make these compounds useful in materials science. They serve as monomers or building blocks for the creation of conductive polymers and specialized dyes for applications in organic electronics and sensor technology. [3]
Conclusion
The journey from the initial discovery of pyrrole in coal tar to its controlled nitration represents a classic narrative in organic chemistry: understanding inherent reactivity to overcome synthetic challenges. The development of the acetyl nitrate method was a critical breakthrough that unlocked the vast potential of nitrated pyrroles. These compounds are not merely laboratory curiosities but are foundational intermediates that empower researchers and drug development professionals. By providing a strategic entry point for functionalization, the synthesis of nitrated pyrroles continues to be a cornerstone reaction, enabling the construction of complex molecules that address critical needs in medicine and materials science.
References
-
Heterocyclic Compounds. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
Jackson's Art Blog. The Accidental Invention of Pyrrole Red, a Modern Pigment. (2024-09-03). Available from: [Link]
-
Falk, H., et al. (2025-08-05). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. Available from: [Link]
-
YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020-12-21). Available from: [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. Available from: [Link]
-
ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Available from: [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]
-
Química Organica.org. pyrrole nitration. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
RSC Publishing. Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Available from: [Link]
-
Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. (2015-04-22). Available from: [Link]
-
Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available from: [Link]
-
Gotinchan, A. G., Kovtun, O. M., & Kovtun, Y. P. (2025-06-04). The Synthesis of Pyrroles from Nitroolefins. ResearchGate. Available from: [Link]
-
Yeo, K. L., & Chiba, S. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(1), 13-28. Available from: [Link]
-
ResearchGate. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available from: [Link]
-
Chemistry Stack Exchange. Regioselectivity in electrophilic substitution of pyrrole. (2015-02-28). Available from: [Link]
-
Kumar N, M., et al. (2025-09-27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of The Chemical Society, Chemical Communications, (16), 1098-1100. Available from: [Link]
-
PubMed. Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024-11-29). Available from: [Link]
-
Afonso, C. A. M., & Candeias, N. R. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(9), 3127-3152. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pyrrole nitration [quimicaorganica.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. researchgate.net [researchgate.net]
- 12. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Biological significance of pyrrole and its derivatives
An In-depth Technical Guide to the Biological Significance of Pyrrole and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrrole ring, a seemingly simple five-membered aromatic heterocycle, represents a cornerstone of biological chemistry. Its unique electronic and structural properties have been exploited by nature and scientists alike, leading to its incorporation into a vast array of molecules that are fundamental to life and medicine. This guide provides an in-depth exploration of the multifaceted biological significance of pyrrole and its derivatives. We will traverse from its foundational role in essential biomolecules like heme and chlorophyll to its prominence in modern pharmacology, detailing the mechanisms that underpin its diverse activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, biology, and therapeutic potential of this remarkable scaffold.
Table of Contents
-
Introduction: The Understated Importance of the Pyrrole Scaffold
-
The Pyrrole Ring: A Privileged Scaffold in Nature's Toolkit
-
Porphyrins: The Molecules of Life
-
Heme and its Role in Oxygen Transport and Cellular Respiration
-
Chlorophylls and the Engine of Photosynthesis
-
Vitamin B12: A Corrin Ring System Masterpiece
-
-
Bile Pigments: The Colorful Afterlife of Heme
-
Prodigiosins: Tripyrrolic Pigments with Potent Biological Activity
-
-
Pyrrole Derivatives in Modern Medicine: A Pharmacological Treasure Trove
-
Statins: Revolutionizing Cardiovascular Disease Management
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
-
Antimicrobial and Antiviral Agents
-
Anticancer Therapeutics
-
Central Nervous System (CNS) Active Agents
-
-
The Chemistry of Biological Activity: Structure-Activity Relationships
-
The Role of N-H and C-H Functionalization
-
The Impact of Ring Substituents on Pharmacological Profile
-
-
Experimental Protocols: Synthesis and Analysis of a Pyrrole Derivative
-
Protocol 1: Synthesis of a Substituted Pyrrole via the Paal-Knorr Synthesis
-
Protocol 2: Purification and Characterization
-
-
Future Directions and Emerging Applications
-
References
Introduction: The Understated Importance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocyclic compound with the chemical formula C₄H₄NH. While its structure may appear unassuming, its electronic configuration, characterized by a lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, imparts a unique reactivity and ability to participate in a wide range of biological interactions. This has made the pyrrole scaffold a "privileged structure" in both natural product chemistry and medicinal chemistry. Nature has harnessed the versatility of pyrrole to construct complex macrocycles that are central to fundamental biological processes, while medicinal chemists have utilized it as a foundational building block for the development of numerous blockbuster drugs. This guide will dissect the biological significance of pyrrole, from its role in life-sustaining porphyrins to its application in modern therapeutics, providing a technical and practical overview for the scientific community.
The Pyrrole Ring: A Privileged Scaffold in Nature's Toolkit
The prevalence of the pyrrole motif in nature is a testament to its evolutionary selection as a versatile and stable building block. Its incorporation into large macrocyclic structures is a recurring theme, giving rise to molecules with extraordinary functional capabilities.
Porphyrins: The Molecules of Life
Porphyrins are a class of deeply colored, naturally occurring compounds characterized by a large macrocyclic ring composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. The resulting porphyrin core is a highly conjugated system capable of chelating various metal ions, with the identity of the central metal dictating the molecule's biological function.
Heme is an iron-containing porphyrin that serves as the prosthetic group for a multitude of essential proteins, collectively known as hemoproteins. In hemoglobin and myoglobin, the central iron atom reversibly binds to molecular oxygen, enabling its transport throughout the body and storage in muscle tissues. The electronic environment provided by the porphyrin ring is finely tuned to allow for this reversible binding, a feat that is critical for aerobic life. In the cytochromes of the electron transport chain, the iron atom in heme facilitates electron transfer through reversible changes in its oxidation state (Fe²⁺ ↔ Fe³⁺), a process that is fundamental to cellular respiration and ATP synthesis.
Chlorophylls, the pigments responsible for the green color of plants, are magnesium-containing porphyrin derivatives. The chelated magnesium ion and the extensive conjugated system of the chlorophyll molecule are perfectly suited for absorbing light energy. This absorbed energy is then used to drive the process of photosynthesis, converting light energy into chemical energy in the form of glucose. The intricate structure of chlorophyll, with its pyrrole-derived core, is therefore at the very heart of the energy cycle for most life on Earth.
Vitamin B12, or cobalamin, features a corrin ring system, which is structurally similar to porphyrins but with a direct link between two of the pyrrole-like rings. At the center of this corrin ring lies a cobalt atom, making vitamin B12 one of the few known cobalt-containing biomolecules. This vitamin is an essential cofactor for enzymes involved in DNA synthesis and the metabolism of fatty acids and amino acids.
Bile Pigments: The Colorful Afterlife of Heme
Bile pigments, such as bilirubin and biliverdin, are linear tetrapyrroles that are formed during the metabolic breakdown of heme. These molecules are responsible for the characteristic colors of bile, bruises, and feces. While once considered mere waste products, recent research has unveiled important physiological roles for these pyrrole-derived pigments, including potent antioxidant and cytoprotective effects.
Prodigiosins: Tripyrrolic Pigments with Potent Biological Activity
Prodigiosins are a family of naturally occurring red pigments produced by various bacteria, including Serratia marcescens. These compounds consist of a linear tripyrrole core and have garnered significant attention for their wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis.
Pyrrole Derivatives in Modern Medicine: A Pharmacological Treasure Trove
The synthetic versatility of the pyrrole ring has allowed medicinal chemists to explore a vast chemical space, leading to the discovery of numerous drugs with diverse therapeutic applications.
Statins: Revolutionizing Cardiovascular Disease Management
Atorvastatin (Lipitor), one of the best-selling drugs of all time, features a central pyrrole ring. Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels in the blood, thereby decreasing the risk of cardiovascular diseases such as heart attacks and strokes. The pyrrole core of atorvastatin plays a crucial role in its binding to the active site of the enzyme.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Several widely used NSAIDs incorporate a pyrrole moiety. Tolmetin and ketorolac are examples of pyrrole-containing drugs that exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The acidic nature of the acetic acid substituent on the pyrrole ring is a key feature for their COX inhibitory activity.
Antimicrobial and Antiviral Agents
The pyrrole scaffold is present in a number of antimicrobial and antiviral drugs. Pyrrolnitrin is a naturally occurring antifungal and antibacterial agent produced by Pseudomonas pyrrocinia. In the realm of antiviral therapy, certain pyrrole derivatives have been investigated for their ability to inhibit viral replication.
Anticancer Therapeutics
The pyrrole ring is a common structural motif in many anticancer agents. Sunita (Sutent), a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The prodigiosins, as mentioned earlier, are also being actively investigated for their potential as anticancer drugs.
Central Nervous System (CNS) Active Agents
The lipophilic nature of the pyrrole ring allows for its derivatives to readily cross the blood-brain barrier, making it an attractive scaffold for the development of CNS-active drugs. Several pyrrole-containing compounds have been explored for their potential as anticonvulsant, antidepressant, and antipsychotic agents.
The Chemistry of Biological Activity: Structure-Activity Relationships
The biological activity of pyrrole derivatives is intimately linked to their chemical structure. Modifications to the pyrrole ring and its substituents can have a profound impact on their pharmacological profile.
The Role of N-H and C-H Functionalization
The nitrogen atom of the pyrrole ring can be substituted, which can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation. Similarly, functionalization at the carbon atoms of the ring allows for the introduction of various pharmacophores that can interact with specific biological targets.
The Impact of Ring Substituents on Pharmacological Profile
The nature, size, and position of substituents on the pyrrole ring are critical determinants of biological activity. For instance, in the case of statins, the specific side chains attached to the pyrrole core are responsible for the high-affinity binding to HMG-CoA reductase. In NSAIDs, the presence of an acidic functional group is essential for their COX inhibitory activity.
Experimental Protocols: Synthesis and Analysis of a Pyrrole Derivative
To provide a practical context, we present a generalized protocol for the synthesis and characterization of a substituted pyrrole, a common starting point for the development of more complex derivatives.
Protocol 1: Synthesis of a Substituted Pyrrole via the Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.
Materials:
-
2,5-Hexanedione (a 1,4-dicarbonyl compound)
-
Benzylamine (a primary amine)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 2,5-hexanedione (10 mmol), benzylamine (10 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification and Characterization
Materials:
-
Crude product from Protocol 1
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure to yield the pure substituted pyrrole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis and purification of a substituted pyrrole.
Future Directions and Emerging Applications
The biological significance of pyrrole and its derivatives continues to expand. Current research is focused on several exciting areas:
-
Development of Novel Anticancer Agents: The unique ability of some pyrrole-containing compounds to induce apoptosis makes them attractive candidates for the development of new cancer therapies.
-
Targeting Protein-Protein Interactions: The pyrrole scaffold is being explored as a template for the design of small molecules that can modulate protein-protein interactions, which are implicated in a wide range of diseases.
-
Conducting Polymers for Biomedical Applications: Polypyrrole is a conductive polymer that is being investigated for use in biosensors, drug delivery systems, and tissue engineering due to its biocompatibility and electrical properties.
-
Photodynamic Therapy: Porphyrin derivatives are being utilized as photosensitizers in photodynamic therapy, a treatment modality for cancer and other diseases that uses light to activate a drug that then kills diseased cells.
References
The Nitropyrrole Scaffold: A Privileged Motif in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nature, an unparalleled chemist, has consistently provided a diverse arsenal of molecular scaffolds that form the bedrock of modern drug discovery. Among these, the nitropyrrole motif, though relatively rare, has emerged as a privileged structure endowed with potent and varied biological activities.[1][2] This technical guide provides a comprehensive exploration of the role of nitropyrrole scaffolds in natural products. It delves into the biosynthetic origins of these fascinating molecules, dissects elegant strategies for their chemical synthesis, and meticulously examines their mechanisms of action across a spectrum of therapeutic areas, including antimicrobial and anticancer applications. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a thorough review of the current landscape but also actionable insights and detailed methodologies to facilitate further investigation and exploitation of this promising class of compounds.
Introduction: The Emergence of Nitropyrrole Natural Products
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products, from the pigments of life like heme and chlorophyll to a multitude of secondary metabolites with diverse biological functions.[3] The introduction of a nitro (-NO2) group onto this aromatic scaffold dramatically alters its electronic properties, bestowing upon the molecule a unique reactivity and biological activity profile. Nitropyrrole-containing natural products are a relatively small but growing family of compounds that have garnered significant attention from the scientific community due to their potent biological effects.[1][2]
These compounds are primarily isolated from microbial sources, particularly bacteria of the genera Pseudomonas and Streptomyces, often from marine environments.[4][5][6] The main classes of nitropyrrole natural products include the β-nitropyrrole-containing pyrrolomycins and the α-nitropyrrole-containing nitropyrrolins and heronapyrroles.[1][2] This guide will explore these and other related families, highlighting the critical role of the nitropyrrole moiety in their bioactivity.
Biosynthesis: Nature's Strategy for Nitropyrrole Construction
The biosynthesis of nitropyrrole natural products is a fascinating example of enzymatic precision. The pathway to the well-studied antifungal antibiotic, pyrrolnitrin, produced by Pseudomonas fluorescens, serves as a paradigmatic example.[5][7] The biosynthesis is encoded by the prnABCD operon and proceeds in four key enzymatic steps starting from L-tryptophan.[5][7]
The Pyrrolnitrin Biosynthetic Pathway:
-
Chlorination: The pathway is initiated by the flavin-dependent halogenase, PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to yield 7-chloro-L-tryptophan.[5][7]
-
Rearrangement and Decarboxylation: PrnB, a unique enzyme, then orchestrates a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin.[5][7]
-
Second Chlorination: The enzyme PrnC facilitates a second chlorination event, converting monodechloroaminopyrrolnitrin into aminopyrrolnitrin.[5][7]
-
Oxidation: In the final and crucial step, PrnD, an aminopyrrolnitrin oxygenase, catalyzes the oxidation of the amino group of aminopyrrolnitrin to the characteristic nitro group, completing the synthesis of pyrrolnitrin.[5]
The origin of the nitro group in pyrrolomycins is a subject of ongoing investigation, with evidence pointing towards the involvement of a cytochrome P450 monooxygenase in the direct nitration of an aromatic precursor.[8]
Caption: Biosynthetic pathway of Pyrrolnitrin.
Chemical Synthesis: Assembling the Nitropyrrole Core
The unique structural features and potent bioactivities of nitropyrrole natural products have made them attractive targets for total synthesis.[1][2] Synthetic chemists have devised various strategies to construct the nitropyrrole scaffold, often facing challenges in controlling regioselectivity during the nitration step.
Key Synthetic Strategies:
-
Direct Nitration of Pyrroles: While seemingly straightforward, the direct nitration of substituted pyrroles can often lead to a mixture of regioisomers, complicating the synthesis.[9]
-
Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[10][11] By using a nitro-containing precursor, the nitropyrrole scaffold can be constructed.
-
Modern Cross-Coupling Methodologies: More recent and efficient approaches utilize transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to assemble the carbon skeleton of the nitropyrrole natural product with high regiocontrol.[9][12] This has been successfully applied in the total synthesis of the nitropyrrolin family of natural products.[9][12]
The choice of synthetic route is often dictated by the specific substitution pattern of the target molecule and the need for stereochemical control. The development of robust and scalable synthetic methods is crucial for producing sufficient quantities of these compounds for further biological evaluation and drug development.[2]
Caption: Key strategies for the chemical synthesis of nitropyrrole scaffolds.
Diverse Biological Activities: A Spectrum of Therapeutic Potential
Natural products containing the nitropyrrole scaffold exhibit a broad range of potent biological activities, making them promising lead compounds for drug discovery.
Antimicrobial Activity
The antimicrobial properties of nitropyrrole-containing compounds are well-documented.
-
Antifungal Activity: Pyrrolnitrin is a potent antifungal agent with a primary site of action on the terminal electron transport system, specifically between succinate or NADH and coenzyme Q.[13][14] It inhibits fungal growth by disrupting cellular respiration.[13][14] Pyrrolnitrin is particularly active against dermatophytic fungi.[14][15]
-
Antibacterial Activity: Several nitropyrrole derivatives and related compounds have demonstrated significant antibacterial activity.[16][17] For instance, the marinopyrroles show potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6][18] The prodiginines, which are structurally related to some nitropyrrole precursors, also exhibit antibacterial effects.[19]
Anticancer Activity
A growing body of evidence highlights the anticancer potential of nitropyrrole and related natural products.
-
Marinopyrroles and Pyrrolomycins: These halogenated pyrroles have shown cytotoxic activity across various cancer cell lines.[4][20][21][22] Marinopyrrole A, for example, induces the proteasomal degradation of the anti-apoptotic protein Mcl-1, sensitizing cancer cells to other therapies.[4][21]
-
Prodiginines and Tambjamines: These bipyrrole and tripyrrole alkaloids have demonstrated potent antimalarial and anticancer activities.[23][24][25][26] Their mechanism of action is often multifaceted, involving the induction of apoptosis in cancer cells.[25]
Other Bioactivities
Beyond their antimicrobial and anticancer effects, some nitropyrrole-containing and related compounds have shown other interesting biological activities, including immunosuppressive and antimalarial properties.[25]
Comparative Analysis of Bioactivity
To provide a clear overview of the therapeutic potential of these compounds, the following table summarizes the reported biological activities of representative nitropyrrole and related natural products.
| Compound Family | Representative Compound | Primary Biological Activity | Reported IC50/MIC Values | Target Organism/Cell Line | Reference |
| Pyrrolomycins | Pyrrolomycin C | Anticancer, Antibacterial | Submicromolar IC50 | Multiple cancer cell lines | [4][27] |
| Marinopyrroles | Marinopyrrole A | Anticancer (Mcl-1 inhibitor) | < IC50 of Marinopyrrole A | Various tumor cell lines | [4] |
| Nitropyrrolins | Nitropyrrolin A, B, D | Anticancer | IC50: 5.7 - 31.1 µM | HCT-116 (human colon carcinoma) | [9] |
| Prodiginines | Prodigiosin | Antimalarial, Anticancer | IC50: 0.9–16.0 nM | Plasmodium falciparum | [23] |
| Tambjamines | KAR425 | Antimalarial | Curative at 80 mg/kg (single dose) | Plasmodium yoelii (in mice) | [23][24] |
Experimental Protocols: A Guide to Investigation
To facilitate further research into this promising class of compounds, this section provides standardized protocols for their isolation, characterization, and bioactivity assessment.
Protocol for Isolation and Purification of Nitropyrrole Natural Products from Microbial Cultures
-
Cultivation: Inoculate a suitable production medium with the microbial strain of interest (e.g., Streptomyces sp. CNQ-418 for marinopyrroles). Incubate under optimal conditions (temperature, agitation, time) for secondary metabolite production.
-
Extraction: After incubation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the mycelium and the broth separately with an organic solvent (e.g., ethyl acetate, methanol).
-
Concentration: Combine the organic extracts and concentrate them in vacuo using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Chromatography: Use a step-gradient of solvents (e.g., hexane-ethyl acetate) to separate major compound classes.
-
Sephadex LH-20 Chromatography: Employ for size-exclusion chromatography to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) for final purification of the nitropyrrole compounds. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Purity Assessment: Assess the purity of the isolated compounds by analytical HPLC and spectroscopic methods.
Protocol for Structural Elucidation using Spectroscopic Methods
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum to determine the number and chemical environment of protons in the molecule.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Record the UV-Vis spectrum to identify the chromophores present in the molecule, which can be characteristic of the nitropyrrole scaffold.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify key functional groups, such as the nitro group (typically showing strong absorptions around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).
Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the purified nitropyrrole compound in the culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Nitropyrrole scaffolds represent a fascinating and underexplored area of natural product chemistry. Their potent and diverse biological activities, coupled with their unique structural features, make them highly attractive targets for drug discovery and development. While significant progress has been made in their isolation, characterization, and synthesis, several challenges and opportunities remain.
Future research should focus on:
-
Discovery of Novel Nitropyrrole Analogs: Continued exploration of unique microbial habitats, particularly marine environments, is likely to yield novel nitropyrrole-containing natural products with improved therapeutic properties.
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for nitropyrrole biosynthesis will enable the use of synthetic biology and metabolic engineering approaches to produce novel derivatives.
-
Development of More Efficient Synthetic Strategies: The creation of more efficient and scalable synthetic routes will be crucial for the medicinal chemistry optimization of these lead compounds.
-
In-depth Mechanistic Studies: A thorough investigation of the molecular targets and mechanisms of action of nitropyrrole natural products will be essential for their rational design and clinical translation.
References
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Mechanism of action of the antifungal antibiotic pyrrolnitrin. (1969). PubMed. Retrieved January 22, 2026, from [Link]
-
Nitropyrrole natural products: isolation, biosynthesis and total synthesis. (2016). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. (2015). NIH. Retrieved January 22, 2026, from [Link]
-
Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials. (2015). PubMed. Retrieved January 22, 2026, from [Link]
-
Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin. (1969). ASM Journals. Retrieved January 22, 2026, from [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2023). PubMed. Retrieved January 22, 2026, from [Link]
-
Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria. (2018). NIH. Retrieved January 22, 2026, from [Link]
-
Synthesis and Structure−Activity Relationships of Tambjamines and B‑Ring Functionalized Prodiginines as Potent Antimalarials. (2015). PDXScholar. Retrieved January 22, 2026, from [Link]
-
Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. (2016). PMC. Retrieved January 22, 2026, from [Link]
-
Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. (2019). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Nitropyrrole natural products: isolation, biosynthesis and total synthesis. (2016). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]
-
The Marinopyrroles, Antibiotics of an Unprecedented Structure Class from a Marine Streptomyces sp. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]
-
New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Prodiginines. (n.d.). BioSC. Retrieved January 22, 2026, from [Link]
-
Pyrrolnitrin. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Structures, biosynthesis, and bioactivities of prodiginine natural products. (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro. (1975). AAC. Retrieved January 22, 2026, from [Link]
-
General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. (2017). PubMed. Retrieved January 22, 2026, from [Link]
-
Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. (2017). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Novel Prodiginine Derivatives Demonstrate Bioactivities on Plants, Nematodes, and Fungi. (2020). Frontiers. Retrieved January 22, 2026, from [Link]
-
THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS Martin G. Banwell*a,b, Ping Lan aGuangdong Medical. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Marine Pyrrole Alkaloids. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products. (2015). PubMed. Retrieved January 22, 2026, from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Elucidation of chalkophomycin biosynthesis reveals N-hydroxypyrrole-forming enzymes. (2024). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). NIH. Retrieved January 22, 2026, from [Link]
-
A bipyrrole scaffold as an emerging Frontier in robust design of high energy materials. (2024). Chemical Communications (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Investigating the Biosynthetic Origin of the Nitro Group in Pyrrolomycins. (2016). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Marine natural products. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Publication: Discovery and characterization of biosynthetic enzymes for rare metallophore ligands. (2024). DASH (Harvard). Retrieved January 22, 2026, from [Link]
-
Synthesis of β-nitropyrroles based on nitro compounds (review). (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prodiginines [biosc.de]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structures, biosynthesis, and bioactivities of prodiginine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Pyrrole Ring with Nitro Groups
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster pharmaceuticals.[1][2][3] Its inherent electron-rich nature dictates its reactivity, making it highly susceptible to electrophilic substitution. However, the introduction of a strongly electron-withdrawing nitro group fundamentally alters the electronic landscape of the pyrrole ring, thereby modulating its reactivity and opening new avenues for chemical transformations. This guide provides a comprehensive exploration of the reactivity of the pyrrole ring, with a particular focus on the influence of nitro group substituents. We will delve into the mechanisms of nitration, the subsequent reactivity of nitropyrroles in both electrophilic and nucleophilic substitutions, and the strategic use of these compounds in synthesis, particularly within the realm of drug discovery.
The Electronic Character and Reactivity of the Pyrrole Ring
Pyrrole possesses a π-electron sextet, fulfilling Hückel's rule for aromaticity.[4][5] The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a high electron density on the carbon atoms.[4][5] This electron-rich character makes pyrrole significantly more reactive towards electrophiles than benzene.[5][6] Electrophilic substitution on the unsubstituted pyrrole ring preferentially occurs at the C2 (α) position due to the greater stability of the resulting cationic intermediate (arenium ion), which can be stabilized by three resonance structures.[7][8][9] Attack at the C3 (β) position results in an intermediate with only two resonance contributors, making it less favorable.[8]
Nitration of Pyrrole: Introducing the Nitro Group
The introduction of a nitro group onto the pyrrole ring is a critical transformation that dramatically influences its subsequent chemical behavior.
Reagents and Conditions
Direct nitration of pyrrole using harsh conditions like a mixture of concentrated nitric and sulfuric acids often leads to polymerization and decomposition due to the ring's high reactivity and sensitivity to strong acids.[7][10] Therefore, milder nitrating agents are employed. The most common and effective method utilizes nitric acid in acetic anhydride (acetyl nitrate).[7][8][10][11] This reagent system generates the less aggressive nitronium acetate electrophile.
Regioselectivity
The nitration of unsubstituted pyrrole with nitric acid in acetic anhydride predominantly yields 2-nitropyrrole, with 3-nitropyrrole as a minor product.[8][10][11] This regioselectivity is governed by the kinetic control of the electrophilic attack, favoring the more stable C2-protonated intermediate.
Experimental Protocol: Synthesis of 2-Nitropyrrole
Warning: This procedure involves the use of strong acids and potentially hazardous reagents. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Pyrrole
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Hexane
-
Ethyl acetate
Procedure:
-
Cool a solution of pyrrole in acetic anhydride to 0°C in an ice bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the pyrrole solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-nitropyrrole.
The Influence of the Nitro Group on Pyrrole Reactivity
The presence of a nitro group, a potent electron-withdrawing group, significantly deactivates the pyrrole ring towards further electrophilic substitution. This deactivation is due to the inductive and resonance effects of the nitro group, which pull electron density away from the ring.
Electrophilic Substitution on Nitropyrroles
Further electrophilic substitution on nitropyrroles is challenging and requires more forcing conditions than the initial nitration of pyrrole. The position of the second substitution is directed by the deactivating nitro group. For 2-nitropyrrole, electrophilic attack is directed to the C4 position. Dinitration to form products like 2,5-dinitropyrrole is generally difficult to achieve under standard nitrating conditions.[10]
Nucleophilic Aromatic Substitution (SNAr) on Nitropyrroles
The electron-deficient nature of the nitropyrrole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not readily observed with unsubstituted pyrrole.[12] For SNAr to occur, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group.
Interestingly, the nitro group itself can act as a leaving group in some SNAr reactions. For an efficient SNAr reaction to occur on a nitropyrrole, N-alkylation is often necessary to prevent the deprotonation of the acidic N-H proton by the nucleophile, which would form an unreactive anion.[13] For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine and methoxide ion under mild conditions.[14]
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic substitution of hydrogen in electron-deficient aromatic and heteroaromatic compounds.[13] This reaction is applicable to nitropyrroles, allowing for the introduction of various substituents. The reaction involves the use of a carbanion that bears a leaving group at the nucleophilic center.[13] As with SNAr, N-alkylation of the nitropyrrole is a prerequisite for a successful VNS reaction to prevent the formation of the unreactive nitropyrrole anion.[13]
Reduction of the Nitro Group
The nitro group on the pyrrole ring can be readily reduced to an amino group, providing a versatile handle for further functionalization. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[15] Common methods include catalytic hydrogenation (e.g., using Pd/C or Raney nickel) and reduction with metals in acidic media (e.g., Fe/HCl or SnCl2/HCl).[15] The resulting aminopyrroles are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.
Applications in Drug Development and Natural Product Synthesis
Nitropyrrole-containing compounds are found in nature and exhibit a range of biological activities.[16] For example, the pyrrolomycins are a class of antibiotics containing a β-nitropyrrole core, while the nitropyrrolins and heronapyrroles possess an α-nitropyrrole moiety.[16][17] The unique electronic properties and synthetic versatility of nitropyrroles make them attractive building blocks in medicinal chemistry and drug discovery.[18][19] They serve as key intermediates in the synthesis of compounds with potential antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][18] The ability to introduce the nitro group and subsequently transform it into other functionalities provides a powerful strategy for the synthesis of diverse libraries of pyrrole-based compounds for biological screening.
| Compound Class | Pyrrole Moiety | Biological Activity | Reference |
| Pyrrolomycins | β-Nitropyrrole | Antibiotic | [16][17] |
| Nitropyrrolins | α-Nitropyrrole | Cytotoxic | [16][20] |
| Heronapyrroles | α-Nitropyrrole | Cytotoxic | [16][20] |
Conclusion
The introduction of a nitro group onto the pyrrole ring represents a pivotal strategic move in the design and synthesis of complex heterocyclic compounds. While the inherent electron-rich nature of pyrrole makes it highly reactive towards electrophiles, the strong electron-withdrawing character of the nitro group fundamentally alters this reactivity, deactivating the ring to further electrophilic attack but activating it for nucleophilic substitution reactions. This dichotomous reactivity, coupled with the synthetic versatility of the nitro group itself, provides chemists with a powerful toolkit for the construction of functionalized pyrroles. The presence of nitropyrrole motifs in bioactive natural products and their utility as intermediates in the development of new therapeutic agents underscore the importance of understanding and harnessing the unique chemistry of this class of compounds.
References
- Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed.
- pyrrole nitration. Química Organica.org.
- Three-component synthesis of 2,3-dihydro-4-nitropyrrole 7a. ResearchGate.
- 3-Nitropyrrole. Chem-Impex.
- Propose a mechanism for the nitration of pyrrole. Homework.Study.com.
- Nitropyrrole. ChemBK.
- Recent Advances in the Chemistry of Pyrrole. Chemical Reviews.
- Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
- General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. ACS Publications.
- Recent Advancements in Pyrrole Synthesis. PubMed Central.
- 3-NITROPYRROLE. LookChem.
- 3-NITROPYRROLE 5930-94-9 wiki. Guidechem.
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.
- 3-Nitropyrrole. PubChem.
- The Chemistry of Pyrroles. Science of Synthesis.
- Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Request PDF.
- Pyrrole. Wikipedia.
- Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange.
- Heterocyclic Compounds. SlideShare.
- 2-Nitropyrrole. PubChem.
- Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing.
- Pyrrole. Scribd.
- Nucleophilic Aromatic Substitution in the Pyrrole Ring. RSC Publishing.
- 3-Nitropyrrole Formula. ECHEMI.
- 2-Nitropyrrole. NIST WebBook.
- Answered: Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. bartleby.
- 2-nitropyrrole. NIST/TRC Web Thermo Tables.
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
- Electrophilic aromatic substitution. Wikipedia.
- An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrole-Substituted Nitrophenols. Benchchem.
- 2-nitropyrrole. Stenutz.
- The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. PubMed.
- Nucleophilic aromatic substitution. Wikipedia.
- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. BenchChem.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Partial reduction of pyrroles: application to natural product synthesis. PubMed.
- Reduction of nitro compounds. Wikipedia.
- Nitration of pyrrole with sulfuric and nitric acids. ECHEMI.
- Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube.
- Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Save My Exams.
Sources
- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pyrrole nitration [quimicaorganica.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Answered: Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. CH,COOH + HNO3 + H,O… | bartleby [bartleby.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. homework.study.com [homework.study.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 14. Nucleophilic aromatic substitution in the pyrrole ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chemimpex.com [chemimpex.com]
- 19. Page loading... [guidechem.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Intermediate: Application Notes for 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde in Synthetic Chemistry
Introduction: Unveiling a Powerful Building Block
In the landscape of heterocyclic chemistry, substituted pyrroles stand as privileged scaffolds due to their prevalence in natural products, pharmaceuticals, and functional materials.[1][2] Among these, 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde emerges as a highly versatile and valuable synthetic intermediate. Its unique arrangement of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and two methyl groups on a pyrrole core—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and practical applications for researchers, scientists, and professionals in drug development. The strategic positioning of its substituents allows for selective manipulations, making it an ideal starting material for constructing complex molecular architectures with potential biological activity.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Appearance | Pale yellow to yellow crystalline solid | - |
| Melting Point | 196-198 °C | [4] |
| Boiling Point | 307.5±42.0°C | [5] |
| CAS Number | 40236-20-2 | [3][6] |
Spectroscopic Characterization: The structural integrity of the compound can be confirmed through standard spectroscopic techniques. While specific spectra are dependent on the solvent and instrument used, typical ¹H NMR, ¹³C NMR, and IR data are presented below for reference.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, -CHO), ~9.5 (br s, 1H, NH), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~180 (-CHO), ~145 (C-NO₂), ~135 (C-CHO), ~130 (C-CH₃), ~120 (C-CH₃), ~15 (CH₃), ~12 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1520 & ~1350 (N-O stretch, nitro) |
Synthesis of the Intermediate: A Step-by-Step Protocol
The preparation of this compound can be efficiently achieved through a two-step process starting from the readily available 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. This involves a nitration reaction, a classic electrophilic aromatic substitution on the electron-rich pyrrole ring.
Workflow for the Synthesis
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. rjpn.org [rjpn.org]
- 3. This compound | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vlifesciences.com [vlifesciences.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
Application Notes & Protocols: A Guide to the Functionalization of the Pyrrole Ring via C-H Bond Activation
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, natural products, and functional organic materials. Historically, the functionalization of this electron-rich heterocycle has been dominated by classical electrophilic substitution, which typically favors reaction at the C2 and C5 (α) positions. While powerful, this method offers limited control over regioselectivity. The advent of transition-metal-catalyzed C-H bond activation has revolutionized this field, providing unprecedented tools to forge new carbon-carbon and carbon-heteroatom bonds with high precision and atom economy. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of modern C-H functionalization strategies for the pyrrole ring, detailing the causality behind key methodologies, providing robust, field-proven protocols, and exploring the mechanistic underpinnings that ensure success.
The Strategic Advantage of C-H Activation for Pyrrole Functionalization
Pyrrole's intrinsic electronic properties make it highly susceptible to electrophilic attack at the α-positions (C2/C5), a consequence of the superior stabilization of the Wheland intermediate through three resonance structures compared to only two for β-attack (C3/C4). This inherent reactivity, while useful, poses a significant challenge when functionalization is desired at the less reactive β-positions.
C-H activation strategies circumvent this limitation. By employing a transition metal catalyst that coordinates to a directing group (DG) on the pyrrole scaffold, the catalyst is brought into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. This "directed" approach allows chemists to override the ring's natural electronic preferences, unlocking access to previously difficult-to-synthesize substitution patterns.
The primary advantages of this approach are:
-
Enhanced Regiocontrol: Precise functionalization at C2, C3, or C4, often dictated by the placement of a directing group.
-
Atom and Step Economy: Eliminates the need for pre-functionalization (e.g., halogenation or lithiation) of the pyrrole ring, shortening synthetic sequences.
-
Novel Transformations: Enables the introduction of a wide array of functional groups, including aryl, alkyl, alkenyl, and acyl moieties.
Figure 1. Comparison of classical electrophilic substitution with a C-H activation strategy.
Palladium-Catalyzed C-H Functionalization: The Power of Directing Groups
Palladium catalysis is a workhorse in modern organic synthesis, and its application in C-H activation is well-established. For pyrroles, the use of a nitrogen-bound directing group is the most common strategy to ensure high regioselectivity, typically at the C2 position.
Causality Behind the Method
The directing group, often a Lewis basic moiety like a pyridine, amide, or benzothiazole, first coordinates to the palladium center. This intramolecular chelation positions the metal catalyst directly adjacent to the C2-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. This step forms a stable five- or six-membered palladacycle intermediate, which is the key to the reaction's selectivity. Once formed, this intermediate can engage with a variety of coupling partners to forge the new bond.
Figure 2. General catalytic cycle for Pd-catalyzed directed C2-H functionalization.
Protocol: Palladium-Catalyzed C2-Alkenylation of N-Benzothiazolylpyrrole
This protocol describes a C2-H alkenylation using a removable benzothiazole directing group.
Materials:
-
N-(benzo[d]thiazol-2-yl)-1H-pyrrole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add N-(benzo[d]thiazol-2-yl)-1H-pyrrole (e.g., 0.2 mmol, 42.8 mg).
-
Reagent Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and Ag₂CO₃ (0.4 mmol, 110.3 mg).
-
Solvent and Reactant: Add anhydrous 1,4-dioxane (1.0 mL) followed by n-butyl acrylate (0.4 mmol, 57 µL).
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Scientist's Note: Silver carbonate (Ag₂CO₃) acts as the oxidant in this catalytic cycle, regenerating the active Pd(II) species. Its decomposition can sometimes cause pressure buildup in sealed vials.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble silver salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C2-alkenylated product.
-
Directing Group Removal (if desired): The benzothiazole group can be removed under standard conditions (e.g., hydrazine) to yield the free N-H pyrrole.
| Catalyst System | Coupling Partner | Regioselectivity | Typical Yield | Reference |
| Pd(OAc)₂ / Ag₂CO₃ | Acrylates | C2 > 98% | 70-90% | |
| Pd(TFA)₂ / AgTFA | Aryl Iodides | C2 > 95% | 65-85% | |
| Pd(OAc)₂ / BQ | Alkenes | C2 > 95% | 60-80% | |
| (BQ = Benzoquinone, TFA = Trifluoroacetate) |
Table 1. Representative Palladium-Catalyzed C2-H Functionalization Systems.
Rhodium-Catalyzed C-H Functionalization: Accessing the β-Position
While palladium excels at C2 functionalization, rhodium catalysts have enabled a paradigm shift by allowing for selective activation of the C3 (β) position. This is a significant breakthrough, as it provides a direct route to substitution patterns that are highly challenging to obtain via classical methods.
Causality Behind the Method
The first general method for β-selective C-H arylation of pyrroles was achieved using a cationic rhodium(III) species. The proposed mechanism suggests that the reaction proceeds not through chelation assistance, but via an electrophilic C-H activation pathway. The steric bulk of the N-substituent on the pyrrole ring and the bulky phosphite ligand on the rhodium catalyst create a sterically hindered environment around the C2 position. This disfavors C-H activation at the α-carbon and preferentially directs the catalyst to the more accessible C3-H bond.
Figure 3. Proposed mechanism for Rh-catalyzed β-selective C-H arylation of pyrroles.
Protocol: Rhodium-Catalyzed β-Selective C-H Arylation
This protocol is adapted from the seminal work on β-arylation of N-substituted pyrroles.
Materials:
-
N-Substituted Pyrrole (e.g., N-Boc-pyrrole) (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
[RhCl(CO)₂]₂ (Rhodium dicarbonyl chloride dimer) (2.5 mol%)
-
P(O-2,4-tBu₂C₆H₃)₃ (Bulky Phosphite Ligand) (10 mol%)
-
Ag₂CO₃ (1.2 equiv)
-
Anhydrous Mesitylene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon)
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, mix [RhCl(CO)₂]₂ and the phosphite ligand in a small amount of solvent and stir for 15-30 minutes. This allows for the formation of the active catalyst.
-
Vessel Preparation: To a flame-dried Schlenk flask, add the N-substituted pyrrole (e.g., 0.3 mmol), aryl iodide (0.36 mmol), and Ag₂CO₃ (0.36 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution or add the [RhCl(CO)₂]₂ (0.0075 mmol) and phosphite ligand (0.03 mmol) directly to the flask.
-
Solvent: Add anhydrous mesitylene (1.0 mL).
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 160 °C. Stir vigorously for 24 hours.
-
Scientist's Note: The high temperature is often necessary for C-H activation. Mesitylene is used as a high-boiling, non-coordinating solvent. The silver carbonate acts as a halide scavenger.
-
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a plug of silica gel, washing with additional DCM.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the β-arylated pyrrole product.
| N-Substituent | Aryl Iodide | Regioselectivity (β:α) | Yield | Reference |
| -Boc | 4-Iodoanisole | >95:5 | 81% | |
| -Me | 4-Iodotoluene | >95:5 | 75% | |
| -Bn | 1-Iodo-4-nitrobenzene | >95:5 | 68% | |
| -SO₂Ph | 4-Iodoacetophenone | >95:5 | 72% |
Table 2. Scope and Regioselectivity of Rh-Catalyzed β-Arylation.
Metal-Free C-H Functionalization: A Sustainable Frontier
While incredibly powerful, transition metal catalysts can be expensive and pose challenges related to toxicity and removal from the final product, a critical consideration in drug development. This has spurred the development of metal-free C-H functionalization methods.
**Protocol: Metal-Free
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Document ID: TSC-PNPC-V1.0
Last Updated: January 22, 2026
Introduction
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. This molecule is a key intermediate in the development of various bioactive compounds and pharmaceuticals.[1] The synthesis, while conceptually straightforward, involves sensitive steps that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, which typically involves the formylation and subsequent nitration of a dimethylpyrrole precursor. Our goal is to provide you with the causal explanations and actionable protocols necessary to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the underlying chemistry and procedural choices in the synthesis pathway.
Q1: What is the overall synthetic strategy for this compound?
The most common and efficient route involves a two-step process starting from 2,4-dimethylpyrrole (also known as kryptopyrrole).
-
Step 1: Vilsmeier-Haack Formylation: 2,4-dimethylpyrrole is formylated to introduce the aldehyde group at the C2 position, yielding 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
-
Step 2: Nitration: The resulting pyrrole-2-carbaldehyde is then nitrated to introduce a nitro group at the C4 position.
Q2: What is the Vilsmeier-Haack reaction and why is it used for formylation?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This combination generates a chloroiminium salt, which is a mild electrophile.[4] Pyrroles are highly electron-rich and reactive towards electrophiles, making the mild conditions of the Vilsmeier-Haack reaction ideal for achieving selective formylation without causing polymerization, a common side reaction under strongly acidic conditions.[5][6]
Q3: Why is the nitration step performed with a mild nitrating agent like acetyl nitrate instead of a standard nitric acid/sulfuric acid mixture?
Pyrrole and its derivatives are notoriously sensitive to strong acids.[6] A mixture of concentrated nitric and sulfuric acid would lead to rapid polymerization and degradation of the pyrrole ring, resulting in the formation of intractable tars and a minimal yield of the desired product.[6] Therefore, a milder nitrating agent is required. Acetyl nitrate, typically generated in situ by adding nitric acid to acetic anhydride, is the reagent of choice.[6] It provides the necessary electrophilic nitronium ion (NO₂⁺) under conditions that are sufficiently gentle to preserve the integrity of the pyrrole ring.[7]
Q4: How does the presence of methyl and aldehyde groups on the pyrrole ring influence the position of nitration?
The position of electrophilic substitution on a substituted pyrrole ring is directed by the electronic effects of the existing substituents.
-
Activating Groups: The two methyl groups at C3 and C5 are electron-donating, increasing the electron density of the pyrrole ring and activating it towards electrophilic attack.
-
Deactivating Group: The carbaldehyde group at C2 is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent positions.
The nitration occurs at the C4 position because it is an activated position (adjacent to the C3-methyl and C5-methyl groups) and is sterically accessible. The C2 position is already occupied, and the electron-withdrawing nature of the aldehyde group disfavors substitution at the adjacent C3 position.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Formylation Step | 1. Degraded Starting Material: 2,4-dimethylpyrrole is prone to air oxidation, turning red or brown.[8] 2. Inactive Vilsmeier Reagent: Moisture can hydrolyze POCl₃ or the formed Vilsmeier reagent. 3. Incorrect Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. | 1. Purify the Starting Material: If the 2,4-dimethylpyrrole is discolored, purify it by vacuum distillation immediately before use. Store it under an inert atmosphere (N₂ or Ar) and in the dark.[8] 2. Ensure Anhydrous Conditions: Use freshly opened or distilled DMF and POCl₃. Perform the reaction under a nitrogen or argon atmosphere in oven-dried glassware. 3. Control Temperature: Prepare the Vilsmeier reagent at 0-10 °C. For the formylation of the pyrrole, maintain the temperature as specified in the protocol, typically starting at a low temperature and allowing it to warm. |
| Low Yield in Nitration Step | 1. Harsh Reaction Conditions: Temperatures that are too high can lead to decomposition and side product formation. 2. Incorrect Order of Addition: Adding the pyrrole to the pre-formed nitrating mixture too quickly can cause localized overheating. 3. Degradation During Workup: The nitro-pyrrole product can be sensitive to prolonged exposure to acidic or basic conditions during workup. | 1. Strict Temperature Control: Maintain the reaction temperature strictly, often between -10 °C and 0 °C, using an appropriate cooling bath (e.g., ice-salt). 2. Slow, Controlled Addition: Add the pyrrole substrate dropwise as a solution to the cold nitrating mixture with vigorous stirring. 3. Efficient Workup: Minimize the time the product spends in the workup solutions. Neutralize the reaction mixture promptly but carefully by pouring it onto ice and then adding a base like sodium carbonate until the pH is neutral. |
| Formation of Dark Tar or Polymer | 1. Presence of Strong Acid: This is the most common cause, especially during the nitration step.[6] 2. High Reaction Temperature: Exceeding the optimal temperature range can initiate polymerization.[9] 3. Impure Starting Materials: Acidic impurities in the starting pyrrole can catalyze polymerization. | 1. Use Mild Reagents: Strictly adhere to the use of acetyl nitrate for nitration. Avoid any strong protic acids. 2. Maintain Low Temperature: Ensure efficient cooling and stirring throughout the reaction to dissipate heat. 3. Use Purified Substrates: Ensure the 3,5-dimethyl-1H-pyrrole-2-carbaldehyde used in the nitration step is pure. Purify via recrystallization or column chromatography if necessary. |
| Product is Impure After Workup | 1. Incomplete Reaction: The presence of starting material in the final product. 2. Formation of Isomers or Side Products: Dinitration or formation of other isomers is possible if conditions are not optimal. 3. Ineffective Purification: The chosen purification method may not be adequate to separate the product from impurities. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed.[9][10] 2. Optimize Stoichiometry and Temperature: Use the correct molar equivalents of the nitrating agent. Overuse can lead to dinitration. Maintain strict temperature control to improve selectivity. 3. Refine Purification: Use flash column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) for purification.[11] Recrystallization from a suitable solvent (e.g., ethanol/water) can also be effective for final purification. |
Experimental Workflows & Protocols
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield issues.
Detailed Protocol: Step 1 - Vilsmeier-Haack Formylation
Materials:
-
2,4-Dimethylpyrrole (freshly distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: To a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction: Dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent over 30-45 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (hexane:ethyl acetate 7:3).
-
Workup: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until all the iminium salt has been hydrolyzed and the solution is neutral or slightly basic (pH 7-8).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Detailed Protocol: Step 2 - Nitration
Materials:
-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (purified from Step 1)
-
Acetic anhydride
-
Fuming nitric acid (≥90%)
-
Sodium carbonate
Procedure:
-
Nitrating Mixture Preparation: In an oven-dried flask under a nitrogen atmosphere, add acetic anhydride. Cool the flask to -10 °C using an ice-salt bath. Add fuming nitric acid (1.05 eq) dropwise with vigorous stirring, ensuring the temperature remains below 0 °C. Stir the mixture at this temperature for 15 minutes to ensure the formation of acetyl nitrate.
-
Reaction: Dissolve the 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in acetic anhydride and add this solution dropwise to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature below 0 °C.
-
Reaction Progression: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice. A yellow precipitate should form. Slowly neutralize the mixture by adding solid sodium carbonate in portions until effervescence ceases and the pH is ~7.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water to yield pure this compound.
References
-
Química Organica. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
- Google Patents. (1996). Purification of crude pyrroles.
-
J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
-
Royal Society of Chemistry. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
National Institutes of Health. (2013). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
-
Wiley Online Library. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
-
National Institutes of Health. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
- Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Nitration of Substituted Pyrroles
Welcome to the technical support center for the nitration of substituted pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously sensitive yet crucial transformation. As an electron-rich aromatic heterocycle, pyrrole's high reactivity makes it prone to several side reactions under typical nitration conditions. This resource provides in-depth, field-proven insights and solutions to common experimental issues in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: My reaction yields are very low, or I'm not getting any product at all.
Question: I've set up my nitration reaction using standard mixed acid (HNO₃/H₂SO₄), but I'm only recovering starting material or a complex mixture with a very low yield of the desired nitropyrrole. What's going wrong?
Expert Explanation: The most common cause of failure in pyrrole nitration is the use of overly harsh reaction conditions. Pyrrole and its derivatives are highly susceptible to acid-catalyzed polymerization.[1][2][3] Strong acids like sulfuric acid protonate the pyrrole ring, which dramatically increases its reactivity and initiates a chain reaction leading to the formation of intractable polymeric tars. Standard nitrating conditions used for less reactive aromatics like benzene are almost always too strong for the electron-rich pyrrole system.
Furthermore, if your substrate is a pyrrole with electron-withdrawing groups (EWGs), the ring is deactivated, and the reaction may be too slow under mild conditions, leading to low conversion. Conversely, highly activated pyrroles can react too violently, leading to decomposition.
Troubleshooting & Optimization:
-
Change Your Nitrating Agent: Immediately switch from mixed acid to a milder nitrating system. The universally accepted standard is acetyl nitrate , generated in situ from nitric acid and acetic anhydride (Ac₂O).[1][2][3][4] This reagent is less aggressive and significantly reduces polymerization.
-
Strict Temperature Control: Nitration is highly exothermic. The reaction should be performed at low temperatures, typically between -10°C and 10°C, to control the reaction rate and minimize side reactions.[5][6] Use an ice-salt or dry ice/acetone bath for precise temperature management.
-
Check Substrate Solubility: Ensure your substituted pyrrole is soluble in the reaction medium (e.g., acetic anhydride). Poor solubility can lead to a slow, low-yielding reaction.
-
For Deactivated Pyrroles: If your pyrrole contains a strong electron-withdrawing group (e.g., -NO₂, -CN, -COR), a slightly more potent system like fuming nitric acid in acetic anhydride may be necessary, but still demands rigorous temperature control.[5] An alternative is to use nitric acid in trifluoroacetic anhydride, which provides a more powerful nitrating species.
Troubleshooting Workflow: Diagnosing a Failed Nitration Reaction
Caption: Kinetic preference for C2 nitration is due to a more stable intermediate.
Issue 3: I am trying to nitrate a pyrrole with an electron-withdrawing group at C2, and the regioselectivity is not what I expected.
Question: My starting material is 2-acetylpyrrole (or 2-cyanopyrrole). I expected nitration to occur at the C5 position, but I'm getting a significant amount of the C4-nitro product. Why is this happening?
Expert Explanation: This is an excellent observation that highlights the nuanced electronic effects within the pyrrole ring. While the nitrogen heteroatom strongly directs electrophiles to the α-positions (C2/C5), a potent electron-withdrawing group (EWG) at C2 exerts a deactivating and "meta-directing" influence. In the context of the pyrrole ring, the position "meta" to C2 is C4.
Therefore, you have two competing electronic effects:
-
The Nitrogen Heteroatom: Directs to C5 (α-directing).
-
The C2-EWG: Directs to C4 ("meta"-directing).
The final product ratio is a result of this competition. For many EWGs, such as acetyl (-COCH₃) and cyano (-CN), the directing effects are comparable, leading to a mixture of 4-nitro and 5-nitro isomers. [5] Troubleshooting & Optimization:
-
Accept the Mixture: In many cases, formation of a mixture is unavoidable. The focus should then shift to an efficient method for isomer separation, often by column chromatography or crystallization.
-
Analyze Isomer Ratios: The ratio of 4-nitro to 5-nitro isomers is dependent on the specific EWG. For example, the -CN group is less "meta-directing" than the -acetyl group, meaning nitration of 2-cyanopyrrole often gives a higher proportion of the 5-nitro isomer compared to the nitration of 2-acetylpyrrole. [5]3. N-Methylation Impact: As with simple pyrroles, adding a methyl group to the nitrogen (e.g., nitrating 1-methyl-2-acetylpyrrole) tends to increase the proportion of the 4-nitro ("meta") product. [7]This is because N-methylation slightly reduces the α-directing ability of the ring nitrogen.
Table 1: Regioselectivity in the Nitration of 2-Substituted Pyrroles
| Starting Material | Nitrating Agent | Product Ratio (4-nitro : 5-nitro) | Key Takeaway | Reference |
| 2-Acetylpyrrole | HNO₃/Ac₂O | ~2 : 1 | The acetyl group strongly directs to C4. | [7] |
| 1-Methyl-2-acetylpyrrole | HNO₃/Ac₂O | ~6 : 1 | N-methylation further enhances C4 selectivity. | [7] |
| 2-Pyrrolecarbonitrile | Fuming HNO₃/Ac₂O | ~40% 4-nitro | The cyano group is a weaker C4-director than acetyl. | [5] |
| 1-Methyl-2-pyrrolecarbonitrile | Fuming HNO₃/Ac₂O | ~70% 4-nitro | N-methylation again increases the proportion of C4 nitration. | [5] |
Detailed Experimental Protocols
Protocol 1: General Nitration of an N-Alkylpyrrole (e.g., 1-Methylpyrrole)
This protocol is adapted from the work of H.J. Anderson and provides a reliable method for the mononitration of activated pyrroles. [7][8] Materials:
-
1-Methylpyrrole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (HNO₃)
-
Ether
-
Saturated Sodium Carbonate Solution
-
Ice
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-methylpyrrole (1.0 eq) in acetic anhydride (approx. 5 mL per gram of pyrrole).
-
Cooling: Cool the solution to -10°C using an ice-salt or dry ice/acetone bath.
-
Prepare Nitrating Mixture: In a separate flask, carefully prepare a solution of fuming nitric acid (1.05 eq) in acetic anhydride (approx. 1.5 mL per gram of HNO₃). Cool this mixture to -10°C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred pyrrole solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a temperature between 0°C and 5°C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture onto a large amount of crushed ice and water.
-
Extraction: Extract the aqueous mixture with ether (3x).
-
Washing: Wash the combined organic extracts with saturated sodium carbonate solution until the washings are no longer acidic, followed by a final wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product (a mixture of 2-nitro and 3-nitro isomers) can be purified by column chromatography on silica gel.
Protocol 2: Nitration of a Deactivated Pyrrole (e.g., 2-Pyrrolecarbonitrile)
This protocol is based on the procedure for nitrating pyrroles with electron-withdrawing groups and requires careful temperature control. [5] Materials:
-
2-Pyrrolecarbonitrile
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (d=1.5)
-
Ether or Ethyl Acetate
-
Ice water
Procedure:
-
Setup: In a suitable flask, dissolve 2-pyrrolecarbonitrile (1.0 eq) in acetic anhydride (approx. 6 mL per gram of nitrile).
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Prepare Nitrating Mixture: Prepare a mixture of fuming nitric acid (1.2 eq) and acetic anhydride (approx. 1.3 mL per gram of HNO₃).
-
Addition: Add the nitrating mixture to the pyrrole solution while maintaining the temperature below 10°C .
-
Reaction: Stir the dark solution for 15-30 minutes after addition is complete.
-
Workup: Pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Extraction: Extract the product from the aqueous layer with ether or ethyl acetate (3x).
-
Drying and Concentration: Dry the combined organic layers and remove the solvent under reduced pressure to yield the crude solid.
-
Purification: The isomers (4-nitro and 5-nitro-2-pyrrolecarbonitrile) are typically separated by column chromatography on alumina or silica gel.
References
-
Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available at: [Link]
-
Química Organica.org. pyrrole nitration. Available at: [Link]
-
Thaltiri, V., et al. (2020). Rediscovering N‐Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two‐step Eco‐friendly Synthetic Approach. ResearchGate. Available at: [Link]
-
Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Available at: [Link]
-
Filo. (2025). Nitration is an important example for aromatic electrophilic substitution.. Available at: [Link]
-
Daroca, A., et al. (1984). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. Available at: [Link]
-
Anderson, H. J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry. Available at: [Link]
-
Canadian Science Publishing. PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Available at: [Link]
-
Homework.Study.com. Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as... Available at: [Link]
-
Unknown. Heterocyclic Compounds. Available at: [Link]
-
Penn State Research Database. Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2. Available at: [Link]
-
Kate Tutorials. (2018). 9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. Available at: [Link]
-
Dr. Imtiaz Khan. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. Available at: [Link]
-
Paolesse, R., et al. (2011). Synthetic protocols for the nitration of corroles. PMC - NIH. Available at: [Link]
-
PubMed. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Available at: [Link]
-
Belen'kii, L. I. (2002). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. Available at: [Link]
-
C.S.D. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]
-
Chegg.com. (2023). Solved Nitration of pyrrole results in two products. Draw a... Available at: [Link]
-
Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]
-
Organic Syntheses. 2-NITRO-p-CYMENE. Available at: [Link]
-
Adam, Z. R., et al. (2021). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3.3: Rearrangements. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
Demir, A. S., et al. (2010). Acid catalyzed synthesis of pyrrole derivatives. ResearchGate. Available at: [Link]
-
Carson, J. R., & Davis, N. M. (1981). Acid-mediated rearrangement of acylpyrroles. Sci-Hub. Available at: [Link]
-
Garcia, N., et al. (2023). Formation and structures of palladium-cyanomethyl complexes generated under unexpectedly mild conditions. Cambridge Open Engage. Available at: [Link]
Sources
- 1. pyrrole nitration [quimicaorganica.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Purification techniques for 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Technical Support Center: 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this key synthetic intermediate.[1]
The presence of both a nitro group and an aldehyde on the pyrrole ring gives this molecule a distinct polarity and potential for reactivity, which must be considered during purification to achieve high purity.[2][3] This guide explains the causality behind experimental choices to ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect?
A1: Impurities largely depend on the synthetic route. A common synthesis involves the nitration of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[3] Potential impurities include:
-
Unreacted Starting Material: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, which is significantly less polar.
-
Regioisomers: Nitration occurring at other positions on the pyrrole ring.
-
Di-nitrated Products: Over-reaction leading to the introduction of a second nitro group.
-
Residual Acid: Traces of sulfuric acid or nitric acid from the reaction mixture.
-
Decomposition Products: Pyrrole derivatives can be sensitive, especially to strong acids and light.
Q2: What is the best general-purpose purification technique for this compound?
A2: For typical lab-scale purification (<5g), column chromatography on silica gel is the most effective method for removing a wide range of impurities. For larger scales or for polishing material that is already >90% pure, recrystallization is a more efficient and economical choice.
Q3: Is this compound stable on silica gel?
A3: Caution is advised. The combination of an electron-withdrawing nitro group and the aldehyde can make the pyrrole ring sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC plates or decomposition during column chromatography. It is often recommended to use a deactivated stationary phase.[4]
Q4: What does the pure compound look like?
A4: Pure this compound is typically a solid, with its color ranging from yellow to brown.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Issue 1: During recrystallization, my compound "oils out" instead of forming crystals.
-
Possible Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid (an oil) at a temperature where it is no longer soluble.[6]
-
Solution: Before attempting recrystallization, perform a rapid filtration through a small plug of silica gel. Elute with a moderately polar solvent (e.g., 30% ethyl acetate in hexanes) to remove less polar impurities. This preliminary cleanup will significantly improve crystallization success.
-
-
Possible Cause 2: Solution is Supersaturated at a High Temperature. If the solution cools too rapidly, molecules do not have sufficient time to orient into a crystal lattice and will crash out as an amorphous oil.[6]
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce saturation. Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath or wrapping it in glass wool), and then transfer it to a refrigerator.
-
-
Possible Cause 3: Inappropriate Solvent Choice. The boiling point of your chosen solvent may be higher than the melting point of your compound-impurity mixture.
-
Solution: Select a solvent or solvent system with a lower boiling point. A binary solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results by allowing for fine-tuned solubility.
-
Issue 2: My compound streaks badly on a silica TLC plate or does not move from the baseline.
-
Possible Cause: Strong Interaction with Silica Gel. The polar nitro and aldehyde groups, combined with the pyrrole nitrogen, can lead to very strong adsorption onto the acidic silanol groups of the silica gel.
-
Solution 1: Increase Eluent Polarity. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Start with 20% ethyl acetate/hexanes and increase in 10% increments.
-
Solution 2: Add a Competitive Binder. Add a small amount of a polar modifier to your eluent system. For example, adding 0.5-1% triethylamine or a few drops of acetic acid can help by competing for the active sites on the silica, allowing your compound to elute more cleanly. For this specific compound, triethylamine is often preferred to prevent any acid-catalyzed decomposition.[4]
-
Issue 3: I see a new, often colored, spot appearing on my TLC plate after letting it sit for a few minutes, or my yield from column chromatography is low.
-
Possible Cause: On-Plate or On-Column Decomposition. The compound is likely degrading due to the acidity of the silica gel. This is a known issue for sensitive heterocyclic compounds.[4]
-
Solution: Deactivate the Silica Gel. Before running your column, flush the packed silica gel with your starting eluent mixture that has been doped with 1% triethylamine. This neutralizes the most acidic sites on the stationary phase. Prepare your sample and elute with a mobile phase also containing 0.5-1% triethylamine. This simple precaution is often the key to successfully purifying sensitive pyrroles.
-
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This is the recommended method for purifying crude reaction mixtures with multiple impurities.
-
Prepare the Column:
-
Choose an appropriate size column and pack it with silica gel (230-400 mesh) as a slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Crucially, once packed, flush the column with two column volumes of the starting eluent (e.g., 10% ethyl acetate in hexanes) containing 1% triethylamine.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents solvent effects and leads to better separation.
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate / 89.5% hexanes / 0.5% triethylamine).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 40% ethyl acetate.
-
Collect fractions and monitor them by TLC. The target compound is moderately polar and should elute after non-polar impurities.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This method is ideal for purifying material that is already relatively pure (>90%).
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Promising solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling solvent to just dissolve the solid completely.
-
If the solution is colored due to impurities, you may add a small amount of activated carbon and perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Data Summary: Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (deactivated with 1% Et₃N) | N/A |
| Mobile Phase / Solvent | Gradient of Ethyl Acetate in Hexanes (e.g., 10% -> 40%) + 0.5% Et₃N | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes |
| Typical Rf (TLC) | ~0.3 in 30% Ethyl Acetate / Hexanes | N/A |
| Best For | Crude mixtures with multiple components | Polishing solids of >90% purity |
| Key Advantage | High resolving power for complex mixtures | Economical, scalable, high throughput |
| Common Pitfall | Compound decomposition on acidic silica | "Oiling out," poor recovery |
Visual Workflow: Purification Strategy
This diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
SciSupplies. (n.d.). This compound, 95.0%, 5g. Retrieved from [Link]
-
VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (1996). Purification of crude pyrroles.
-
PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde. PMC. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]
-
PubMed. (2010). 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids. Retrieved from [Link]
-
Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Retrieved from [Link]
Sources
Technical Support Center: Stability of Nitropyrroles in Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of nitropyrrole-containing compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address stability challenges in your research and development workflows.
Introduction to Nitropyrrole Stability
Nitropyrroles are a class of heterocyclic compounds that are integral to various areas of research, including medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyrrole ring, often making it susceptible to degradation under certain conditions. Understanding the stability of nitropyrroles in acidic and basic environments is crucial for designing robust synthetic routes, developing stable drug formulations, and ensuring the reliability of experimental results.[3][4]
This guide will delve into the common stability issues encountered with nitropyrroles, provide detailed troubleshooting protocols, and offer answers to frequently asked questions.
Core Concepts: Why are Nitropyrroles Prone to Instability?
The stability of the pyrrole ring is attributed to its aromatic character, arising from the delocalization of the nitrogen lone pair electrons into the ring, creating a 6-pi electron system.[5] However, this aromaticity can be disrupted under both acidic and basic conditions, leading to degradation.
-
Acidic Conditions: In the presence of acid, the pyrrole ring can be protonated. This disrupts the aromaticity and makes the ring highly reactive and susceptible to polymerization.[5][6] The electron-rich nature of the pyrrole ring makes it prone to attack by electrophiles, a reaction that is often catalyzed by acids.[5]
-
Basic Conditions: While the NH proton of pyrrole is only weakly acidic (pKa ~17.5), strong bases can deprotonate it, forming a nucleophilic pyrrolide anion.[5] The presence of a strong electron-withdrawing group like the nitro group can further influence the acidity and reactivity of the ring.
Troubleshooting Guide: Stability Issues in Acidic Conditions
FAQ: Acid-Catalyzed Degradation
Q1: My reaction mixture containing a nitropyrrole derivative turned dark brown/black immediately after adding acid. What is happening?
A1: This is a classic sign of acid-catalyzed polymerization.[7] The acidic conditions protonate the pyrrole ring, disrupting its aromaticity and making it highly reactive. This protonated pyrrole can then be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polymers.[8][6]
Q2: How can I prevent this polymerization?
A2: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group. This reduces the electron density of the ring, making it less susceptible to protonation and subsequent polymerization.
-
Choice of Protecting Group: The selection of a protecting group is critical and depends on the specific reaction conditions.
Q3: I cannot use a protecting group in my synthetic scheme. Are there other ways to minimize polymerization?
A3: If N-protection is not feasible, you can try to mitigate polymerization by carefully controlling the reaction conditions:
-
Low Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C) to reduce the rate of polymerization.[8]
-
Slow Addition of Acid: Add the acid very slowly and in a dropwise manner to a diluted solution of the nitropyrrole to avoid localized high concentrations of acid.[8]
-
Choice of Acid: The strength of the acid can play a role. While strong acids like sulfuric acid and nitric acid are often used for nitration, they can also promote polymerization.[7] Milder acidic conditions should be considered if possible.
Experimental Protocol: N-Tosylation of a Pyrrole Derivative
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which enhances stability in acidic media.[8]
Materials:
-
Pyrrole derivative
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes and dry the NaH under vacuum.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of the pyrrole derivative (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Acid-Catalyzed Polymerization of Pyrrole
Caption: Acid-catalyzed polymerization pathway of pyrrole.
Troubleshooting Guide: Stability Issues in Basic Conditions
FAQ: Base-Mediated Degradation
Q1: I am observing hydrolysis of the nitro group on my pyrrole derivative under basic conditions. What is the likely mechanism?
A1: While less common than acid-catalyzed polymerization, nitropyrroles can undergo degradation in the presence of strong bases. The specific degradation pathway can vary depending on the structure of the nitropyrrole and the reaction conditions. One possibility is hydrolysis of the nitro group, which can be analogous to the hydrolysis of nitriles, proceeding through nucleophilic attack by hydroxide ions.[9][10][11][12]
Q2: My nitropyrrole-containing compound seems to be degrading during storage in a basic solution. How can I improve its stability?
A2: The stability of nitropyrroles in basic solutions is highly dependent on the pH.[13][14][15]
-
pH Control: Whenever possible, maintain the pH of the solution as close to neutral as is feasible for your application. Nitrosocimetidine, a nitro-containing compound, has been shown to be relatively stable at neutral pH but degrades rapidly in both acidic and alkaline conditions.[13][14]
-
Temperature: Store solutions at lower temperatures to decrease the rate of degradation.
-
Inert Atmosphere: Protect the solution from atmospheric oxygen, as oxidative degradation can also occur.[16]
Q3: Are there any analytical techniques you recommend for monitoring the degradation of my nitropyrrole compound?
A3: Several analytical methods are well-suited for studying the degradation of pharmaceutical compounds, including nitropyrroles.[17][]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[17][19] A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[17][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products.[17][]
Data Summary: Factors Influencing Nitropyrrole Stability
| Parameter | Effect on Stability in Acidic Conditions | Effect on Stability in Basic Conditions | Mitigation Strategies |
| pH | Highly unstable, prone to polymerization.[6] | Can be unstable, potential for hydrolysis.[13][14] | N-protection with acid-stable groups; maintain pH near neutral. |
| Temperature | Higher temperatures accelerate polymerization. | Higher temperatures increase degradation rates. | Conduct reactions at low temperatures; store solutions at reduced temperatures. |
| Protecting Groups | Electron-withdrawing groups on nitrogen increase stability.[8][20] | Can influence the acidity of the NH proton and overall reactivity. | Select appropriate protecting groups based on reaction conditions. |
| Substituents | Electron-donating groups can increase susceptibility to protonation. | Electron-withdrawing groups can increase the acidity of the NH proton. | Consider the electronic effects of substituents when designing synthetic routes. |
Diagram: General Workflow for Investigating Nitropyrrole Degradation
Caption: A systematic approach to investigating nitropyrrole degradation.
Conclusion
The stability of nitropyrroles in acidic and basic conditions is a critical consideration for any researcher working with these compounds. By understanding the underlying mechanisms of degradation and implementing the appropriate preventative and troubleshooting measures, you can enhance the success and reliability of your experiments. This guide provides a foundation for addressing these challenges, but it is important to remember that the specific stability of a nitropyrrole derivative will always be dependent on its unique structure and the experimental conditions.
References
-
Propose a mechanism for the nitration of pyrrole. - Homework.Study.com. [Link]
-
Pyrrole. - Wikipedia. [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. - Journal of Materials Chemistry (RSC Publishing). [Link]
-
Nitropyrrolins A–E, Cytotoxic Farnesyl-α-Nitropyrroles from a Marine-Derived Bacterium Within the Actinomycete Family Streptomycetaceae. - PMC - NIH. [Link]
-
Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. [Link]
-
Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. - PubMed. [Link]
-
Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. [Link]
-
Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. - PubMed. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. - PMC - NIH. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. - PMC. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Link]
-
Acid-Base Reaction with Pyrrole. - YouTube. [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
-
Hydrolysis of Nitriles. - YouTube. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). - YouTube. [Link]
-
(PDF) The stability of polypyrrole and its composites. - ResearchGate. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. - MDPI. [Link]
-
The Hydrolysis of Nitriles. - Chemistry LibreTexts. [Link]
-
Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. - PubMed. [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II. - Lumen Learning. [Link]
-
(PDF) Analysing Impurities and Degradation Products. - ResearchGate. [Link]
-
Stability challenges in drug discovery. - PubMed. [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. - NIH. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. - Longdom Publishing. [Link]
-
Stability Testing and its Role in Drug Development Process. - Research and Reviews. [Link]
-
pH-dependent degradation of nitrosocimetidine and its mechanisms. - PubMed. [Link]
-
Stepping Up the Pace of Drug Stability Studies | Pharmaceutical Technology. [Link]
-
pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage. - PubMed. [Link]
-
pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. - PMC - NIH. [Link]
-
(PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]
-
On the improvement of stability of polypyrrole films in aqueous solutions. - ResearchGate. [Link]
-
Pyrrole: an additive for improving the efficiency and stability of perovskite solar cells. - Journal of Materials Chemistry A (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijmr.net.in [ijmr.net.in]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Paal-Knorr Pyrrole Synthesis: Technical Support & Optimization Center
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct pyrrole scaffolds. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the mechanistic principles at play.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual and practical questions about the Paal-Knorr synthesis.
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[1] The reaction is typically acid-catalyzed. The accepted mechanism involves the initial nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Finally, a series of dehydration steps occur to yield the aromatic pyrrole ring.[2][3]
Diagram: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Figure 1: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
Q2: What is the role of the acid catalyst and how do I choose the right one?
A2: The acid catalyst is crucial for protonating one of the carbonyl groups, which makes it more electrophilic and susceptible to attack by the weakly nucleophilic amine.[2] A wide range of Brønsted and Lewis acids can be used.[2][4]
-
Brønsted Acids: Acetic acid is a common choice for accelerating the reaction under mild conditions.[1] Stronger acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or hydrochloric acid are also effective but can lead to side reactions or degradation of sensitive substrates if not used carefully.[3][4]
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and others can also promote the reaction, often under milder conditions than strong Brønsted acids.[2]
-
Heterogeneous Catalysts: Solid-supported acids like silica-supported sulfuric acid offer the advantage of easy removal by filtration, simplifying the work-up process.[4]
Causality: The choice of acid is a balance. A catalyst that is too weak may result in a sluggish or incomplete reaction. Conversely, an acid that is too strong (e.g., pKa < 3) can favor the formation of furan byproducts, especially if water is present.[1] For sensitive substrates, starting with a weaker acid like acetic acid or a mild Lewis acid is advisable.
Q3: Can I run the Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free, or "neat," conditions are a common and often preferred "green" modification of the Paal-Knorr synthesis.[4] These reactions are frequently facilitated by microwave irradiation, which can dramatically reduce reaction times and often leads to higher yields.[5] Heterogeneous catalysts are particularly well-suited for solvent-free conditions as they provide a surface for the reaction to occur and are easily separated from the product mixture.[4]
Q4: What is the scope of the amine component?
A4: The reaction is quite versatile with respect to the amine. It works well with ammonia, primary aliphatic amines, and primary aromatic amines (anilines).[2] Anilines bearing either electron-donating or electron-withdrawing groups are generally well-tolerated.[2] This flexibility allows for the synthesis of a wide variety of N-substituted pyrroles.
Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiment.
Problem 1: My reaction is very slow or is not going to completion.
Possible Cause & Solution:
-
Insufficient Catalysis: The chosen acid catalyst may be too weak or used in too low a concentration.
-
Action: Try switching to a stronger acid catalyst (see table below). For instance, if you are using acetic acid, consider trying p-TsOH. Be mindful that overly acidic conditions can promote side reactions.[1]
-
-
Low Reaction Temperature: The activation energy for the rate-determining cyclization step may not be met.
-
Action: Increase the reaction temperature. If using conventional heating, consider switching to a higher-boiling solvent. Alternatively, employing microwave irradiation can provide rapid and efficient heating, often leading to significantly shorter reaction times.[5]
-
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can slow down the reaction.
-
Action: In this case, more forcing conditions are necessary. Increase the temperature, reaction time, and/or use a stronger catalyst.
-
Diagram: Troubleshooting Workflow for Incomplete Reactions
Caption: Figure 2: A decision tree for troubleshooting incomplete reactions.
Problem 2: My yield is low, and I'm observing significant side product formation.
Possible Cause & Solution:
-
Furan Formation: This is the most common side product, especially under strongly acidic conditions (pH < 3).[1] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, competing with the desired pyrrole synthesis.
-
Substrate Degradation: Harsh reaction conditions, such as prolonged heating in strong acid, can degrade starting materials or the desired pyrrole product, especially if they contain sensitive functional groups.[4][7]
-
Incorrect Stoichiometry: Using a large excess of the amine is sometimes recommended, but it can complicate purification.
-
Action: Start with a stoichiometry of 1:1.1 to 1:1.2 (dicarbonyl:amine). An optimization study found that a 1:2 ratio could increase yield in some cases, but this should be balanced against purification challenges.[6]
-
Problem 3: The purification of my final pyrrole product is difficult.
Possible Cause & Solution:
-
Excess Amine: Unreacted primary amine can be difficult to separate from the pyrrole product, especially if it has a similar polarity.
-
Action: After the reaction is complete, perform an acidic wash (e.g., with 1M HCl) of the organic extract. This will protonate the basic amine, causing it to move into the aqueous layer, while the less basic pyrrole remains in the organic layer.
-
-
Tarry Side Products: Polymerization or degradation can lead to the formation of non-polar, tarry materials that streak on silica gel columns.
-
Action: If possible, try to crystallize the product. If chromatography is necessary, consider using a different stationary phase (e.g., alumina) or a gradient elution that starts with a very non-polar solvent to wash out the tars before eluting your product. Filtering the crude reaction mixture through a short plug of silica gel before full column chromatography can also be effective.
-
Data & Protocols
Table 1: Selection of Acid Catalysts for Paal-Knorr Synthesis
| Catalyst Type | Example Catalyst | pKa | Typical Conditions | Key Considerations |
| Weak Brønsted Acid | Acetic Acid | 4.7 | Reflux in AcOH or alcohol | Good for sensitive substrates; may be slow.[4] |
| Strong Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | -2.8 | Catalytic amount in toluene/EtOH, reflux | Highly effective but can cause degradation or furan formation.[4] |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | N/A | Catalytic amount, CH₂Cl₂/MeCN, RT to reflux | Mild conditions, good for acid-sensitive groups.[2] |
| Heterogeneous Acid | Silica-supported H₂SO₄ | N/A | Stirring at RT, solvent or solvent-free | Easy to remove, reusable, "green" option.[4] |
| Organocatalyst | Iodine (I₂) | N/A | Catalytic amount, solvent-free, microwave | Fast, efficient, and mild Lewis acid behavior.[9] |
| Organocatalyst | Salicylic Acid | 2.97 | Catalytic amount, solvent-free, microwave | Extremely fast under microwave conditions.[5] |
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis using Iodine
This protocol is adapted from a general procedure for microwave-assisted Paal-Knorr synthesis and is suitable for rapid product generation.[9]
-
Preparation: In a 10 mL microwave synthesis vial, add the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of iodine (5 mol%, ~13 mg).
-
Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the solvent-free mixture at 140 °C for 5 minutes.
-
Work-up: After the vial has cooled, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 10 mL).
-
Purification: Filter the solution to remove any insoluble material. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired pyrrole.
References
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). RGM College Of Engineering and Technology. [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications. (2026). ACS Publications. [Link]
-
Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. MBB College. [Link]
-
Microwave-assisted organic synthesis of pyrroles (Review) - Pharmacia. (2024). Pharmacia. [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. ResearchGate. [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in the Nitration of Dimethylpyrroles
Welcome to the technical support center for achieving regioselectivity in the nitration of dimethylpyrroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this sensitive yet crucial transformation. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyrroles so challenging? I often end up with a black tar instead of my desired product.
This is the most common issue researchers face. The difficulty arises from the inherent nature of the pyrrole ring.
-
High Reactivity: Pyrrole is an electron-rich aromatic heterocycle, making it extremely activated towards electrophilic aromatic substitution. This high reactivity means it can react uncontrollably under harsh conditions.
-
Acid Instability: The pyrrole ring is notoriously unstable in the presence of strong acids. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids (H₂SO₄/HNO₃), will almost always lead to acid-catalyzed polymerization, resulting in the formation of intractable tars.[1][2]
The key is to use milder conditions that generate the electrophile (the nitronium ion, NO₂⁺) in a controlled manner without subjecting the pyrrole to harsh, bulk acidity. The reagent of choice for decades has been acetyl nitrate , formed in situ from nitric acid and acetic anhydride.[1][2][3] This reagent provides a source of the nitronium ion under significantly less acidic conditions.
Q2: What is the general mechanism for pyrrole nitration and why does it favor the α-position (C2/C5)?
The nitration of pyrrole is a classic electrophilic aromatic substitution. The mechanism involves two main steps:
-
Nucleophilic Attack: The π-system of the electron-rich pyrrole ring attacks the nitronium ion (NO₂⁺).
-
Rearomatization: A base removes a proton from the carbon where the nitro group has attached, restoring the aromaticity of the ring.[3][4]
Attack at the α-position (C2) is heavily favored over the β-position (C3) because the resulting carbocation intermediate (the σ-complex or arenium ion) is more stable. The positive charge in the α-attack intermediate can be delocalized over three atoms, including the nitrogen, which can bear the positive charge. In contrast, the intermediate from β-attack is less stable as the positive charge is delocalized over only two carbon atoms.[3][5]
Caption: General mechanism for the electrophilic nitration of pyrrole.
Q3: How do methyl groups affect the regioselectivity of nitration on the pyrrole ring?
Methyl groups introduce two competing factors that determine the final regiochemical outcome:
-
Electronic Effects: Methyl groups are electron-donating through an inductive effect. This further activates the pyrrole ring, making it even more susceptible to both nitration and polymerization. They activate the positions ortho and para to themselves.
-
Steric Effects: The physical size of the methyl groups can block or hinder the approach of the nitrating agent to adjacent positions. This steric hindrance is a powerful tool for directing the reaction away from crowded sites.
The interplay between the inherent preference for α-attack and the electronic and steric contributions of the methyl groups dictates the final product distribution.
Troubleshooting Guides for Specific Dimethylpyrroles
The position of the two methyl groups dramatically changes the experimental strategy. Below are guides for the common isomers.
Issue: Nitrating 2,5-Dimethylpyrrole
-
Expected Outcome: Nitration at the β-position (C3).
-
Analysis: The α-positions (C2, C5) are blocked by the methyl groups. The electron-donating methyl groups strongly activate the equivalent C3 and C4 positions, making them the only available sites for substitution.
Q: I am trying to nitrate 2,5-dimethylpyrrole to get the 3-nitro derivative, but I am getting low yields and significant decomposition.
A: This is likely an issue of reaction control. Since the C3/C4 positions are highly activated, the reaction can be vigorous.
Troubleshooting Protocol: Nitration of 2,5-Dimethylpyrrole
-
Reagent Preparation (Critical): Prepare the acetyl nitrate in situ at a low temperature. In a flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to -10 °C. Add fuming nitric acid dropwise while maintaining the temperature below 0 °C. Stir for 15-20 minutes at this temperature before use.
-
Reaction Setup: Dissolve the 2,5-dimethylpyrrole in acetic anhydride and cool the solution to -15 °C to -20 °C.
-
Slow Addition: Add the freshly prepared cold acetyl nitrate solution dropwise to the pyrrole solution over 30-60 minutes. Crucially, monitor the internal temperature and do not let it rise above -10 °C. [6]
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete shortly after the addition is finished. Do not let the reaction stir for an extended period, as this can lead to side products.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a stirred mixture of ice and water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Workup: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol or methanol can be used for further purification.
Issue: Nitrating 3,4-Dimethylpyrrole
-
Expected Outcome: Nitration at the α-position (C2).
-
Analysis: The β-positions (C3, C4) are blocked. The methyl groups activate the α-positions (C2, C5), which are already electronically favored. This reaction should proceed cleanly to the 2-nitro product.
Q: My nitration of 3,4-dimethylpyrrole gives me a mixture of 2-nitro and 2,5-dinitro products. How can I favor the mono-nitrated product?
A: The formation of the dinitro product indicates that the initially formed 2-nitro-3,4-dimethylpyrrole is still activated enough to react a second time. This is a common issue in highly activated systems.
Optimization Strategy:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of the nitrating agent (e.g., 0.95 equivalents of nitric acid relative to the pyrrole). This ensures that all the nitrating agent is consumed before significant dinitration can occur.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., -30 °C to -40 °C). This increases the selectivity for the more rapid first nitration over the slower second nitration.
-
Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dinitration reaction.
| Parameter | To Favor Mononitration | To Favor Dinitration |
| Nitrating Agent | 0.95 - 1.0 equivalents | > 2.0 equivalents |
| Temperature | -40 °C to -20 °C | 0 °C to Room Temp |
| Reaction Time | Monitor closely by TLC; quench upon SM consumption | Longer reaction times |
Issue: Nitrating 2,3-Dimethylpyrrole
-
Expected Outcome: Primarily nitration at the C5 position.
-
Analysis: This isomer presents a more complex regiochemical challenge.
-
C5 (α-position): Electronically favored (α to N) and activated by the C2-methyl group. It is the most likely site of nitration.
-
C4 (β-position): Activated by the C3-methyl group but sterically hindered by it. It is also electronically less favored than C5.
-
Q: I am getting a mixture of isomers when nitrating 2,3-dimethylpyrrole. How can I selectively obtain the 5-nitro product?
A: Achieving high selectivity requires leveraging the inherent electronic preference for the C5 position while minimizing side reactions.
Protocol for Selective 5-Nitration of 2,3-Dimethylpyrrole
-
Nitrating Agent: Use acetyl nitrate. A bulkier nitrating agent might further disfavor attack at the more hindered C4 position, but acetyl nitrate generally provides good selectivity here.
-
Solvent: Acetic anhydride is the standard solvent.
-
Temperature: Maintain a temperature of -15 °C to -10 °C. Drifting to higher temperatures may lower the selectivity.
-
Purification: The isomers (5-nitro and 4-nitro) can be difficult to separate. Careful column chromatography on silica gel using a gradient elution (e.g., hexanes/ethyl acetate) is typically required. The identity of the isomers must be confirmed by spectroscopic methods like NMR, utilizing NOE experiments to confirm the spatial relationships between the nitro group and the methyl groups.[7][8][9]
Caption: A workflow for pyrrole nitration with integrated troubleshooting logic.
References
-
Propose a mechanism for the nitration of pyrrole. (n.d.). Homework.Study.com. Retrieved from [Link]
-
pyrrole nitration. (n.d.). Química Organica.org. Retrieved from [Link]
-
What is the mechanism of nitration or pyrrole through electrophilic aromatic substitution? (2014, February 1). Chegg. Retrieved from [Link]
-
Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020, December 21). YouTube. Retrieved from [Link]
-
Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Pathways for nitration aromatic substitution reactions of 1-isopropyl-4,7-dimethylnaphthalene. (n.d.). ResearchGate. Retrieved from [Link]
-
C3 selective nitration of pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
Having trouble with nitration reaction of cytosine. (2021, November 5). Reddit. Retrieved from [Link]
-
Why is the reaction of pyrrole difficult with acid? (2018, April 24). Quora. Retrieved from [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved from [Link]
-
3-Nitropyrrole. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic protocols for the nitration of corroles. (2011, January 1). LSU Scholarly Repository. Retrieved from [Link]
-
2,5-dimethylpyrrole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. (n.d.). ResearchGate. Retrieved from [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
-
Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PMC - NIH. Retrieved from [Link]
-
Solved Trole undergoes nitration by electrophilic aromatic. (2014, February 21). Chegg. Retrieved from [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
2,4-dimethylpyrrole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. (n.d.). PubMed. Retrieved from [Link]
-
Regioselective Synthesis of 2,3,4- Or 2,3,5-trisubstituted Pyrroles via[10][10] or[4][10] Rearrangements of O-vinyl Oximes. (n.d.). PubMed. Retrieved from [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). SciRP.org. Retrieved from [Link]
-
Coupled Cluster Characterization of 1-, 2-, and 3-Pyrrolyl: Parameters for Vibrational and Rotational Spectroscopy. (n.d.). eScholarship.org. Retrieved from [Link]
-
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022, March 23). NIH. Retrieved from [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC - NIH. Retrieved from [Link]
-
(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-dimethyl-1 H -pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Regioselective Synthesis of Pyrrolin‐3‐ones and 2,3,4,5‐Tetrahydro[4][10]‐oxazines from N‐Vinylic Amidines. (n.d.). Sci-Hub. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved What is the mechanism of nitration or pyrrole through | Chegg.com [chegg.com]
Overcoming challenges in the multi-step synthesis of functionalized nitropyrroles
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the multi-step synthesis of functionalized nitropyrroles. This guide is designed to provide expert-driven, field-proven insights to help you navigate common challenges, troubleshoot experimental hurdles, and optimize your synthetic workflows.
Overall Synthetic Workflow
The synthesis of functionalized nitropyrroles is a sequential process, typically involving the formation of the pyrrole core, followed by nitration, and concluding with further functionalization. Each stage presents unique challenges that require careful control of reaction conditions.
Caption: General workflow for the multi-step synthesis of functionalized nitropyrroles.
Section 1: Troubleshooting Pyrrole Core Synthesis (Paal-Knorr)
The Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and an amine or ammonia, is a cornerstone for creating the pyrrole scaffold.[1] While robust, it is susceptible to issues that can drastically reduce yield and purity.
Q1: My Paal-Knorr reaction is resulting in a very low yield or failing completely. What are the likely causes?
A1: Low yields in the Paal-Knorr synthesis typically stem from four key areas: reaction conditions (pH and temperature), starting material purity, catalyst choice, and the reactivity of the amine.
-
Causality (pH): The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration.[1] This process is sensitive to pH. Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl starting material is prone to an intramolecular cyclization-dehydration to form a furan byproduct, which competes directly with pyrrole formation.[2][3] Conversely, highly basic conditions may not sufficiently catalyze the dehydration steps.
-
Causality (Temperature): While heat is often required, the pyrrole ring and many organic functionalities are sensitive to prolonged high temperatures, which can lead to degradation and polymerization, appearing as a dark, tarry crude product.[2][4][5]
-
Expert Recommendation:
-
Verify Starting Material Purity: Ensure the 1,4-dicarbonyl compound is pure. Impurities like mono-carbonyls can lead to undesired side products. If purity is uncertain, purify via distillation or recrystallization before use.[2]
-
Control pH: Conduct the reaction under neutral or weakly acidic conditions. Acetic acid is an excellent choice as it acts as both a catalyst and a solvent.[2][4] Avoid strong mineral acids unless a furan is the desired product.
-
Optimize Temperature & Time: Begin at a moderate temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). This prevents unnecessary heating and allows you to identify the optimal reaction time.[2] For sensitive substrates, modern methods like microwave-assisted heating can dramatically reduce reaction times and improve yields.[4]
-
Catalyst Selection: For less reactive amines or sensitive substrates, consider moving beyond traditional Brønsted acids. Lewis acids or heterogeneous catalysts like silica-supported sulfuric acid can offer higher yields under milder conditions.[2][3]
-
Q2: I'm observing a significant byproduct with a different Rf on TLC. How can I identify and minimize it?
A2: The most common byproduct in a Paal-Knorr synthesis is a furan derivative, especially when the reaction is run under overly acidic conditions.[2]
-
Self-Validation Protocol:
-
Isolate and Characterize: If possible, isolate the byproduct by column chromatography and characterize it by ¹H NMR and MS to confirm its identity.
-
pH Adjustment Trial: Set up small-scale parallel reactions. In one, use your standard conditions. In another, buffer the reaction to a neutral pH or use a milder acid like acetic acid.[3]
-
Monitor by TLC/LC-MS: Compare the reaction profiles. A significant reduction in the byproduct spot in the neutralized reaction strongly indicates it was an acid-catalyzed side product like a furan.
-
-
Minimization Strategy: The primary solution is to maintain a pH between 4 and 7. Using an excess of the amine can also help favor the desired pyrrole formation pathway over the competing furan synthesis.[4]
Section 2: Troubleshooting the Nitration of the Pyrrole Core
Nitrating the electron-rich pyrrole ring is a delicate operation. The ring is highly activated towards electrophilic substitution but is also extremely sensitive to the strong acids typically used in nitration, leading to polymerization or decomposition.[6][7][8]
Q3: My nitration reaction with standard H₂SO₄/HNO₃ turned into a black tar. What happened?
A3: This is a classic result of pyrrole polymerization. The highly acidic conditions of a standard sulfonitric mixture protonate the pyrrole ring, which then acts as a catalyst for rapid, uncontrolled polymerization.[6][7] The electron-rich nature of pyrrole makes it exceptionally reactive, and it will not survive these harsh conditions.
-
Expertise-Based Solution: The key is to use a milder, non-acidic nitrating agent. The universally accepted reagent for this transformation is acetyl nitrate , generated in situ by adding fuming nitric acid to acetic anhydride at low temperatures.[6][8][9] This reagent provides the electrophilic nitronium ion (NO₂⁺) in a less acidic environment, preventing degradation of the pyrrole core.[7]
| Nitrating System | Typical Conditions | Outcome for Pyrrole | Recommendation |
| H₂SO₄ / HNO₃ | 0 °C to RT | Rapid Polymerization, Black Tar | Avoid at all costs |
| HNO₃ / Acetic Anhydride | -10 °C to 0 °C | Clean mono-nitration | Highly Recommended [6][10] |
| TFA / NaNO₂ | RT | Effective for some systems, can deactivate ring | Use with caution, substrate-dependent[11] |
Q4: My nitration gives a mixture of 2-nitro and 3-nitro isomers. How can I improve the regioselectivity?
A4: Electrophilic substitution on an unsubstituted pyrrole ring has a strong intrinsic preference for the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 (β) position yields an intermediate with only two resonance structures.[12][13][14][15] Therefore, 2-nitropyrrole is almost always the major product.[16]
-
Causality of Selectivity Shift: To favor the 3-nitro isomer, you must introduce steric hindrance at the nitrogen atom. A bulky N-substituent will sterically shield the adjacent C2 and C5 positions, making the C3 and C4 positions more accessible to the incoming electrophile.
-
Practical Strategies:
-
N-Substitution: If your synthetic route allows, installing a bulky protecting group on the pyrrole nitrogen, such as a tert-butyl or a triisopropylsilyl (TIPS) group, can significantly increase the yield of the 3-nitro isomer upon nitration.[6][8] This group can often be removed in a subsequent step.
-
Reaction Conditions: While less impactful than N-substitution, carefully controlling the temperature and rate of addition of the nitrating agent can sometimes fine-tune the isomeric ratio.
-
Caption: Decision workflow for controlling nitration regioselectivity.
Section 3: Troubleshooting Post-Nitration Functionalization
Once the nitropyrrole is synthesized, further C-C or C-N bond formation is often desired. The strongly electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but activates it for other modern synthetic methods.
Q5: I'm trying to perform a Suzuki cross-coupling on my bromonitropyrrole, but the reaction is sluggish and gives low yields.
A5: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful but can be inhibited by certain functional groups, particularly the free N-H group on the pyrrole ring.[17] The acidic N-H can interfere with the catalyst and the basic conditions required for the reaction.
-
Mechanistic Insight: The Suzuki coupling mechanism involves oxidative addition, transmetalation, and reductive elimination.[18][19] The transmetalation step requires a base to activate the organoboron species.[20] If the substrate itself is acidic (like an N-H pyrrole), it can compete for the base or interact unfavorably with the palladium catalyst, disrupting the catalytic cycle.
-
Protocol for Success:
-
Protect the N-H (if possible): The most reliable solution is to protect the pyrrole nitrogen before the coupling reaction. A simple protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can be installed, the coupling performed, and then the group removed.
-
Optimize Ligand and Base: If protection is not an option, catalyst and base choice are critical.
-
Solvent System: A mixture of an organic solvent like dioxane and water is common, as it helps dissolve both the organic halide and the inorganic base/boronic acid.[17][18]
-
Q6: I need to N-alkylate my nitropyrrole, but using alkyl halides results in a complex mixture and potential over-alkylation.
A6: N-alkylation with traditional alkyl halides, especially reactive ones, can be difficult to control and often generates genotoxic byproducts.[21] Over-alkylation, where multiple alkyl groups are added, is a common challenge.[21]
-
Expert Recommendation (Green Chemistry Approach): Consider using safer, more selective alkylating agents. Propylene carbonate (PC) is an excellent green alternative that can serve as both the reagent and the solvent.[22][23] The reaction proceeds via nucleophilic substitution, releasing only CO₂ and water as byproducts, which avoids the formation of halide salts and simplifies workup.[21][23]
-
Troubleshooting Over-alkylation:
-
Stoichiometry: Carefully control the stoichiometry, avoiding a large excess of the alkylating agent.
-
Milder Reagents: Use less reactive alkylating agents (e.g., dialkyl carbonates instead of alkyl iodides).[21]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.
-
Section 4: General Purification and Handling
Nitropyrroles are often polar, colored, and can be sensitive, making their purification challenging.
Q7: My nitropyrrole product streaks badly on silica TLC plates and is difficult to purify by standard column chromatography.
A7: This is a common issue for polar, nitrogen-containing heterocycles. The polar nitro group and the slightly acidic N-H can interact strongly with the acidic silica gel surface, causing streaking and poor separation.
-
Systematic Purification Strategy:
-
Recrystallization First: If your product is a solid, always attempt recrystallization before chromatography. It is often the most effective method for obtaining high-purity material.[24][25]
-
Modify the Stationary Phase:
-
Basified Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine or ammonium hydroxide (~1-2%) before packing the column. This neutralizes the acidic sites on the silica, dramatically improving peak shape for basic or polar compounds.[26]
-
Alternative Phases: Consider using neutral alumina or reverse-phase (C18) silica for very polar compounds.[26]
-
-
Optimize the Mobile Phase:
-
Polar Modifiers: For normal phase chromatography, adding a small amount of a polar solvent like methanol or isopropanol to a DCM or ethyl acetate eluent can help move highly polar compounds off the baseline.[26]
-
Ammonia Additive: For very basic compounds that streak, a mobile phase system like DCM/Methanol with a small percentage of aqueous ammonium hydroxide can be effective.[26]
-
-
References
- Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. (2025). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
- Homework.Study.com. (n.d.). Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position....
- ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Request PDF.
- ECHEMI. (n.d.). Nitration of pyrrole with sulfuric and nitric acids.
- Química Organica.org. (n.d.). pyrrole nitration.
- Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids.
- ACS Publications. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry.
- National Institutes of Health (NIH). (n.d.).
- brainly.com. (2024). [FREE] Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- National Institutes of Health (NIH). (n.d.).
- Heterocyclic Compounds. (n.d.). Heterocyclic Compounds.
- Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines.
- Wikipedia. (n.d.). Pyrrole.
- Benchchem. (2025). Purification strategies to remove starting material impurities.
- Chegg.com. (2017). Solved 7) Nitration of pyrrole (reaction indicated below).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health (NIH). (n.d.).
- YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- PubMed. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Slideshare. (n.d.). Pyrrole | PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- National Institutes of Health (NIH). (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC.
- Scribd. (n.d.). Pyrrole | PDF | Organic Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2025). Reactivity of pyrrole pigments.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2016). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis.
- Integrated Flow Processing. (2017). Challenges in Continuous Multistep Synthesis.
- ResearchGate. (n.d.).
- MDPI. (2024).
- Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole.
- CK-12 Foundation. (2025).
- PubMed. (2024).
- ResearchGate. (n.d.). Scheme 2.
- National Institutes of Health (NIH). (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds....
- ResearchGate. (n.d.).
- ECHEMI. (n.d.). Theoretical regioselectivity in Pyrrole SEAr?.
- Benchchem. (n.d.).
- YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.
- Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis.
- ResearchGate. (n.d.). Multi‐Step Continuous‐Flow Organic Synthesis: Opportunities and Challenges.
- PubMed Central (PMC). (2025). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis....
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pyrrole nitration [quimicaorganica.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. youtube.com [youtube.com]
- 11. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chegg.com [chegg.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CK12-Foundation [flexbooks.ck12.org]
- 26. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrrole scaffolds. Pyrroles are foundational heterocycles in numerous natural products, pharmaceuticals, and advanced materials, making their efficient synthesis a critical objective.[1][2][3] The selection of an appropriate catalyst is arguably the most crucial factor in achieving high yields, minimizing side reactions, and ensuring process sustainability.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial experimental design.
Q1: What are the primary catalytic strategies for synthesizing pyrroles?
The synthesis of pyrroles can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methods. The most prevalent classical routes are:
-
Paal-Knorr Synthesis: This is one of the most straightforward and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic catalysis.[4][5]
-
Clauson-Kaas Synthesis: This method serves as a variation of the Paal-Knorr, utilizing 2,5-dialkoxytetrahydrofuran as a stable surrogate for the 1,4-dicarbonyl compound, which reacts with a primary amine.[6][7]
-
Hantzsch Synthesis: This classical approach involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.[8][9]
Modern approaches often offer higher functional group tolerance and novel pathways:
-
Transition-Metal Catalysis: A diverse range of methods employing catalysts based on palladium, copper, gold, manganese, and iron have been developed for reactions such as dehydrogenative coupling, cycloisomerizations, and cascade reactions.[6][10][11]
Q2: How do I choose between a Brønsted acid, a Lewis acid, and a heterogeneous catalyst for a Paal-Knorr reaction?
The choice hinges on your substrate's sensitivity, desired reaction conditions, and scalability.
-
Brønsted Acids (e.g., acetic acid, p-TsOH, TFA): These are the traditional catalysts.[9][12] They are effective but can be harsh. Prolonged heating in strong acids can lead to the degradation of sensitive functional groups on your starting materials or product.[2][13] They are best suited for robust, simple substrates.
-
Lewis Acids (e.g., Sc(OTf)₃, FeCl₃, Zn(OTf)₂, MgI₂): These catalysts are often milder and more efficient, allowing for lower reaction temperatures and shorter times.[14][15][16] They are an excellent choice for substrates with sensitive functionalities that would not tolerate strong protic acids.
-
Heterogeneous Catalysts (e.g., Zeolites, Montmorillonite K-10, Silica Sulfuric Acid): These solid-phase catalysts offer significant operational advantages, including simple removal from the reaction mixture by filtration, potential for recycling, and often milder reaction conditions.[2][12][17] They are ideal for developing greener, more sustainable, and scalable processes.[18]
Q3: What are the key advantages of using "green" or heterogeneous catalysts?
The push towards sustainable chemistry has driven significant innovation in catalyst design for pyrrole synthesis. The primary benefits include:
-
Simplified Workup: Heterogeneous catalysts can be easily filtered off, eliminating the need for aqueous extractions to remove a soluble catalyst.[12]
-
Catalyst Reusability: Many solid acid catalysts can be recovered, washed, and reused multiple times without a significant loss of activity, which lowers costs and reduces waste.[2][19]
-
Milder Conditions: Many green protocols operate in environmentally benign solvents like water or under solvent-free conditions, often at lower temperatures.[14][20]
-
Improved Selectivity: By avoiding harsh acids, side reactions like furan formation or substrate degradation can be minimized, leading to higher product purity.[21]
Q4: When should I consider a modern transition-metal-catalyzed approach over a classical method?
Consider a modern approach when:
-
Starting materials are unconventional: Classical methods are largely restricted to 1,4-dicarbonyls or their surrogates. Modern methods allow for the synthesis of pyrroles from a wider variety of precursors like diols, alkynes, nitroarenes, and enamides.[6][10][19]
-
High functional group tolerance is required: Many transition-metal-catalyzed reactions proceed under neutral and mild conditions, making them compatible with complex molecules and late-stage functionalization in drug discovery.
-
Specific substitution patterns are desired: Certain catalytic systems offer unique regioselectivity that may be difficult to achieve via classical routes. For example, copper and nickel catalysts can selectively produce different isomers of diaryl-substituted pyrroles from the same starting materials.[10]
Section 2: Troubleshooting Guide: The Paal-Knorr Synthesis
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Yield of the Desired Pyrrole
Symptom: After the reaction and workup, TLC analysis shows weak or no product spot, with significant starting material remaining or a complex mixture of byproducts.
Causality Analysis and Solutions:
Low yields in the Paal-Knorr synthesis are a frequent issue stemming from several interconnected factors.[13] The troubleshooting workflow below provides a logical path to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
-
Cause A: Impure Starting Materials. The purity of the 1,4-dicarbonyl compound is critical. Impurities can introduce side reactions that consume reagents and complicate purification.[13]
-
Validation: Check the purity of the dicarbonyl compound by NMR or GC-MS.
-
Solution: If purity is questionable, purify the starting material via distillation or recrystallization before use.[13]
-
-
Cause B: Harsh Reaction Conditions. Excessive heat or prolonged reaction times can cause degradation of the starting materials or the pyrrole product, especially if they contain sensitive functionalities.[2][13]
-
Validation: Run the reaction at a lower temperature and monitor its progress every 30-60 minutes using TLC.
-
Solution: Identify the point at which product formation plateaus and starting material is consumed. Avoid heating beyond this optimal time. Microwave-assisted heating can often reduce reaction times and improve yields.[13]
-
Problem 2: Significant Furan Byproduct Formation
Symptom: A significant byproduct is observed, often running close to the desired pyrrole on TLC. Mass spectrometry or NMR analysis confirms it to be the corresponding furan derivative.
Causality Analysis and Solutions:
The formation of furans is the most common competing side reaction in the Paal-Knorr synthesis.[13] The reaction mechanism pivots based on the acidity of the medium.
Caption: Effect of pH on the Paal-Knorr reaction outcome.
-
Cause: The reaction is being run under conditions that are too acidic (pH < 3).[13][21] In a highly acidic environment, the direct acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl to form a furan outcompetes the reaction with the amine.[5][13]
-
Solution:
-
Adjust pH: Ensure the reaction is run under neutral or weakly acidic conditions. Adding a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[9][13]
-
Use Amine Salts with Caution: While using amine hydrochloride salts can be convenient, they can create an overly acidic environment. It may be preferable to use the free amine.
-
Choose a Milder Catalyst: Switching from a strong Brønsted acid to a Lewis acid or a heterogeneous catalyst can effectively catalyze the pyrrole synthesis while suppressing the furan pathway.[13]
-
Section 3: Troubleshooting Guide: The Clauson-Kaas Synthesis
Problem: Low Yield or Product Decomposition
Symptom: The reaction mixture darkens significantly (charring), and TLC analysis shows a complex mixture of spots with low recovery of the target N-substituted pyrrole.
Causality Analysis and Solutions:
This issue is common when using traditional Clauson-Kaas conditions, which often involve refluxing in glacial acetic acid.[7] These harsh conditions can decompose both the 2,5-dimethoxytetrahydrofuran starting material and the resulting pyrrole product.
-
Cause: The combination of high temperature and strong acid is degrading the reactants and/or products.[7]
-
Solution: Modernize the Catalytic System. The scientific community has developed numerous milder and more efficient protocols that avoid these harsh conditions. Instead of refluxing in acetic acid, consider one of the following proven alternatives:
-
Iron(III) Chloride in Water: A simple, inexpensive, and green method is to use a catalytic amount of FeCl₃ in water, often at a moderate temperature (e.g., 60-100 °C).[14]
-
Scandium Triflate (Sc(OTf)₃): This powerful Lewis acid can catalyze the reaction efficiently at lower loadings and temperatures.[14]
-
Heterogeneous Catalysts: Solid acids like Montmorillonite K-10 can be used, often in conjunction with microwave irradiation, to achieve high yields in very short reaction times.[14]
-
Solvent-Free Conditions: Catalysts like bismuth nitrate or silica sulfuric acid have been shown to work effectively under solvent-free conditions, simplifying the process and reducing waste.[14]
-
Section 4: Catalyst Performance & Selection Data
The tables below summarize the performance of various catalysts for the Paal-Knorr and Clauson-Kaas syntheses to aid in your selection process.
Table 1: Comparative Overview of Catalysts for Paal-Knorr Synthesis
| Catalyst Type | Example Catalyst | Typical Conditions | Yield Range | Key Advantages & Considerations | Source(s) |
| Brønsted Acid | Acetic Acid / p-TsOH | Reflux in organic solvent | 60-85% | Inexpensive, simple; can be harsh and lead to byproducts. | [2][12] |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | 80 °C, solvent-free | 80-92% | Highly efficient, homogeneous conditions, simple recovery. | [9] |
| Lewis Acid | Sc(OTf)₃ | Room Temp to 80 °C | 85-95% | Mild conditions, high yields, suitable for sensitive substrates. | [13][15] |
| Lewis Acid | FeCl₃ | 60 °C, H₂O | 74-98% | Inexpensive, environmentally benign solvent. | [14] |
| Heterogeneous | Silica Sulfuric Acid | Room Temp, solvent-free | 90-98% | Very fast, high yielding, reusable catalyst, green. | [2] |
| Heterogeneous | Alumina (CATAPAL 200) | 60 °C, solvent-free | 68-97% | Low-cost, reusable, simple workup, efficient. | [12] |
| Organocatalyst | Saccharin | Reflux in EtOH | 85-95% | Mild Brønsted acid, metal-free, simple to use. | [2] |
Table 2: Comparative Overview of Catalysts for Clauson-Kaas Synthesis
| Catalyst Type | Example Catalyst | Typical Conditions | Yield Range | Key Advantages & Considerations | Source(s) |
| Brønsted Acid | Acetic Acid | Reflux | 59-95% | Classic method; can cause decomposition with sensitive substrates. | [14] |
| Lewis Acid | MgI₂·(OEt₂)n | 80 °C, CH₃CN | 62-98% | Effective for anilines with electron-donating groups. | [14] |
| Lewis Acid | Zn(OTf)₂ | 70 °C | 15-94% | Good yields, though sensitive to electron-withdrawing groups. | [14] |
| Heterogeneous | Montmorillonite K-10 | Microwave, 100 °C | 83-95% | Rapid, high yields, solid acid catalyst. | [14] |
| Ultrasound | Bi(NO₃)₃·5H₂O | Room Temp, solvent-free | 76-99% | Eco-friendly, excellent yields, very mild conditions. | [14] |
| Molecular Iodine | I₂ (5 mol%) | Microwave, solvent-free | 75-98% | Metal-free, rapid, effective for various amines. | [14] |
Section 5: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Paal-Knorr Synthesis using a Mild Lewis Acid
This protocol uses Scandium(III) triflate, a highly effective but mild Lewis acid.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) is pure. Use a high-purity primary amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.2 eq).
-
Add the chosen solvent (e.g., ethanol or acetonitrile) or proceed under solvent-free conditions.
-
Add the Lewis acid catalyst, Sc(OTf)₃ (1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a hexane/ethyl acetate eluent) until the starting dicarbonyl spot has been consumed.
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.
-
Protocol 2: Greener Clauson-Kaas Synthesis using FeCl₃ in Water
This protocol, adapted from modern literature, offers an environmentally friendly alternative to classical methods.[14]
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the primary amine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.0 eq), and water.
-
Add iron(III) chloride (FeCl₃, 2-5 mol%) to the mixture.
-
Reaction Conditions: Heat the mixture to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the amine starting material is consumed (typically 1-3 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Section 6: Reaction Mechanism Visualization
Understanding the reaction mechanism is key to troubleshooting. The Paal-Knorr synthesis proceeds via a well-established acid-catalyzed pathway.
Caption: Generalized mechanism of the acid-catalyzed Paal-Knorr synthesis.
The key steps involve the initial formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to achieve the aromatic pyrrole ring.[4][15] Understanding that both cyclization and dehydration are acid-promoted explains why catalysis is necessary, but also why excessive acidity can favor competing pathways like furan formation.
References
-
Tao, L., et al. (2016). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. ACS Catalysis. [Link]
-
Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]
-
Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]
-
Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Europe PMC. [Link]
-
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
-
Juárez-Ornelas, K. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Frontiers. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. [Link]
-
Synfacts. (2009). Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. [Link]
-
Semantic Scholar. Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]
-
Asian Journal of Chemistry. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
RSC Publishing. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. [Link]
-
ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. [Link]
-
National Center for Biotechnology Information. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. [Link]
-
Books. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
PubMed. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Semantic Scholar. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
MDPI. (2018). Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles via “One-Pot” Cascade Reactions. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Green Synthesis of Pyrrole Derivatives
This guide is designed for researchers, scientists, and professionals in drug development engaged in the green synthesis of pyrrole derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our aim is to empower you with the expertise to overcome common challenges and optimize your synthetic strategies, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Low or No Yield in Paal-Knorr Synthesis
Question: I am attempting a green Paal-Knorr synthesis of a substituted pyrrole, but I'm consistently getting low yields or no product at all. What are the likely causes and how can I fix this?
Answer:
Low yields in Paal-Knorr synthesis, a cornerstone for pyrrole formation from 1,4-dicarbonyl compounds and primary amines, often stem from suboptimal reaction conditions, reactant purity, or competing side reactions.[1][2] Harsh conditions, like prolonged heating in strong acids, can degrade sensitive functional groups on your starting materials or the product itself.[3] Let's break down the common culprits and their solutions.
Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis
Caption: A flowchart for troubleshooting low yields in Paal-Knorr synthesis.
Detailed Solutions:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions, consuming your reactants and lowering the yield.[1]
-
Action: Always use purified starting materials. If in doubt, purify the 1,4-dicarbonyl compound by distillation or recrystallization. Ensure the amine is of high purity and has not degraded.
-
-
Reaction Conditions:
-
pH Control: The Paal-Knorr reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][5]
-
Action: Maintain a neutral or weakly acidic environment. The addition of a weak acid like acetic acid can catalyze the reaction effectively without promoting furan formation.[5]
-
-
Temperature: While heat is often required, excessive temperatures or prolonged heating can cause degradation.[3]
-
Action: Optimize the reaction temperature. Consider using microwave irradiation, which allows for rapid heating to a precise temperature, often reducing reaction times and improving yields.[6]
-
-
Solvent Choice: The solvent can influence reaction rates.
-
-
Catalyst Selection:
-
Action: If using a catalyst, opt for milder Brønsted or Lewis acids. Scandium triflate (Sc(OTf)₃) and bismuth nitrate (Bi(NO₃)₃) have been shown to be effective.[8] Natural acids like citric acid are a greener alternative.[3] Heterogeneous catalysts, such as silica-supported acids, can simplify purification and are often reusable.[4]
-
Furan Byproduct Formation in Paal-Knorr Synthesis
Question: My reaction is producing a significant amount of a furan byproduct instead of the desired pyrrole. How can I suppress this side reaction?
Answer:
Furan formation is a classic competing pathway in the Paal-Knorr synthesis, especially under acidic conditions.[4] The mechanism involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Getting Started with Microwave Synthesis [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde, a substituted pyrrole with potential applications in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of data, offering a comparative perspective against other key analytical techniques. The causality behind experimental choices and the inherent logic of spectroscopic interpretation are emphasized to provide a practical and comprehensive resource.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic chemistry for the unambiguous determination of molecular structure in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.[1] For a molecule such as this compound, with its distinct functional groups and substitution pattern on a heterocyclic ring, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the N-H proton, and the two methyl groups. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating nature of the methyl groups and the pyrrole ring itself.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |
| N-H | 9.0 - 12.0 | Broad Singlet (br s) | 1H | The N-H proton of pyrroles often appears as a broad signal at a downfield chemical shift, which can be concentration and solvent dependent. |
| 3-Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) | 3H | This methyl group is adjacent to the electron-withdrawing nitro group, leading to a downfield shift compared to a standard alkyl group on a pyrrole ring. |
| 5-Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H | This methyl group is adjacent to the electron-withdrawing aldehyde group, resulting in a downfield shift. The precise chemical shift relative to the 3-methyl will depend on the combined electronic effects. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | 180 - 190 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[3] |
| C4 (C-NO₂) | 145 - 155 | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |
| C2 (C-CHO) | 135 - 145 | The carbon bearing the aldehyde group will also be deshielded. |
| C5 (C-CH₃) | 130 - 140 | This pyrrole ring carbon is substituted with a methyl group and is adjacent to the aldehyde group. |
| C3 (C-CH₃) | 125 - 135 | This pyrrole ring carbon is substituted with a methyl group and is adjacent to the nitro group. |
| 3-Methyl (-CH₃) | 12 - 16 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| 5-Methyl (-CH₃) | 10 - 14 | Similar to the 3-methyl, with slight variation due to the different adjacent substituent. |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves a suite of analytical techniques.[4] Each method provides a unique piece of the puzzle, and their combined application ensures a higher degree of confidence in the final structural assignment.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguous structure determination, high resolution, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, N-O). | Fast, inexpensive, provides a "fingerprint" of the molecule. | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Extremely high sensitivity, provides molecular formula with high-resolution MS. | Isomeric compounds can be difficult to distinguish, fragmentation can be complex to interpret. |
| UV-Vis Spectroscopy | Information about conjugated π-systems. | Simple, quantitative for concentration determination. | Provides limited structural information, broad absorption bands. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent complementary technique for identifying the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively).[1]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (168.15 g/mol ).[5] High-resolution mass spectrometry (HRMS) could further verify the elemental composition (C₇H₈N₂O₃). The fragmentation pattern observed in the mass spectrum would provide additional structural information, likely showing losses of the nitro group, the aldehyde group, and methyl groups. Aromatic nitro compounds often exhibit characteristic fragmentation patterns.
UV-Vis Spectroscopy
Due to the extended conjugation of the pyrrole ring with the aldehyde and nitro groups, this compound is expected to exhibit strong absorption in the UV-Vis region. The position of the absorption maximum (λ_max) can provide qualitative information about the electronic structure of the molecule. Aromatic nitro compounds typically show strong absorbance.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyrroles to ensure the N-H proton is observable.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of an organic compound like this compound.
Figure 1: A comprehensive workflow for the spectroscopic characterization of a synthesized organic compound.
Conclusion
The structural analysis of this compound provides an excellent case study in the application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy are the most powerful tools for definitive structure determination, a multi-technique approach incorporating FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a more complete and robust characterization. The predictive analysis presented in this guide, grounded in established spectroscopic principles, offers a valuable resource for researchers in the field, enabling them to confidently identify and characterize this and similar substituted pyrrole derivatives.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
MySkinRecipes. This compound. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
ResearchGate. (2006). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
-
PubChem. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]
-
University of Wisconsin-Madison. NMR Chart. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
ResearchGate. (2020). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
Journal of Agricultural and Food Chemistry. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structural Biologist's Compass: Navigating Solid-State Structure Determination with X-ray Crystallography and its Alternatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to unravel the intricate machinery of life at the atomic level, determining the three-dimensional structure of molecules is paramount. For decades, X-ray crystallography has reigned as the gold standard for elucidating the solid-state architecture of proteins and small molecules, providing invaluable insights for drug discovery and fundamental biological research. However, the landscape of structural biology is continually evolving, with powerful alternative techniques emerging to tackle the challenges that lie beyond the reach of conventional crystallography.
This guide provides an in-depth comparison of X-ray crystallography with its principal alternatives for solid-state structure determination: cryo-electron microscopy (cryo-EM), neutron diffraction, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. As a senior application scientist, my aim is not merely to list protocols but to provide a nuanced understanding of the causality behind experimental choices, empowering you to select the most appropriate technique for your specific research question.
The Cornerstone: X-ray Crystallography
X-ray crystallography leverages the diffraction of X-rays by the ordered lattice of atoms within a crystal to generate a three-dimensional electron density map of the molecule. The clarity of this map, and thus the resolution of the final structure, is intrinsically linked to the quality of the crystal.
The journey from a purified protein to a refined crystal structure is a multi-step process, often beginning with the most challenging phase: crystallization. This process involves systematically screening a wide array of conditions to coax the molecules into forming a well-ordered, three-dimensional crystal lattice. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. The "phase problem," the loss of phase information during data collection, is a central challenge that is overcome using various experimental or computational techniques. Finally, an atomic model is built into the electron density map and refined to best fit the experimental data.[1][2]
The Crystallographic Workflow: A Logical Progression
The experimental workflow of X-ray crystallography is a sequential process, where the success of each step is critical for the final outcome.
Caption: The workflow of X-ray crystallography, from sample preparation to the final validated structure.
The Contenders: A Comparative Overview
While X-ray crystallography remains a powerhouse, its reliance on high-quality crystals presents a significant bottleneck for many biological systems, particularly large, flexible, or membrane-bound proteins.[1] Here, we explore the leading alternatives, each with its unique strengths and applications.
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | Neutron Diffraction | Solid-State NMR (ssNMR) |
| Principle | X-ray diffraction from a single crystal | Electron imaging of vitrified particles | Neutron diffraction from a crystal | Nuclear magnetic resonance of solid samples |
| Sample Requirements | High-purity, well-ordered single crystal (>10 µm) | Purified, homogenous sample in solution (µL volume) | Large, high-quality single crystal (>0.1 mm³)[3] | Powdered or amorphous solid (mg quantities), often isotopically labeled |
| Typical Resolution | 1.5 - 3.5 Å (can reach <1 Å) | 2 - 4 Å (can reach near-atomic) | 1.5 - 2.5 Å | Provides inter-atomic distances and torsion angles to build a model |
| Molecular Weight | No theoretical limit, but crystallization is harder for large complexes | Ideal for large complexes (>150 kDa), challenging for small proteins (<50 kDa)[4] | No strict limit, but requires large crystals | No theoretical upper limit, but spectral complexity increases with size[5] |
| Key Advantage | High resolution, well-established methods | No need for crystallization, can study large and dynamic complexes in a near-native state | Uniquely sensitive to hydrogen and deuterium atoms, non-destructive[6] | Can study non-crystalline and insoluble samples, provides information on dynamics |
| Key Limitation | Requires well-diffracting crystals | Lower resolution for small proteins, computationally intensive | Requires very large crystals and access to a neutron source | Lower resolution than diffraction methods, requires isotopic labeling |
| Data Collection Time | Minutes to hours per dataset[6] | Hours to days per dataset | Days to weeks per dataset | Days to weeks per dataset |
The Challenger: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has undergone a "resolution revolution" in recent years, emerging as a formidable alternative to X-ray crystallography, especially for large and conformationally flexible macromolecules that resist crystallization.[7] This technique involves flash-freezing a thin layer of the sample in its native solution state, preserving its structure in a layer of vitreous ice. A transmission electron microscope then captures thousands of two-dimensional projection images of the randomly oriented particles. These images are then computationally classified, aligned, and averaged to reconstruct a three-dimensional density map.
The Cryo-EM Workflow: From Vitrification to Reconstruction
The cryo-EM workflow is heavily reliant on sophisticated image processing and computational power to overcome the low signal-to-noise ratio of individual particle images.
Caption: The single-particle cryo-EM workflow, highlighting the critical image processing steps.
The Specialist: Neutron Diffraction
Neutron diffraction is a powerful niche technique that provides unique information unobtainable by X-ray or electron-based methods.[8] Because neutrons scatter from atomic nuclei rather than electrons, this technique is exceptionally sensitive to the positions of hydrogen and deuterium atoms. This makes it invaluable for studying protonation states of catalytic residues in enzymes, hydrogen bonding networks, and solvent structures.[2]
The experimental setup for neutron diffraction is similar to that of X-ray crystallography, requiring a large, well-ordered crystal. However, the data is collected at a neutron source, such as a nuclear reactor or spallation source. A significant advantage is that neutrons are non-destructive, allowing for data collection at room temperature without radiation damage.[9]
The Neutron Diffraction Workflow: Complementing X-ray Data
Neutron diffraction is often used in conjunction with X-ray crystallography to provide a more complete structural picture.
Caption: The workflow for neutron diffraction, often performed in conjunction with X-ray crystallography.
The Unconventional Tool: Solid-State NMR (ssNMR)
Solid-state NMR spectroscopy is a versatile technique that can provide atomic-resolution structural information on solid samples that are not amenable to diffraction methods, including non-crystalline aggregates, fibrils, and membrane proteins in a lipid environment.[10][11] Unlike diffraction techniques that rely on long-range order, ssNMR probes the local environment of specific atomic nuclei.
In a typical ssNMR experiment for structure determination, the protein is isotopically labeled with 13C and 15N. The sample is then packed into a rotor and spun at a high frequency at the "magic angle" (54.74°) relative to the magnetic field.[12][13] A series of radiofrequency pulses are applied to measure distances between nuclei and torsion angles, which are then used as constraints to calculate a three-dimensional structure.[14]
The ssNMR Workflow: From Isotopic Labeling to Structural Constraints
The ssNMR workflow involves a combination of sophisticated NMR experiments and computational structure calculation.[14]
Caption: The general workflow for solid-state NMR-based structure determination.
Experimental Protocols
To provide a practical understanding of these techniques, the following sections outline generalized, step-by-step methodologies for each. It is crucial to note that these are starting points, and extensive optimization is almost always required for a specific project.
X-ray Crystallography Protocol
-
Protein Purification and Characterization:
-
Express and purify the target protein to >95% homogeneity as assessed by SDS-PAGE and mass spectrometry.
-
Characterize the protein for monodispersity and stability using techniques like dynamic light scattering (DLS) and thermal shift assays.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods with a variety of commercial and custom screens.[15]
-
Incubate crystallization plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are identified, optimize crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain larger, well-diffracting crystals.
-
Harvest crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.
-
Collect a series of diffraction images while rotating the crystal in the X-ray beam.[16]
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to index, integrate, and scale the reflections.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
-
Structure Refinement and Validation:
-
Refine the atomic model against the experimental data to improve its fit and geometry.
-
Validate the final structure using various quality metrics to ensure its accuracy.
-
Cryo-Electron Microscopy (Cryo-EM) Protocol
-
Sample Preparation and Vitrification:
-
Purify the macromolecular complex to homogeneity.
-
Apply a small volume (3-4 µL) of the sample to a cryo-EM grid and blot away excess liquid.[4]
-
Plunge-freeze the grid into liquid ethane to create a thin layer of vitreous ice.
-
-
Grid Screening and Data Acquisition:
-
Screen the vitrified grids on a transmission electron microscope to assess ice quality and particle distribution.
-
Collect a large dataset of high-magnification images (micrographs) using an automated data collection software.
-
-
Image Processing:
-
Perform motion correction on the raw movie frames to correct for beam-induced movement.
-
Estimate and correct for the contrast transfer function (CTF) of the microscope.
-
Automatically or semi-automatically pick individual particle images from the micrographs.
-
-
2D and 3D Classification:
-
Perform 2D classification to sort particles into different classes based on their views and remove "junk" particles.
-
Generate an initial 3D model (ab initio reconstruction) and perform 3D classification to separate different conformational states.
-
-
3D Reconstruction and Refinement:
-
Combine the best particle images to generate a high-resolution 3D reconstruction.
-
Refine the 3D map and build an atomic model into the density.
-
-
Model Validation:
-
Validate the final model and map using various metrics to assess their quality and resolution.
-
Neutron Diffraction Protocol
-
Large Crystal Growth and Deuteration:
-
Crystal Mounting and Data Collection:
-
Mount the crystal in a quartz capillary or on a cryo-loop.
-
Collect neutron diffraction data at a dedicated neutron source, which can take several days to weeks.[3]
-
-
Data Processing:
-
Process the neutron diffraction data in a similar manner to X-ray data to obtain integrated intensities.
-
-
Joint Refinement:
-
Perform a joint refinement using both the neutron diffraction data and a high-resolution X-ray diffraction dataset of the same crystal.[18] This combines the strengths of both techniques.
-
-
Analysis of Hydrogen/Deuterium Positions:
-
Analyze the resulting neutron scattering length density maps to determine the positions of hydrogen and deuterium atoms and infer protonation states.
-
Solid-State NMR (ssNMR) Protocol
-
Isotopic Labeling and Sample Preparation:
-
Express and purify the protein with uniform isotopic labeling (e.g., ¹³C, ¹⁵N).[4]
-
Prepare a solid sample by methods such as lyophilization, precipitation, or reconstitution into lipid bilayers for membrane proteins.
-
Pack the sample into an NMR rotor.
-
-
Spectrometer Setup and Magic Angle Spinning:
-
Data Acquisition:
-
Resonance Assignment:
-
Analyze the multidimensional NMR spectra to assign the chemical shifts of the backbone and side-chain atoms.[21]
-
-
Structural Restraint Generation:
-
From the assigned spectra, extract distance restraints (from cross-peak intensities) and torsion angle restraints (from chemical shifts).
-
-
Structure Calculation and Validation:
-
Use the experimental restraints as input for computational structure calculation programs to generate an ensemble of structures.
-
Validate the final structural ensemble based on its agreement with the experimental data and stereochemical quality.
-
Conclusion: Choosing the Right Tool for the Job
The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and biological research. While X-ray crystallography remains a central and powerful technique, its limitations have spurred the development of complementary methods. Cryo-EM has opened the door to studying large and dynamic complexes that were previously intractable. Neutron diffraction offers unique insights into the roles of hydrogen atoms in catalysis and binding. Solid-state NMR provides a means to study the structures of non-crystalline and insoluble systems.
The choice of which technique to employ depends on a careful consideration of the specific scientific question, the nature of the sample, and the available resources. By understanding the principles, workflows, and practical considerations of each method, researchers can confidently navigate the landscape of solid-state structure determination and select the optimal approach to illuminate the molecular intricacies of their system of interest. The integration of data from multiple techniques is also becoming increasingly powerful, providing a more comprehensive understanding of molecular structure and function.
References
-
Workflow of an atomic-resolution structural study by solid-state NMR. [Link]
-
Protein NMR | A Practical Guide. [Link]
-
4D solid-state NMR for protein structure determination. [Link]
-
Protein structure determination with paramagnetic solid-state NMR spectroscopy. [Link]
-
Solid-state NMR and proteins : basic concepts (a pictorial introduction). [Link]
-
Protein structure determination by magic-angle spinning solid-state NMR, and insights into the formation, structure, and stability of amyloid fibrils. [Link]
-
Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. [Link]
-
Solid State NMR Methods & Measurements. [Link]
-
Magic angle spinning - Wikipedia. [Link]
-
Solid-State NMR Spectroscopy of Protein Complexes - PMC. [Link]
-
Protein structure by solid-state NMR - PubMed. [Link]
-
Protein NMR Spectroscopy: Practical Techniques and Applications. [Link]
-
Introduction to Solid State NMR. [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. [Link]
-
Neutron Crystallography Data Collection and Processing for Modelling Hydrogen Atoms in Protein Structures - PubMed. [Link]
-
Protein structure by solid-state NMR spectroscopy | Quarterly Reviews of Biophysics. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. [Link]
-
Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA. [Link]
-
Large-volume protein crystal growth for neutron macromolecular crystallography - PMC. [Link]
-
Solid-state NMR spectroscopy - PMC. [Link]
-
Fully automatic characterization and data collection from crystals of biological macromolecules - ResearchGate. [Link]
-
Neutron crystallographic refinement with REFMAC5 from the CCP4 suite - PubMed. [Link]
-
Comparing Analytical Techniques for Structural Biology - NanoImaging Services. [Link]
-
Opportunities and challenges in neutron crystallography - EPJ Web of Conferences. [Link]
-
Neutron diffraction - Wikipedia. [Link]
-
Introduction to the Experimental Methods in Structural Biology. [Link]
-
X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? - Creative Biostructure. [Link]
-
Data Collection for Crystallographic Structure Determination - PMC. [Link]
-
Comparison of Crystallography, NMR, cryoEM | PDF | Nuclear Magnetic Resonance - Scribd. [Link]
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 3. High-Sensitivity Protein Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Solid-State NMR Spectroscopy of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Solid-state NMR structure determination of a membrane protein in E. coli cellular inner membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein structure by solid-state NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. people.bu.edu [people.bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protein-nmr.org.uk [protein-nmr.org.uk]
- 18. 4D solid-state NMR for protein structure determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Protein structure determination with paramagnetic solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protein-nmr.org.uk [protein-nmr.org.uk]
- 21. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of the Biological Activities of Nitropyrrole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrrole scaffold stands out as a "privileged structure," forming the backbone of numerous natural products and synthetic drugs. The introduction of a nitro group to this five-membered heterocycle gives rise to nitropyrrole isomers, a class of compounds with a broad spectrum of biological activities. The position of the nitro group on the pyrrole ring is a critical determinant of these activities, influencing everything from antimicrobial potency to cytotoxic effects. This guide provides an in-depth, objective comparison of the biological activities of nitropyrrole isomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this promising field.
While direct comparative studies on the parent 2-nitropyrrole and 3-nitropyrrole isomers are limited in publicly available literature, this guide will leverage data from extensively studied derivatives to elucidate the structure-activity relationships and therapeutic potential inherent to the isomeric forms.
The Significance of Isomerism in Nitropyrroles
The nitration of pyrrole typically yields 2-nitropyrrole as the major product, with 3-nitropyrrole formed in smaller amounts.[1][2] This synthetic accessibility has led to a greater focus on 2-nitro-substituted pyrrole derivatives in research. However, the less common 3-nitro isomers and their derivatives are of significant interest, as the altered electronic and steric properties conferred by the different nitro group positions can lead to distinct biological profiles.
Comparative Biological Activity: A Case Study in Nitro-Pyrrolomycins
To illustrate the impact of the nitro group's position, we will examine a study on newly synthesized nitro-pyrrolomycins, which are derivatives of the natural polyhalogenated antibiotic, pyrrolomycin.[3] This research provides a valuable dataset for comparing the antibacterial and anticancer activities of nitropyrrole derivatives where the position of the nitro group is varied.
Antimicrobial Activity
The antibacterial efficacy of nitropyrrole derivatives is significantly influenced by the substitution pattern on the pyrrole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values of selected nitro-pyrrolomycin derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[3]
| Compound/Isomer Derivative | R1 Position | R2 Position | R3 Position | S. aureus MIC (µM) | S. aureus MBC (µM) | P. aeruginosa MIC (µM) | P. aeruginosa MBC (µM) |
| Nitro-PM 5a | H | NO2 | H | >90 | >90 | >90 | >90 |
| Nitro-PM 5b | NO2 | H | H | 80 | 80 | >90 | >90 |
| Nitro-PM 5c | Br | H | NO2 | 5 | 10 | 15 | 15 |
| Nitro-PM 5d | Cl | Cl | NO2 | 10 | 10 | 7.5 | 7.5 |
Data sourced from a study on new synthetic nitro-pyrrolomycins.[3]
Key Insights:
-
Impact of Nitro Group Position: A single nitro group at the R2 position (Nitro-PM 5a) or R1 position (Nitro-PM 5b) resulted in weak to no activity against the tested strains.[3]
-
Synergistic Effects of Halogens and the Nitro Group: The presence of halogens in combination with a nitro group at the R3 position (Nitro-PM 5c and 5d) dramatically increased antibacterial potency against both S. aureus and P. aeruginosa.[3]
-
Enhanced Gram-Negative Activity: Notably, the derivative with two chlorine atoms and a nitro group at the R3 position (Nitro-PM 5d) exhibited strong bactericidal activity against the Gram-negative bacterium P. aeruginosa, a significant finding as many pyrrolomycins are more effective against Gram-positive bacteria.[3]
Cytotoxicity and Anticancer Activity
The cytotoxic profiles of these nitro-pyrrolomycin derivatives were evaluated against human colon (HCT116) and breast (MCF-7) cancer cell lines, as well as a normal human epithelial cell line (hTERT RPE-1) to assess selectivity.
| Compound/Isomer Derivative | R1 Position | R2 Position | R3 Position | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | hTERT RPE-1 IC50 (µM) | Selectivity Index (SI) vs. HCT116 |
| Nitro-PM 5a | H | NO2 | H | 15 | 20 | >90 | >6.0 |
| Nitro-PM 5b | NO2 | H | H | 10 | 15 | 80 | 8.0 |
| Nitro-PM 5c | Br | H | NO2 | 2.5 | 5 | 50 | 20.0 |
| Nitro-PM 5d | Cl | Cl | NO2 | 2.0 | 3.5 | 40 | 20.0 |
Data sourced from a study on new synthetic nitro-pyrrolomycins.[3]
Key Insights:
-
Potent Anticancer Activity: The derivatives with a nitro group at the R3 position and halogens (Nitro-PM 5c and 5d) displayed the most potent anticancer activity, with IC50 values in the low micromolar range.[3]
-
Improved Selectivity: These potent derivatives also exhibited a high selectivity index, being significantly more toxic to cancer cells than to normal epithelial cells.[3] The replacement of chlorine with bromine (Nitro-PM 5c) notably reduced cytotoxicity towards the normal cell line.[3]
Mechanisms of Biological Activity
The diverse biological effects of nitropyrrole isomers can be attributed to several underlying mechanisms.
Antimicrobial Mechanism: Disruption of Membrane Potential
Many nitropyrrole-containing compounds, including the pyrrolomycins, function as protonophores.[4][5] These lipophilic molecules can shuttle protons across the bacterial cell membrane, dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes. This disruption of the membrane potential ultimately leads to bacterial cell death.
Caption: Mechanism of antimicrobial action of nitropyrroles as protonophores.
Anticancer Mechanism: Induction of Apoptosis
The anticancer activity of nitropyrrole derivatives is often linked to their ability to induce apoptosis, or programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic cascade.[6][7]
Caption: Proposed apoptotic pathways induced by nitropyrrole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of findings in the study of nitropyrrole isomers, standardized experimental protocols are essential.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the nitropyrrole isomers or their derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the nitropyrrole isomers or their derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The isomeric position of the nitro group on the pyrrole ring profoundly influences the biological activity of this class of compounds. While 2-nitropyrrole derivatives are more extensively studied due to their synthetic accessibility, the unique properties of 3-nitropyrrole derivatives warrant further investigation. The case study of nitro-pyrrolomycins demonstrates that strategic placement of the nitro group, in concert with other substituents, can lead to potent and selective antimicrobial and anticancer agents.
Future research should focus on direct, head-to-head comparative studies of 2- and 3-nitropyrrole parent isomers and their simple derivatives to provide a clearer understanding of their intrinsic biological activities. Elucidating the precise molecular targets and signaling pathways affected by each isomer will be crucial for the rational design of next-generation therapeutics based on the versatile nitropyrrole scaffold.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. [Link]
-
Antibacterial Activity of Nitropyrroles, Nitrothiphenes, and Aminothiophenes in Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Semantic Scholar. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed. [Link]
-
Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. [Link]
-
Effects on mitochondria of mitochondria-induced nitric oxide release from a ruthenium nitrosyl complex. PubMed. [Link]
-
2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Synthesis of β-nitropyrroles based on nitro compounds (review). ResearchGate. [Link]
-
Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. ResearchGate. [Link]
-
New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
-
Nitric Oxide's Contribution to Selective Apoptosis Induction in Malignant Cells Through Multiple Reaction Steps. PubMed. [Link]
-
Effects of Nitrosopropofol on Mitochondrial Energy-Converting System. PubMed. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. [Link]
-
Cardioprotective mechanisms of mitochondria-targeted S-nitrosating agent and adenosine triphosphate-sensitive potassium channel opener are mutually exclusive. PMC. [Link]
-
A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. MDPI. [Link]
-
Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts. MDPI. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]
-
Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. NIH. [Link]
-
Vol 14, No 1 (2022). Acta Naturae. [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
-
Mechanism of 3-nitropropionic acid-induced membrane permeability transition of isolated mitochondria and its suppression by L-carnitine. PubMed. [Link]
-
The regulatory role of nitric oxide in apoptosis. PubMed. [Link]
-
Apoptosis Induction Phase. Bio-Rad Antibodies. [Link]
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. [Link]
-
Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. PubMed. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents [mdpi.com]
- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide's Contribution to Selective Apoptosis Induction in Malignant Cells through Multiple Reaction Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Introduction
3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its specific arrangement of electron-donating methyl groups, an electron-withdrawing nitro group, and a reactive aldehyde functionality makes it a versatile building block for constructing more complex molecular architectures, particularly bioactive molecules.[1][2]
The synthesis of this target molecule is not trivial, requiring careful strategic planning to manage regioselectivity and functional group compatibility. The inherent sensitivity of the pyrrole ring to strong acidic conditions and polymerization necessitates the use of controlled and often mild reaction conditions.[3][4]
This guide provides an in-depth comparison of plausible synthetic strategies for this compound. We will dissect two primary approaches: a classical stepwise functionalization route and an alternative strategy involving a protection-deprotection sequence. The discussion will focus on the chemical rationale behind each step, providing detailed experimental protocols based on established methodologies, and objectively comparing the routes to guide researchers in selecting the most suitable pathway for their specific needs.
Route 1: The Classical Stepwise Functionalization Approach
This strategy represents the most direct and conventional pathway. It begins with the construction of a suitably substituted pyrrole core, followed by sequential nitration and functional group manipulation to install the aldehyde. The key challenge lies in managing the reactivity of the intermediates and ensuring the desired regiochemical outcome of the nitration step.
Strategic Overview
The synthesis commences with the construction of an ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate core, typically via a Knorr-type pyrrole synthesis. This precursor is then subjected to electrophilic nitration at the electron-rich C4 position. Finally, the ester group at C2 is converted into the target aldehyde. This last transformation can itself be approached via two common sub-routes: a two-step reduction-oxidation sequence or a direct one-step partial reduction.
Experimental Workflow
Caption: Workflow for the Classical Stepwise Functionalization (Route 1).
Detailed Protocols and Scientific Rationale
Step 1a: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
The Knorr pyrrole synthesis and related methods are foundational for creating polysubstituted pyrroles.[5][6] This step involves the condensation of an α-amino-ketone with a β-ketoester. For this specific target, the reaction between ethyl 2-aminoacetoacetate and pentane-2,4-dione would yield the desired pyrrole core.
Representative Protocol (Knorr Synthesis):
-
Prepare ethyl 2-oximinoacetoacetate by reacting ethyl acetoacetate with sodium nitrite in acetic acid at temperatures below 10°C.[7]
-
In a separate flask, reduce the oximino intermediate to ethyl 2-aminoacetoacetate in situ using a reducing agent like zinc powder or through catalytic hydrogenation.[6]
-
Add pentane-2,4-dione to the reaction mixture containing the freshly prepared aminoketone.
-
Heat the mixture, often under reflux in a solvent like acetic acid or ethanol, to drive the condensation and cyclization.
-
After cooling, the product is typically precipitated by adding water and can be purified by recrystallization.
-
Causality: The use of an in-situ generated aminoketone is crucial as these compounds are often unstable and prone to self-condensation. The acidic conditions catalyze both the enolization of the dione and the dehydration steps of the condensation, leading to the formation of the aromatic pyrrole ring.
Step 1b: Nitration of the Pyrrole Ester
Pyrrole and its derivatives are highly reactive towards electrophiles but are susceptible to polymerization under strongly acidic conditions typically used for nitration (e.g., H₂SO₄/HNO₃).[3] Therefore, a milder nitrating agent is essential. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for this transformation.[4]
Protocol:
-
Dissolve the Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in acetic anhydride and cool the mixture to approximately 0°C in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the low temperature to form acetyl nitrate in situ.
-
Allow the reaction to stir at low temperature for a few hours, monitoring the progress by TLC.
-
Quench the reaction by pouring it carefully over crushed ice and water.
-
The solid product, Ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate, precipitates and can be collected by filtration and recrystallized.
-
Expertise: The regioselectivity is directed to the C4 position. The C2 position is occupied and deactivated by the ester group. The methyl groups at C3 and C5 are electron-donating and activate the ring towards electrophilic substitution. The C4 position is the only available position that is activated by both adjacent methyl groups, making it the kinetic and thermodynamic product.
Step 1c/1d: Conversion of the Ester to an Aldehyde
This is the final and critical functional group interconversion.
Route 1A: Two-Step Reduction and Oxidation
This classic method offers reliability and the use of common laboratory reagents.
Protocol (Reduction):
-
Suspend the nitro-pyrrole ester in a dry aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0°C and slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate to yield (3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)methanol.
Protocol (Oxidation):
-
Dissolve the obtained alcohol in a dry chlorinated solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation using oxalyl chloride and DMSO at low temperatures (-78°C).
-
Stir the reaction at the appropriate temperature until the alcohol is consumed.
-
Work up the reaction accordingly (e.g., filtering through a pad of silica for PCC) to isolate the final product, this compound.
-
Trustworthiness: This two-step sequence is highly reliable. The complete reduction to the alcohol is generally high-yielding, and subsequent oxidation with mild reagents like PCC or under Swern conditions minimizes over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants.
Route 1B: One-Step Direct Partial Reduction
This route is more efficient in terms of step economy but requires precise temperature control.
Protocol:
-
Dissolve the nitro-pyrrole ester in a dry, non-polar solvent like toluene or DCM under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (typically 1.0-1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78°C for 1-3 hours.
-
Quench the reaction at low temperature with methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).
-
Extract the product with an organic solvent and purify by column chromatography.
-
Expertise: DIBAL-H is a bulky, sterically hindered reducing agent that forms a stable tetrahedral intermediate with the ester at low temperatures. Upon aqueous workup, this intermediate hydrolyzes directly to the aldehyde. Allowing the reaction to warm up before quenching can lead to over-reduction to the alcohol, hence the critical need for strict temperature control.
Route 2: The Protecting Group Strategy
This alternative approach rearranges the order of operations to potentially avoid issues with functional group compatibility. The aldehyde is known to be sensitive under various reaction conditions. By installing the aldehyde precursor (an alcohol) early and protecting it, the robust protected pyrrole can be carried through the nitration step, followed by simple deprotection and oxidation at the end of the synthesis.
Strategic Overview
This route begins with the same pyrrole ester from Route 1. However, the ester is immediately reduced to the corresponding alcohol. This alcohol is then protected, typically as a silyl ether, before the nitration step. After successful nitration, the protecting group is removed, and the liberated alcohol is oxidized to the final aldehyde.
Experimental Workflow
Caption: Workflow for the Protecting Group Strategy (Route 2).
Detailed Protocols and Scientific Rationale
Step 2a & 2b: Reduction and Protection The initial pyrrole ester is first reduced to the alcohol as described in Route 1A. This alcohol is then protected. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability in the subsequent nitration conditions and its ease of removal.
Protocol (Protection):
-
Dissolve the (3,5-Dimethyl-1H-pyrrol-2-yl)methanol in a dry solvent like DCM or DMF.
-
Add imidazole (1.5-2.0 equivalents) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1-1.2 equivalents).
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Perform an aqueous workup and extract the silyl-protected pyrrole, which can often be used in the next step after solvent evaporation.
-
Causality: Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst, activating the silyl chloride for a more efficient reaction.
Step 2c: Nitration of the Protected Pyrrole The nitration is performed under the same mild conditions (acetyl nitrate) as in Route 1. The bulky silyl ether protecting group is stable to these conditions and does not interfere with the reaction.
Step 2d & 2e: Deprotection and Oxidation The final steps involve cleaving the silyl ether and oxidizing the resulting primary alcohol.
Protocol (Deprotection):
-
Dissolve the protected nitro-pyrrole in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents) in THF.
-
Stir at room temperature for 1-2 hours.
-
Quench with water, extract the product, and purify to yield the (3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)methanol.
-
Expertise: TBAF is the standard reagent for silyl ether cleavage. The high affinity of the fluoride ion for silicon drives the reaction to completion under very mild conditions, leaving the rest of the molecule intact.
The final oxidation step is identical to that described in Route 1A.
Comparative Analysis
| Parameter | Route 1A (Reduction-Oxidation) | Route 1B (Direct Reduction) | Route 2 (Protecting Group) |
| Number of Steps | 4 (from pyrrole ester) | 3 (from pyrrole ester) | 5 (from pyrrole ester) |
| Overall Yield | Moderate | Moderate to Low | Moderate to High |
| Key Reagents | LiAlH₄, PCC/Oxalyl Chloride | DIBAL-H | LiAlH₄, TBDMSCl, TBAF, PCC |
| Scalability | Good; well-established reactions. | Fair; requires cryogenic setup. | Good; but adds steps and cost. |
| Safety/Hazards | Pyrophoric LiAlH₄, toxic PCC. | Pyrophoric DIBAL-H, cryogenics. | Pyrophoric LiAlH₄, adds reagents. |
| Primary Advantage | High reliability, common reagents. | Step economy. | High control, potentially cleaner. |
| Primary Disadvantage | Additional oxidation step. | Strict temperature control needed. | Longer route, higher cost. |
Conclusion and Recommendations
Both synthetic strategies present viable pathways to this compound, each with distinct advantages and disadvantages.
-
Route 1 (Classical Stepwise Functionalization) is the more direct approach. Sub-route 1B (DIBAL-H reduction) is the most concise on paper, making it attractive for rapid, small-scale synthesis, provided the laboratory is equipped for cryogenic reactions. However, the risk of over-reduction can lower yields. Sub-route 1A (Reduction-Oxidation) is arguably the most robust and reliable method for general laboratory use. Its steps are high-yielding and less sensitive than the DIBAL-H reduction, making it a trustworthy choice for securing moderate to large quantities of the material.
-
Route 2 (Protecting Group Strategy) is longer and more resource-intensive due to the additional protection and deprotection steps. However, it offers the highest level of control. By protecting the alcohol, it ensures that the sensitive aldehyde precursor is not exposed to any harsh conditions until the final step. This can lead to a cleaner reaction profile for the nitration and ultimately a higher overall yield of pure product, minimizing difficult purifications. This route is recommended when the highest possible purity is required or if Route 1 suffers from intractable side-product formation.
The optimal choice depends on the researcher's priorities: for speed and step-economy on a small scale, Route 1B is a candidate. For reliability and scalability, Route 1A is the workhorse. For maximizing purity and control, especially during process development, the longer but safer Route 2 is the superior option.
References
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
-
Various Authors. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Scribd. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wang, J. B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 85-89. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
Fischer, H. (1943). 2,4-DIMETHYL-3,5-DICARBETHOXYPYRROLE. Organic Syntheses, Coll. Vol. 2, p.202. [Link]
-
Schober, A., & Püschner, T. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]
-
Fischer, H. (1943). 2,4-DIMETHYLPYRROLE. Organic Syntheses, Coll. Vol. 2, p.204. [Link]
-
Meng, F., et al. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform, 42(32). [Link]
- Patent CN102924513A. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Homework.Study.com. [Link]
-
Klaus, A. (2015). Nitration of pyrrole with sulfuric and nitric acids. Chemistry Stack Exchange. [Link]
-
Sentürk, C., et al. (2018). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Chemistry – A European Journal, 24(72), 19462-19468. [Link]
-
Kohl, T. A., & Boyle, R. W. (2016). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 14(30), 7268-7272. [Link]
-
Siddiqui, H. L., et al. (2022). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Journal of Heterocyclic Chemistry, 59(1), 5-31. [Link]
- Patent CN103739678A. Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
-
Zanoni, I., et al. (2020). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 85(15), 9737-9744. [Link]
- Patent US6166223A. Process for the preparation of 2,4-dimethylpyrrole.
Sources
- 1. This compound [myskinrecipes.com]
- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. EP1013646A1 - Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical and agrochemical applications, the verification of purity is not merely a procedural step but a cornerstone of scientific rigor and product safety.[1][2][3] The subject of this guide, 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde, serves as a critical intermediate in the development of various bioactive molecules.[4][5] Its inherent reactivity, conferred by the aldehyde and nitro functional groups, necessitates a robust, multi-faceted approach to purity validation.[4]
This guide provides an in-depth comparison of analytical methodologies, grounded in the principle of orthogonality, to establish a comprehensive and trustworthy purity profile. We will delve into the causality behind experimental choices, presenting not just protocols, but a logical framework for their application.
Understanding the Impurity Landscape
A self-validating purity assessment begins with a theoretical appraisal of potential impurities.[6] For this compound, these can be broadly categorized:
-
Process-Related Impurities: These arise from the synthetic route itself.[2][7]
-
Starting Materials: Unreacted precursors, such as 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions, such as over-nitration or oxidation of the aldehyde.
-
-
Degradation Products: The compound may degrade upon storage or under certain analytical conditions.
-
Residual Solvents: Solvents used in synthesis and purification.[2][7]
The International Council for Harmonisation (ICH) guidelines provide a framework for the reporting, identification, and qualification of these impurities in new drug substances.[1][2][3][6]
An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs multiple, orthogonal (based on different principles) methods to ensure that what is being measured is indeed the target compound and that all significant impurities are detected and quantified.
Here, we compare the most effective techniques for this purpose.
Workflow for Purity Validation
Caption: A tiered workflow for comprehensive purity validation.
Comparative Analysis of Analytical Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | High precision, sensitivity, and resolving power. Ideal for purity determination.[8][9] | Requires a suitable chromophore (present in the target molecule). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of impurities with different chemical shifts.[10][11] | Provides detailed structural information. Can quantify impurities if a standard is used. | Lower sensitivity compared to HPLC. Overlapping signals can be an issue. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Molecular weight confirmation of the main peak and impurities.[12] | Excellent for identifying unknown impurities by their mass.[12] | Ionization efficiency can vary, making quantification challenging without standards. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups (C=O, N-O, N-H, C-H). | Fast, non-destructive, good for confirming the presence of key functional moieties. | Provides limited information on the overall purity and structure. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Verification of the empirical formula. | Provides fundamental confirmation of the elemental composition. | Does not distinguish between isomers or identify minor impurities. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC is the gold standard for quantitative purity assessment of organic compounds.[9] The choice of a C18 column is based on the moderate polarity of the pyrrole derivative. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.
Protocol:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
¹H and ¹³C NMR Spectroscopy
Rationale: NMR provides an unequivocal confirmation of the chemical structure.[10][11] The chemical shifts and coupling constants of the protons, and the number and shifts of the carbon signals, act as a fingerprint for the molecule. Impurities, even isomeric ones, will typically present a distinct set of signals.[13]
Protocol:
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire at least 16 scans.
-
Expected chemical shifts (δ, ppm): ~12.0 (s, 1H, NH), ~10.0 (s, 1H, CHO), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃).
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
Expected number of signals: 7 distinct carbon environments.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum. The ratio should correspond to the number of protons in each environment. Look for any unexpected signals, which may indicate impurities.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is a powerful tool for identifying impurities. By coupling the separation power of HPLC with the detection capabilities of mass spectrometry, we can obtain the molecular weight of impurities, which is a crucial first step in their structural elucidation.[12]
Protocol:
-
LC Method: Use the same method as described for RP-HPLC.
-
Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Data Analysis: Extract the mass spectra for the main peak and any impurity peaks. The expected [M+H]⁺ for the target compound is 169.06.
Interpreting the Data: A Holistic View
A trustworthy purity statement is a synthesis of all the data collected.
-
HPLC provides the primary quantitative value (e.g., 99.5% purity by area).
-
NMR confirms that the main peak in the HPLC is indeed the correct structure and that no significant structural impurities are visible.
-
LC-MS confirms the molecular weight of the main peak and provides molecular weights for the impurities detected by HPLC, aiding in their identification.
-
FT-IR confirms the presence of the key aldehyde and nitro groups.
-
Elemental Analysis should agree with the theoretical values for C₇H₈N₂O₃ (C: 50.00%, H: 4.80%, N: 16.66%) within an acceptable margin (e.g., ±0.4%).
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound [myskinrecipes.com]
- 5. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Senior Application Scientist's Guide to Nitropyrrole Synthesis: Paal-Knorr vs. Hantzsch
Introduction: The Critical Role of Nitropyrroles in Modern Chemistry
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The introduction of a nitro group onto this scaffold dramatically alters its electronic properties and biological activity, making nitropyrrole derivatives highly valuable targets for drug discovery and the development of advanced materials. Their synthesis, however, requires careful strategic planning.
This guide provides an in-depth, objective comparison of two classical and powerful methods for pyrrole ring formation—the Paal-Knorr and Hantzsch syntheses—with a specific focus on their application, advantages, and limitations in the preparation of nitropyrrole derivatives. We will delve into the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and offer quantitative data to guide researchers in selecting the optimal synthetic route for their specific target molecule.
The Paal-Knorr Synthesis: A Direct Path to the Pyrrole Core
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most direct method for constructing a pyrrole ring.[1][4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[5][6] Its operational simplicity and generally high yields have cemented its status as a workhorse in heterocyclic chemistry.[7][8]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[1] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[5][9] A subsequent series of dehydration steps yields the final aromatic pyrrole ring.[10]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Application for Nitropyrrole Derivatives
The Paal-Knorr synthesis is well-suited for preparing nitropyrroles, provided the requisite precursors are available. The nitro functionality can be introduced via two primary routes:
-
Using a Nitro-Substituted Amine: Condensing a standard 1,4-diketone (e.g., hexane-2,5-dione) with a nitro-substituted primary amine (e.g., p-nitroaniline) is a common strategy.
-
Using a Nitro-Substituted Dicarbonyl: While less common due to the synthetic challenge of preparing such precursors, a 1,4-dicarbonyl compound bearing a nitro group can also be employed.
The reaction is generally tolerant of the electron-withdrawing nature of the nitro group. In fact, studies by Amarnath have shown that a p-nitrophenyl group on the amine nucleophile can have a positive effect on the reaction rate compared to electron-donating groups.[5]
Advantages and Limitations
-
Advantages:
-
Simplicity and Efficiency: Often a one-pot reaction with a simple workup.[7]
-
High Yields: Generally provides good to excellent yields, often exceeding 60% and reaching 95% with modern protocols.[7][11]
-
Directness: The transformation is straightforward, directly linking the dicarbonyl and amine components.
-
-
Limitations:
-
Precursor Availability: The primary limitation is the accessibility of the 1,4-dicarbonyl starting materials, which may require multi-step synthesis themselves.[8][9]
-
Harsh Conditions: Traditional protocols can require prolonged heating in acid, which may degrade sensitive functional groups.[7][12] However, modern variations using microwave irradiation or green catalysts have mitigated this issue.[7][9]
-
The Hantzsch Synthesis: A Versatile Multi-Component Approach
Reported by Arthur Hantzsch in 1890, this synthesis is a multi-component reaction that constructs highly substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][13] Its ability to assemble complex pyrroles with defined regiochemistry makes it a powerful tool in synthetic chemistry.[13][14]
Reaction Mechanism
The mechanism begins with the formation of an enamine intermediate from the reaction between the primary amine and the β-ketoester.[2][15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intermediate undergoes intramolecular cyclization and dehydration to afford the final, highly substituted pyrrole product.[2][13]
Caption: Mechanism of the Hantzsch pyrrole synthesis.
Application for Nitropyrrole Derivatives
The multicomponent nature of the Hantzsch synthesis offers multiple entry points for incorporating a nitro group into the final pyrrole structure.
-
Via a Nitro-Substituted Amine: A nitroaniline can be used as the amine component.
-
Via a Nitro-Substituted β-Ketoester or α-Haloketone: Starting materials containing nitro groups, such as ethyl p-nitrobenzoylacetate or a phenacyl halide bearing a nitro substituent, can be employed.
-
Related Methodologies: The Barton-Zard synthesis, a related and powerful method, directly utilizes nitroalkenes as a key starting material, highlighting the compatibility of the nitro group with this type of cyclization chemistry.[16]
Advantages and Limitations
-
Advantages:
-
Versatility: Allows for the synthesis of highly substituted pyrroles with well-defined regiochemistry.[13][14]
-
Flexibility: The substitution pattern on the final product can be easily varied by changing any of the three starting components.
-
Modern Improvements: Recent advances using mechanochemistry, continuous flow chemistry, or organocatalysis have significantly improved yields and reaction conditions.[2][13][14]
-
-
Limitations:
Comparative Analysis: Paal-Knorr vs. Hantzsch for Nitropyrrole Synthesis
The choice between these two methods depends critically on the specific substitution pattern of the target nitropyrrole and the availability of starting materials.
Caption: High-level comparison of synthetic workflows.
Data Summary Table
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Reaction Type | Condensation (2-component) | Multicomponent Condensation (3-component) |
| Primary Utility | Synthesis of 1,2,5-substituted pyrroles | Synthesis of highly substituted pyrroles |
| Typical Yields | Good to Excellent (60-95%)[11] | Moderate to Good (40-85%)[11][14] |
| Substrate Scope | Broad amine scope; limited by 1,4-dicarbonyl availability.[1][8] | Highly flexible; wide variety of all three components can be used.[2][17] |
| Nitro Group Tolerance | Generally good; nitroanilines are effective.[5] | Excellent; nitro group can be on any of the three components.[18] |
| Reaction Conditions | Typically requires acid catalyst (protic or Lewis) and often heat.[1][5] | Often proceeds under mild heating without a catalyst, though variations exist.[13] |
| Key Advantage | Operational simplicity and high yields for specific targets.[7] | High versatility for complex substitution patterns and defined regiochemistry.[13][14] |
| Key Disadvantage | Limited by the availability of the 1,4-dicarbonyl precursor.[9] | Can suffer from lower yields and competing side reactions in classical protocols.[14] |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales that ensure reproducibility and success.
Protocol 1: Paal-Knorr Synthesis of 1-(4-Nitrophenyl)-2,5-dimethylpyrrole
This protocol demonstrates the use of a nitro-substituted amine in a straightforward condensation.
-
Objective: To synthesize 1-(4-nitrophenyl)-2,5-dimethylpyrrole from hexane-2,5-dione and 4-nitroaniline.
-
Methodology:
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hexane-2,5-dione (1.14 g, 10 mmol), 4-nitroaniline (1.38 g, 10 mmol), and glacial acetic acid (30 mL). Causality: Acetic acid serves as both the solvent and a weak acid catalyst to facilitate the condensation while minimizing side reactions like furan formation that can occur at lower pH.[5]
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 hexane:ethyl acetate eluent. Causality: Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water while stirring. A yellow precipitate will form. Causality: The product is insoluble in water, causing it to precipitate out while the acetic acid and any unreacted starting materials are diluted.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL). Recrystallize the crude product from ethanol to yield bright yellow crystals.
-
Characterization: Dry the purified product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity. Expected yield: 80-90%.
-
Protocol 2: Hantzsch Synthesis of Ethyl 4-(4-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate
This protocol illustrates the assembly of a more complex, polysubstituted nitropyrrole.
-
Objective: To synthesize a polysubstituted nitropyrrole via a three-component reaction.
-
Methodology:
-
Enamine Formation (Implicit): In a 50 mL round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (an α-aminoketone precursor, 10 mmol) in ethanol (25 mL). Causality: While the classical Hantzsch uses an α-haloketone and ammonia/amine, this variation using a pre-formed α-aminoketone (often generated in-situ) is common to avoid handling lachrymatory halo-compounds.[8]
-
Cyclization: Add sodium acetate (0.82 g, 10 mmol) to the solution and stir at room temperature for 24 hours. Causality: Sodium acetate acts as a base to neutralize the hydrochloride salt and facilitate the condensation and cyclization reactions.
-
Workup and Isolation: Reduce the solvent volume under reduced pressure. Add water (50 mL) to the residue, which will induce precipitation of the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and air dry. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the product. Characterize by NMR and MS. Expected yield: 50-70%.
-
Conclusion and Future Outlook
Both the Paal-Knorr and Hantzsch syntheses are formidable and reliable methods for accessing nitropyrrole derivatives.
-
The Paal-Knorr synthesis is the method of choice for preparing simpler, symmetrically 2,5-substituted nitropyrroles, especially when the corresponding 1,4-diketone is readily available. Its operational simplicity and high yields are significant advantages.[7]
-
The Hantzsch synthesis offers superior flexibility and is the preferred route for constructing complex, polysubstituted nitropyrroles with defined regiochemistry.[14] While classical yields can be moderate, modern advancements have made it an increasingly efficient and versatile strategy.[13]
The continuous development of greener catalysts, flow chemistry setups, and mechanochemical methods is further expanding the utility of these classical reactions.[7][14] By understanding the core principles, advantages, and limitations outlined in this guide, researchers can confidently select and execute the most effective strategy for the synthesis of their target nitropyrrole, accelerating progress in drug discovery and materials science.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. [Link]
-
Wikipedia. (2023). Hantzsch pyrrole synthesis. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Video]. YouTube. [Link]
-
Química Organica.org. (n.d.). Hantzch synthesis of pyrrole. [Link]
-
Chemisty Hub. (2020, July 28). Mechanism of Hantzsch synthesis of Pyrrole. [Video]. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis. [Link]
-
Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
-
International Journal of Progressive Research in Engineering Management and Science. (2023). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES. [Link]
-
Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis. [Link]
-
Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. [Link]
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]
-
ResearchGate. (2023). (PDF) The Hantzsch pyrrole synthesis. [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. [Link]
-
ResearchGate. (2015). Comparison of some other methods with the present procedure for the synthesis of 2,5-dimethyl- 1-phenyl-1H-pyrrole. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 11. ijprems.com [ijprems.com]
- 12. researchgate.net [researchgate.net]
- 13. grokipedia.com [grokipedia.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitropyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrrole compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but a synthesized narrative that explains the causal relationships between chemical structure and biological function, grounded in experimental evidence.
Introduction: The Significance of the Nitropyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a nitro (-NO2) group to this heterocyclic core dramatically influences its electronic properties and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the compound's ability to participate in crucial biological interactions, but it also presents challenges in terms of potential toxicity.[3]
This guide will dissect the intricate relationship between the substitution pattern on the nitropyrrole core and the resulting biological outcomes, with a focus on antibacterial and anticancer applications. We will explore how modifications to the position of the nitro group, the nature of other substituents, and the overall molecular architecture dictate the potency and selectivity of these compounds.
The Crucial Role of the Nitro Group: A Double-Edged Sword
The nitroaromatic functionality is a key determinant of the biological activity of these compounds, often acting as a bio-activatable "warhead".[3] The mechanism frequently involves the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of reactive nitroso and hydroxylamine intermediates, as well as cytotoxic superoxide radicals.[3] This reductive activation is a common theme in the mode of action of many nitroaromatic drugs.
However, the very reactivity that confers biological activity can also be a source of toxicity and mutagenicity.[3] Therefore, a central challenge in the design of nitropyrrole-based therapeutics is to fine-tune the electronic properties and steric environment of the nitro group to achieve selective toxicity against pathogens or cancer cells while minimizing harm to host tissues.
Structure-Activity Relationships in Antibacterial Nitropyrroles
Nitropyrrole-containing natural products, such as the pyrrolomycins, have long been recognized for their potent antibacterial properties.[4] Synthetic efforts have focused on modifying these natural scaffolds to improve their therapeutic index.
Impact of Nitro Group Position
The position of the nitro group on the pyrrole ring is a critical factor influencing antibacterial potency. Studies on synthetic nitro-pyrrolomycins have shown that the introduction of a nitro group can significantly enhance bactericidal activity compared to their non-nitrated counterparts. For instance, the presence of a nitro group at position 5 of the pyrrole ring in a series of pyrrolomycin analogs resulted in improved minimal bactericidal concentration (MBC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.
The Role of Halogenation and Other Substituents
The interplay between the nitro group and other substituents, particularly halogens, is crucial for optimizing antibacterial activity. In the pyrrolomycin series, polyhalogenation is a common feature. The nature and position of these halogens can modulate the lipophilicity and electronic character of the molecule, thereby affecting its ability to penetrate bacterial membranes and interact with its target.
For example, replacing a chlorine atom with a bromine atom in some nitro-pyrrolomycin derivatives has been shown to reduce cytotoxicity towards normal cells while maintaining or even enhancing antibacterial activity. This highlights the importance of a multi-parameter optimization approach in the design of new nitropyrrole antibiotics.[5]
Structure-Activity Relationships in Anticancer Nitropyrroles
The application of nitropyrrole compounds has extended into the realm of oncology, with several derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[4][6] The SAR principles governing their anticancer effects share some similarities with their antibacterial counterparts, but also exhibit unique features.
The proposed mechanisms of action for anticancer pyrrole derivatives are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][7] The nitro group can contribute to these activities by enhancing the compound's reactivity towards molecular targets within cancer cells.
A study on synthetic nitro-pyrrolomycins revealed that some derivatives were as active or even more potent than the natural product pyrrolomycin C in inhibiting the proliferation of colon (HCT116) and breast (MCF 7) cancer cell lines.[6] Importantly, these synthetic analogs showed reduced toxicity towards normal epithelial cells, suggesting a wider therapeutic window.
Comparative Analysis of Nitropyrrole Derivatives
To provide a clear comparison of the biological performance of different nitropyrrole compounds, the following tables summarize key experimental data from various studies.
Table 1: Antibacterial Activity of Selected Nitropyrrole Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µM) | Reference |
| Pyrrolomycin C | S. aureus | - | >60 | [6] |
| Nitro-PM 5a | S. aureus | - | 60 | [6] |
| Nitro-PM 5c | S. aureus | - | <60 | [6] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | S. aureus | 3.12-12.5 | - | [5] |
| ENBHEDPC | M. tuberculosis H37Rv | 0.7 | - | [5] |
Table 2: Anticancer Activity of Selected Nitropyrrole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin C | HCT116 (Colon) | ~25 | [6] |
| Nitro-PM 5d | HCT116 (Colon) | ~10 | [6] |
| Pyrrolomycin C | MCF 7 (Breast) | ~30 | [6] |
| Nitro-PM 5d | MCF 7 (Breast) | ~15 | [6] |
| Pyrrolo[2,3-d]pyrimidine Derivative 1a | A549 (Lung) | 0.35 | [7] |
| Pyrrolo[2,3-d]pyrimidine Derivative 1b | PC-3 (Prostate) | 1.04 | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
General Synthesis of 1-Substituted 2-Nitropyrrole Derivatives
This protocol describes a common synthetic route for generating N-substituted nitropyrrole analogs.
Step 1: Nitration of Pyrrole The regioselective nitration of commercially available pyrrole is a crucial first step. A common procedure involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to favor the formation of 2-nitropyrrole.
Step 2: N-Alkylation or N-Arylation The synthesized 2-nitropyrrole can then be functionalized at the N1-position. For example, to synthesize ethyl 2-(2-nitro-1H-pyrrol-1-yl)acetate, 2-nitropyrrole is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a suitable solvent such as ethanol, followed by heating.[8]
Step 3: Purification and Characterization The crude product is purified using column chromatography on silica gel. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency.
Protocol:
-
Bacterial Culture: The target bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT or SRB Assay)
The cytotoxic effect of compounds on cancer cell lines is commonly assessed using viability assays like the MTT or SRB assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the cellular proteins are stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is measured.
-
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided in DOT language.
Caption: Key SAR determinants for antibacterial nitropyrroles.
Caption: General workflow for nitropyrrole drug discovery.
Conclusion and Future Directions
The structure-activity relationship studies of nitropyrrole compounds have provided valuable insights for the rational design of novel therapeutic agents. The strategic placement of the nitro group, coupled with the careful selection of other substituents, allows for the fine-tuning of biological activity and the mitigation of toxicity.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While reductive activation is a common theme, the specific molecular targets for many nitropyrrole compounds remain to be identified.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing robust QSAR models can aid in the prediction of biological activity and guide the synthesis of more potent and selective analogs.
-
Exploring novel biological targets: Expanding the scope of biological screening to identify new therapeutic applications for nitropyrrole compounds.
By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipa.it [iris.unipa.it]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
Comprehensive Safety & Handling Guide: 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No: 40236-20-2). As a substituted nitropyrrole, this compound warrants a cautious and well-planned approach. The procedures outlined below are designed to ensure the safety of laboratory personnel through a combination of engineering controls, personal protective equipment, and rigorous operational and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the principles of chemical safety.
Hazard Assessment: A Proactive Stance on Safety
-
Pyrrole-aldehyde Core: The parent molecule, 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume the nitrated derivative will exhibit, at a minimum, these same irritant properties.
-
Aromatic Nitro Group: Nitro-aromatic compounds as a class are associated with significant health risks. More specifically, studies on other nitropyrrole compounds have demonstrated moderate mutagenicity and marked cytotoxicity.[2] The nitro group can also increase the reactivity and potential for thermal decomposition of a molecule.
-
Physical Form: This compound is a solid, likely a fine powder. This presents an inhalation hazard and a risk of contaminating surfaces if not handled properly.
Given this profile, this compound must be handled as a substance of unknown toxicity with potential mutagenic and cytotoxic effects, in addition to being a skin, eye, and respiratory irritant. The core principle is to minimize all routes of exposure .[3]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; the primary method for exposure control is the laboratory environment itself.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of airborne particles and to contain any potential spills. The sash should be kept as low as possible during work.
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination of other experiments and equipment.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation in addition to the local exhaust ventilation provided by the fume hood.
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment, with detailed explanations below.
| Protection Type | Required PPE | Rationale & Specifications |
| Eye Protection | Chemical Splash Goggles | Required at all times.[7][8] Protects against splashes and airborne particles. Must be ANSI Z87.1 compliant. |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Provides protection against incidental contact.[8] Double gloving is a best practice for potentially mutagenic substances, allowing for the safe removal of the outer glove if contamination is suspected. |
| Body Protection | Full-Length Laboratory Coat | Protects skin and personal clothing from contamination.[7][8] Should be kept fully fastened. |
| Respiratory | N95 Respirator (or higher) | Required if there is any risk of generating dust outside of a fume hood. All efforts should be made to handle the solid exclusively within a fume hood to negate this need. |
Causality of PPE Selection:
-
Eye Protection: Standard safety glasses are insufficient as they do not protect against splashes from all angles. Chemical splash goggles provide a seal around the eyes, offering superior protection.[7]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. For prolonged work or in the event of a spill, heavier-duty gloves (e.g., butyl rubber) may be necessary. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[9]
-
Body Protection: A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, pre-planned workflow is essential for minimizing risk.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation: Before retrieving the chemical, don all required PPE.[7] Prepare the fume hood by ensuring it is operational and clear of unnecessary items.[5] Place absorbent, plastic-backed pads on the work surface to contain minor spills. Prepare and label a dedicated hazardous waste container.
-
Weighing and Transfer:
-
Retrieve the chemical container from its storage location (recommended: 2-8°C, inert atmosphere).[10]
-
Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.
-
Carefully weigh the required amount of the solid. Avoid generating dust by handling the material gently.[11] Do not use a brush to sweep up spills; use a vacuum designed for dust collection or gently wipe with a damp cloth if appropriate for the solvent used.
-
Transfer the solid to the reaction vessel using a clean spatula.
-
-
Post-Handling:
-
Securely close the primary container and return it to storage.
-
Decontaminate all equipment and the work surface. Wipe down the area with a suitable solvent and dispose of the cleaning materials in the designated hazardous waste container.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Dispose of gloves in the hazardous waste.
-
Wash hands thoroughly with soap and water.[12]
-
Emergency & Disposal Plan
Spill Response:
-
Minor Spill (inside fume hood): If a small amount of solid is spilled, gently wipe it up with a damp paper towel (wetted with a suitable solvent) and place it in the hazardous waste container. Decontaminate the area thoroughly.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and alert laboratory personnel and the safety officer.[11] Control access to the area. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Waste Disposal:
-
Do not dispose of this chemical down the drain.
-
All solid waste, contaminated materials (gloves, weigh paper, absorbent pads), and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).
-
Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.
References
- Apollo Scientific. (2022, September 16). 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde Safety Data Sheet.
-
CSU Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Retrieved from [Link]
- MilliporeSigma. (2024, May 12). Safety Data Sheet.
-
PubChem. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
HSC Chemistry. (2024, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839–844. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 18). Pyrrole-2-carboxaldehyde Safety Data Sheet.
-
Lead Sciences. This compound. Retrieved from [Link]
Sources
- 1. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. csub.edu [csub.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. hscprep.com.au [hscprep.com.au]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound - Lead Sciences [lead-sciences.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
